molecular formula C8H19N3 B1282218 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine CAS No. 39270-45-6

2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Cat. No.: B1282218
CAS No.: 39270-45-6
M. Wt: 157.26 g/mol
InChI Key: DDYKTHJBSBIWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-1,4-diazepan-1-yl)ethanamine is a useful research compound. Its molecular formula is C8H19N3 and its molecular weight is 157.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-10-4-2-5-11(6-3-9)8-7-10/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYKTHJBSBIWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517936
Record name 2-(4-Methyl-1,4-diazepan-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39270-45-6
Record name Hexahydro-4-methyl-1H-1,4-diazepine-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39270-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methyl-1,4-diazepan-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methyl-1,4-diazepan-1-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible synthetic pathway for 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine, a diamine derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct synthesis routes in the current literature, this document provides a comprehensive, multi-step approach based on established organic chemistry principles and analogous reactions. The guide includes detailed, adaptable experimental protocols, tabulated data for key intermediates, and schematic diagrams to illustrate the synthetic workflow.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a three-step process commencing with the synthesis of the core scaffold, 1-methyl-1,4-diazepane. This is followed by the introduction of a protected aminoethyl group via N-alkylation, and concludes with the deprotection of the primary amine to yield the target compound.

A phthalimide group is selected for the protection of the aminoethyl moiety due to its stability and the well-established methods for its removal under mild conditions, which helps to preserve the integrity of the diazepane ring.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 1-Methyl-1,4-diazepane cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection Starting_Materials N-Methylethanolamine + 1,3-Dibromopropane Intermediate_1 1-Methyl-1,4-diazepane Starting_Materials->Intermediate_1 [Details in Protocol 1] Intermediate_1_ref 1-Methyl-1,4-diazepane Intermediate_2 N-(2-(4-Methyl-1,4-diazepan-1-yl)ethyl)phthalimide Intermediate_1_ref->Intermediate_2 Base, Solvent [Details in Protocol 2] Reagent_2 N-(2-Bromoethyl)phthalimide Reagent_2->Intermediate_2 Intermediate_2_ref N-(2-(4-Methyl-1,4-diazepan-1-yl)ethyl)phthalimide Final_Product This compound Intermediate_2_ref->Final_Product Solvent, Heat [Details in Protocol 3] Reagent_3 Hydrazine monohydrate Reagent_3->Final_Product

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

The following protocols are detailed methodologies for each key step in the proposed synthesis. These are adaptable methods and may require optimization based on laboratory conditions and available starting materials.

Protocol 1: Synthesis of 1-Methyl-1,4-diazepane

This procedure describes the synthesis of the core 1-methyl-1,4-diazepane ring from N-methylethanolamine and 1,3-dibromopropane.

Materials:

  • N-Methylethanolamine

  • 1,3-Dibromopropane

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-methylethanolamine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Slowly add a solution of 1,3-dibromopropane (1.1 eq) in acetonitrile to the mixture at room temperature.

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-methyl-1,4-diazepane.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of N-(2-(4-Methyl-1,4-diazepan-1-yl)ethyl)phthalimide

This protocol details the N-alkylation of 1-methyl-1,4-diazepane with N-(2-bromoethyl)phthalimide.

Materials:

  • 1-Methyl-1,4-diazepane

  • N-(2-Bromoethyl)phthalimide

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

Procedure:

  • Dissolve 1-methyl-1,4-diazepane (1.0 eq) and N-(2-bromoethyl)phthalimide (1.0 eq) in DMF or acetonitrile.

  • Add triethylamine or potassium carbonate (1.5 eq) to the solution.

  • Stir the reaction mixture at 60-80 °C for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of this compound

This final step involves the deprotection of the phthalimide group to yield the target primary amine.

Materials:

  • N-(2-(4-Methyl-1,4-diazepan-1-yl)ethyl)phthalimide

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl) (for salt formation, if desired)

Procedure:

  • Dissolve the phthalimide-protected intermediate (1.0 eq) in ethanol.

  • Add hydrazine monohydrate (5.0-10.0 eq) to the solution.

  • Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide should form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude final product.

  • The product can be further purified by vacuum distillation or converted to its hydrochloride salt for better stability and handling.

Data Presentation

The following table summarizes the expected properties of the key compounds in the synthesis pathway. Note that as this is a proposed pathway, experimental values for yield and purity are not available and would need to be determined empirically.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (Predicted)
1-Methyl-1,4-diazepaneC₆H₁₄N₂114.19Colorless to pale yellow liquid
N-(2-Bromoethyl)phthalimideC₁₀H₈BrNO₂254.08White to off-white solid
N-(2-(4-Methyl-1,4-diazepan-1-yl)ethyl)phthalimideC₁₆H₂₁N₃O₂287.36Solid
This compound C₈H₁₉N₃ 157.26 Oily liquid

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental work, from starting materials to the final purified product.

Experimental_Workflow cluster_step1 Step 1: Diazepane Formation cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Deprotection A Mix N-Methylethanolamine, 1,3-Dibromopropane, K₂CO₃ in Acetonitrile B Reflux Reaction A->B C Workup: Filter, Concentrate, Extract, Dry B->C D Purification: Vacuum Distillation C->D E Combine 1-Methyl-1,4-diazepane, N-(2-Bromoethyl)phthalimide, Base in Solvent D->E Intermediate 1 F Heat and Stir E->F G Workup: Aqueous Extraction, Wash, Dry F->G H Purification: Column Chromatography G->H I Dissolve Phthalimide Intermediate in Ethanol with Hydrazine H->I Intermediate 2 J Reflux Reaction I->J K Workup: Filter, Concentrate, Extract, Dry J->K L Final Product Isolation (and optional salt formation) K->L M M L->M Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

This technical guide provides a robust and scientifically sound pathway for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory environments and objectives.

An In-depth Technical Guide to 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and predicted physicochemical properties of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine. Due to a lack of extensive published experimental data for this specific molecule, this document leverages predictive models and data from analogous structures to offer insights into its characteristics. It includes predicted physical and spectral properties, general experimental protocols for synthesis and analysis, and a discussion of potential biological activities and associated signaling pathways. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in this and related 1,4-diazepane derivatives.

Chemical Identity and Physical Properties

This compound is a diamine derivative characterized by a seven-membered 1,4-diazepane ring, substituted at the 1-position with an ethanamine group and at the 4-position with a methyl group.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 39270-45-6[1]
Molecular Formula C₈H₁₉N₃[2]
Molecular Weight 157.26 g/mol [2]
Physical State Liquid (predicted)[1]
Boiling Point 235.5 ± 9.0 °C at 760 mmHg (Predicted)N/A
Melting Point N/AN/A
Solubility Soluble in water and polar organic solvents (Predicted)N/A
pKa Primary Amine: ~10.5, Tertiary Amine: ~9.5 (Predicted)N/A
LogP 0.4 - 0.8 (Predicted)N/A

Spectroscopic Properties (Predicted)

Predictive models and spectral data from similar N-alkylated amines and 1,4-diazepane structures provide an estimation of the spectroscopic profile of this compound.[3][4]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the ethanamine group, the N-methyl group, and the diazepane ring.

Chemical Shift (ppm)MultiplicityAssignment
~ 2.8 - 3.2m-CH₂- (diazepane ring)
~ 2.6 - 2.8t-CH₂-N (ethanamine)
~ 2.4 - 2.6tN-CH₂- (ethanamine)
~ 2.3sN-CH₃
~ 1.7 - 2.0m-CH₂- (diazepane ring)
~ 1.5 (broad)s-NH₂
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule, with those adjacent to nitrogen atoms appearing at a lower field.

Chemical Shift (ppm)Assignment
~ 55 - 60-CH₂-N (ethanamine)
~ 50 - 55-CH₂- (diazepane ring adjacent to N-CH₃)
~ 48 - 53-CH₂- (diazepane ring adjacent to N-ethanamine)
~ 45 - 50N-CH₃
~ 38 - 42N-CH₂- (ethanamine)
~ 25 - 30-CH₂- (diazepane ring)
IR Spectroscopy (Predicted)

The infrared spectrum is expected to exhibit characteristic absorption bands for the amine functional groups.[5][6]

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Medium, BroadN-H stretch (primary amine)
2950 - 2800StrongC-H stretch (aliphatic)
1650 - 1580MediumN-H bend (primary amine)
1250 - 1020MediumC-N stretch (aliphatic amine)
Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is anticipated to show a molecular ion peak and characteristic fragmentation patterns for alkylamines, including alpha-cleavage.[1] The presence of an odd number of nitrogen atoms (three) will result in an odd nominal molecular mass, consistent with the Nitrogen Rule.[1]

m/zInterpretation
157[M]⁺ (Molecular Ion)
114[M - C₂H₅N]⁺
99[M - C₃H₇N]⁺
58[C₃H₈N]⁺
44[C₂H₆N]⁺

Experimental Protocols

Synthesis: Reductive Amination

A common method for the synthesis of N-alkylated 1,4-diazepanes is through reductive amination.[7] This can be adapted to synthesize the target compound from 1-methyl-1,4-diazepane and a suitable two-carbon synthon.

General Protocol for Reductive Amination:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1,4-diazepane (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Aldehyde/Ketone Addition: Add 2-oxoacetaldehyde or a protected equivalent (1.1 eq) to the solution.

  • Reducing Agent: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G cluster_synthesis Reductive Amination Workflow Start 1-Methyl-1,4-diazepane + 2-Oxoacetaldehyde Reaction Dissolve in Solvent (e.g., Methanol) Start->Reaction Step 1 Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Reaction->Reduction Step 2 Monitoring Monitor by TLC/LC-MS Reduction->Monitoring Step 3 Workup Quench & Extract Monitoring->Workup Step 4 Purification Column Chromatography Workup->Purification Step 5 Product This compound Purification->Product Step 6

Caption: General workflow for the synthesis of this compound via reductive amination.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis and identification of volatile amines. Derivatization may be employed to improve chromatographic performance.[8]

General Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Derivatization (Optional): To improve peak shape and resolution, derivatize the primary amine using a reagent such as trifluoroacetic anhydride (TFAA).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

  • Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the components of the sample.

  • Mass Spectrometric Detection: As compounds elute from the column, they are ionized (typically by electron ionization) and the resulting fragments are detected by the mass spectrometer.

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum, comparing it to a reference library if available.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the 1,4-diazepane scaffold is present in numerous biologically active compounds.[9][10] Derivatives of 1,4-diazepane have shown a wide range of activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[9][10]

Many small molecule amine-containing compounds are known to interact with G-protein coupled receptors (GPCRs) or other cell surface receptors.[11][12] Hypothetically, this compound could act as a ligand for such receptors, potentially modulating downstream signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][13][14]

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that, upon ligand binding, activate intracellular G-proteins, leading to a variety of cellular responses.[11][12]

G cluster_gpcr Hypothetical GPCR Signaling Ligand This compound GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified diagram of a potential G-protein coupled receptor signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathway is a cascade of protein kinases that is often activated by signals originating from cell surface receptors and plays a crucial role in regulating cell proliferation, differentiation, and survival.[2][13][14][15]

G cluster_mapk Hypothetical MAPK Signaling Cascade Extracellular_Signal Receptor Activation MAPKKK MAPKKK (e.g., Raf) Extracellular_Signal->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) MAPK->Transcription_Factors Activates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: A generalized overview of the MAPK signaling cascade.

Conclusion

This technical guide has compiled the available and predicted chemical properties of this compound. While experimental data remains scarce, the information presented provides a valuable starting point for researchers. The general protocols for synthesis and analysis, along with the discussion of potential biological activities, offer a framework for future investigations into this and related 1,4-diazepane derivatives. Further experimental work is necessary to validate the predicted properties and to fully elucidate the chemical and biological profile of this compound.

References

An In-depth Technical Guide to the Structural Analysis of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Methyl-1,4-diazepan-1-yl)ethanamine is a diamine derivative featuring a seven-membered 1,4-diazepane ring, which is a privileged scaffold in medicinal chemistry. Molecules incorporating the 1,4-diazepane core have shown a wide range of biological activities, including but not limited to, antipsychotic, anxiolytic, and anticancer effects. This structural motif is of significant interest to researchers and drug development professionals for its potential in creating novel therapeutic agents. This guide provides a comprehensive overview of the predicted structural characteristics, a plausible synthetic route, and analytical methodologies for this compound.

Molecular Structure and Properties

The structural formula of this compound is presented below, along with its key chemical properties.

Caption: Molecular Structure of this compound

PropertyValue
IUPAC Name This compound
CAS Number 39270-45-6[1]
Molecular Formula C₈H₁₉N₃
Molecular Weight 157.26 g/mol [2]
SMILES CN1CCN(CCN1)CCN
InChI Key DDYKTHJBSBIWNR-UHFFFAOYSA-N[1]

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H Nuclear Magnetic Resonance (NMR) chemical shifts are based on the analysis of structurally similar compounds, such as N-methylpiperazine derivatives. The spectrum is expected to show distinct signals for the protons on the diazepane ring, the ethylamine side chain, and the N-methyl group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
N-CH₃2.2 - 2.4Singlet-3H
Ring-CH₂ (adjacent to N-CH₃)2.4 - 2.6Multiplet-4H
Ring-CH₂ (adjacent to N-CH₂CH₂NH₂)2.6 - 2.8Multiplet-4H
N-CH₂ (ethyl)2.5 - 2.7Triplet~6.02H
CH₂-NH₂ (ethyl)2.7 - 2.9Triplet~6.02H
NH₂1.0 - 2.5 (broad)Singlet-2H
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are estimated based on known values for substituted 1,4-diazepanes and related aliphatic amines.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
N-CH₃45 - 48
Ring-CH₂ (adjacent to N-CH₃)55 - 58
Ring-CH₂ (adjacent to N-CH₂CH₂NH₂)53 - 56
N-CH₂ (ethyl)58 - 62
CH₂-NH₂ (ethyl)40 - 43
Predicted Mass Spectrometry Data

The mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) at m/z 157. The fragmentation pattern is expected to be characteristic of aliphatic amines, with primary fragmentation occurring via α-cleavage.

m/zPredicted Fragment
157[M]⁺
142[M - CH₃]⁺
128[M - CH₂NH₂]⁺
114[M - C₂H₅N]⁺
85[C₅H₁₁N]⁺
71[C₄H₉N]⁺
58[C₃H₈N]⁺
44[C₂H₆N]⁺
30[CH₄N]⁺

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the reductive amination of 1-methyl-1,4-diazepane with aminoacetaldehyde dimethyl acetal, followed by hydrolysis of the acetal.

synthesis_workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Acetal Hydrolysis reagent1 1-Methyl-1,4-diazepane conditions1 Sodium triacetoxyborohydride Dichloromethane, rt, 12h reagent1->conditions1 reagent2 Aminoacetaldehyde dimethyl acetal reagent2->conditions1 intermediate This compound dimethyl acetal conditions2 Aqueous HCl Then NaOH intermediate->conditions2 conditions1->intermediate final_product This compound conditions2->final_product

Caption: Proposed Synthetic Workflow

Step 1: Reductive Amination

  • To a solution of 1-methyl-1,4-diazepane (1.0 eq) in dichloromethane (DCM), add aminoacetaldehyde dimethyl acetal (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Acetal Hydrolysis

  • Dissolve the crude intermediate from Step 1 in a 1:1 mixture of tetrahydrofuran (THF) and 1M aqueous HCl.

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and basify with 2M aqueous NaOH until pH > 12.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). For amines, D₂O can be used to identify exchangeable N-H protons, which will disappear from the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra at 25 °C. For ¹H NMR, a sufficient number of scans should be used to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use a soft ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion. Electron Ionization (EI) can also be used to induce fragmentation and obtain structural information.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Hypothetical Biological Activity and Signaling Pathway

Given that 1,4-diazepane derivatives are known to interact with central nervous system (CNS) targets, it is plausible that molecules containing the this compound scaffold could act as ligands for G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors. The following diagram illustrates a hypothetical signaling pathway where such a compound acts as an antagonist at a Gαi-coupled receptor.

signaling_pathway cluster_membrane Cell Membrane receptor Gαi-Coupled Receptor g_protein Gαiβγ Trimer receptor->g_protein No activation ligand This compound Derivative (Antagonist) ligand->receptor Binds and blocks adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Gαi remains bound to GDP, no inhibition camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Inhibition of Downstream Signaling pka->cellular_response Phosphorylates targets, leading to cellular response

Caption: Hypothetical GPCR Antagonism Pathway

In this proposed mechanism, the this compound-containing molecule acts as an antagonist, preventing the binding of the endogenous ligand to the Gαi-coupled receptor. This lack of receptor activation keeps the Gαi subunit in its inactive, GDP-bound state. Consequently, adenylyl cyclase is not inhibited, leading to the continued production of cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent downstream cellular responses. This mode of action is relevant in the modulation of various neurological processes.

References

In-depth Technical Guide: 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine (CAS 39270-45-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-1,4-diazepan-1-yl)ethanamine, with CAS number 39270-45-6, is a diamine derivative featuring a seven-membered 1,4-diazepane ring. This heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. The 1,4-diazepane moiety is a core structural feature of several classes of therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including but not limited to central nervous system modulation and antimicrobial effects. This technical guide provides a summary of the available physicochemical properties of this compound.

Physicochemical Properties

PropertyValueReference
CAS Number 39270-45-6
Molecular Formula C₈H₁₉N₃
Molecular Weight 157.26 g/mol
IUPAC Name This compound
Synonyms 1-(2-Aminoethyl)-4-methyl-1,4-diazepaneN/A
Physical Form Solid
Storage Temperature Room Temperature

Safety and Handling

Based on available safety data, this compound is classified as a hazardous substance.

Hazard InformationDetailsReference
GHS Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Statement H314: Causes severe skin burns and eye damage
Storage Class 11 - Combustible Solids

Precautionary Statements: Users should consult the full Safety Data Sheet (SDS) for detailed precautionary measures, including personal protective equipment (PPE) recommendations and first-aid procedures.

Experimental Protocols

  • Reductive amination: Reaction of a suitable diamine with a carbonyl compound, followed by reduction.

  • Cyclization reactions: Intramolecular ring-closing reactions of appropriately functionalized linear precursors.

  • N-alkylation: Introduction of the methyl and aminoethyl groups onto the 1,4-diazepane scaffold.

A logical workflow for the synthesis and characterization of this compound is proposed below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product start Starting Materials reaction Multi-step Synthesis (e.g., Reductive Amination, Cyclization, Alkylation) start->reaction crude Crude Product reaction->crude purification Purification (e.g., Column Chromatography, Distillation) crude->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity Purity Assessment (e.g., HPLC, GC) purification->purity final_product Pure this compound nmr->final_product ms->final_product ir->final_product purity->final_product

Caption: Proposed workflow for synthesis and characterization.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the 1,4-diazepane scaffold is a well-established pharmacophore. Derivatives of 1,4-diazepane have been investigated for a wide range of therapeutic applications. A prominent example is the class of 1,4-benzodiazepines, such as diazepam, which act as positive allosteric modulators of the GABAA receptor in the central nervous system, leading to anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.

The potential mechanism of action for novel 1,4-diazepane derivatives could involve interaction with various biological targets. A generalized signaling pathway for a hypothetical G-protein coupled receptor (GPCR) target is depicted below.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand This compound (Hypothetical Ligand) receptor GPCR Target ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling Cascade second_messenger->downstream Activation

Caption: Hypothetical GPCR signaling pathway.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and development, largely owing to its core 1,4-diazepane structure. The currently available data provides basic physicochemical and safety information. However, a comprehensive understanding of this compound necessitates further research to elucidate its detailed synthesis, full analytical characterization, and specific biological activities. The information and diagrams presented in this guide serve as a foundational resource for researchers interested in exploring the properties and potential applications of this and related compounds.

An In-depth Technical Guide on 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine, a diamine featuring a saturated seven-membered heterocyclic 1,4-diazepane ring. While specific in-depth research on this particular molecule is limited in publicly available literature, this document consolidates its known properties and presents representative experimental protocols and data based on the broader class of N-substituted 1,4-diazepanes. The 1,4-diazepine scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and antimicrobial effects.[1][2] This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and structurally related compounds.

Chemical Identity and Structure

The compound of interest is formally identified by its IUPAC name, this compound. Its chemical structure consists of a 1,4-diazepane ring system where one nitrogen atom is substituted with a methyl group and the other with an ethanamine group.

IUPAC Name: this compound

Chemical Structure:

A 2D representation of the chemical structure is provided below:

Chemical structure of this compound

Physicochemical and Spectroscopic Data

Due to the limited availability of specific experimental data for this compound, the following table summarizes its fundamental properties, largely derived from supplier information and computational predictions, alongside expected spectroscopic characteristics based on its structure and data for analogous compounds.

PropertyValue / Expected Value
Molecular Formula C₈H₁₉N₃
Molecular Weight 157.26 g/mol [3]
Appearance Expected to be a liquid or low-melting solid at room temperature.
Boiling Point Not determined.
Melting Point Not determined.
Solubility Expected to be soluble in water and polar organic solvents.
¹H-NMR (CDCl₃, 400 MHz) Expected δ (ppm): ~2.8-2.5 (m, 10H, ring CH₂ and N-CH₂-CH₂-N), 2.3 (s, 3H, N-CH₃), ~1.7 (m, 2H, ring C-CH₂-C), ~1.5 (br s, 2H, NH₂).
¹³C-NMR (CDCl₃, 100 MHz) Expected δ (ppm): ~58-55 (ring N-CH₂), ~50-45 (N-CH₂-CH₂-NH₂), ~46 (N-CH₃), ~42 (CH₂-NH₂), ~28 (ring C-CH₂-C).
Mass Spec (ESI-MS) Expected m/z: 158.1657 [M+H]⁺.
IR (KBr, cm⁻¹) Expected ν: ~3350-3250 (N-H stretch), ~2950-2800 (C-H stretch), ~1590 (N-H bend), ~1460 (C-H bend), ~1100 (C-N stretch).

Synthesis and Experimental Protocols

Representative Synthetic Protocol: Alkylation of 1-Methyl-1,4-diazepane

This protocol describes a two-step process involving the protection of an aminoalkylating agent followed by alkylation and deprotection.

Step 1: Preparation of N-(2-chloroethyl)phthalimide

  • To a solution of 2-chloroethylamine hydrochloride (1 eq.) in anhydrous dimethylformamide (DMF), add triethylamine (2.2 eq.) at 0 °C.

  • Stir the mixture for 30 minutes, then add phthalic anhydride (1 eq.).

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 4 hours.

  • Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-chloroethyl)phthalimide.

Step 2: Alkylation of 1-Methyl-1,4-diazepane and Deprotection

  • Dissolve 1-methyl-1,4-diazepane (1 eq.) and N-(2-chloroethyl)phthalimide (1 eq.) in acetonitrile.

  • Add potassium carbonate (1.5 eq.) as a base.

  • Reflux the mixture for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • To the crude product, add hydrazine hydrate (2 eq.) in ethanol and reflux for 4 hours to remove the phthalimide protecting group.

  • Cool the reaction, filter the phthalhydrazide precipitate, and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel (using a gradient of dichloromethane/methanol/ammonia) to afford the final product, this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps for the proposed synthesis of this compound.

G Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Core Synthesis A 2-Chloroethylamine HCl + Phthalic Anhydride B N-(2-chloroethyl)phthalimide A->B DMF, Et3N C 1-Methyl-1,4-diazepane D N-Protected Intermediate C->D Alkylation with B, K2CO3 E This compound D->E Deprotection (Hydrazine)

Caption: A logical workflow for the synthesis of the target compound.

Potential Biological Significance and Signaling Pathways

While no specific biological activity or signaling pathway has been described for this compound, the 1,4-diazepane scaffold is a privileged structure in medicinal chemistry. Derivatives have been investigated for a multitude of biological targets.

For instance, certain N-substituted 1,4-diazepane derivatives have been explored as ligands for sigma receptors, which are implicated in various neurological disorders.[4][5] Other derivatives have shown potential as antipsychotic, anxiolytic, and antimicrobial agents.[1][2] The ethanamine side chain of the target molecule is a common pharmacophore that can interact with various receptors and enzymes.

Given the structural motifs present, potential, yet unproven, areas of biological investigation for this compound could include:

  • Neurological Targets: Modulation of dopamine, serotonin, or sigma receptors.

  • Antimicrobial Activity: Disruption of microbial cell membranes or metabolic pathways.

Further research, including in vitro screening and in vivo studies, would be necessary to elucidate any specific biological activity and the associated signaling pathways.

Conclusion

This compound is a structurally interesting diamine with potential for further investigation in medicinal chemistry and drug discovery. This guide provides its fundamental chemical identity and a plausible, representative synthetic route. The lack of specific experimental data in the current literature highlights an opportunity for novel research to characterize its physicochemical properties, develop optimized synthetic methodologies, and explore its biological activity. The information presented here serves as a starting point for researchers and drug development professionals to design and execute such studies.

References

2-(4-Methyl-1,4-diazepan-1-yl)ethanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the key physicochemical properties of the chemical compound 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine. The information presented is intended to support research and development activities by providing essential molecular data.

Core Molecular Data

The fundamental molecular characteristics of this compound have been determined and are summarized below. This data is crucial for a variety of experimental and computational applications, including reaction stoichiometry, solution preparation, and molecular modeling.

PropertyValue
Molecular Formula C₈H₁₉N₃[1]
Molecular Weight 157.26 g/mol [1][2]
CAS Number 39270-45-6[2][3]

Structural and Identifier Information

For unambiguous identification and use in chemical databases and software, the following structural identifiers are provided.

Identifier TypeValue
IUPAC Name This compound[2]
SMILES CN1CCN(CCN)CCC1
InChI 1S/C8H19N3/c1-10-4-2-5-11(6-3-9)8-7-10/h2-9H2,1H3[1][2]

Logical Relationship Diagram

The following diagram illustrates the logical connection between the compound's name, its structural components, and its resulting molecular properties.

G Logical Derivation of Molecular Properties cluster_name Chemical Name cluster_components Structural Components cluster_properties Calculated Properties compound_name This compound ethanamine Ethanamine Group (C2H7N) compound_name->ethanamine contains diazepan Methyl-Diazepan Ring (C6H14N2) compound_name->diazepan contains formula Molecular Formula C₈H₁₉N₃ ethanamine->formula contributes to diazepan->formula contributes to mw Molecular Weight 157.26 g/mol formula->mw determines

Relationship between chemical structure and properties.

Disclaimer: This document is intended for informational purposes for a technical audience. No experimental protocols have been included as none were cited in the provided context. The visualization is a logical representation and not based on experimental workflow or signaling pathway data.

References

Spectroscopic Profile of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds. Additionally, detailed, generalized experimental protocols for these spectroscopic techniques are provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of related N-alkylated diamines and N-methylpiperazine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~2.8 - 2.6m2H-CH₂-NH₂
~2.6 - 2.4m10HRing -CH₂- protons
~2.3s3HN-CH₃
~1.7m2HRing -CH₂-CH₂-CH₂-
~1.5 (broad)s2H-NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~58Ring -CH₂-N(CH₃)-
~57Ring -CH₂-N(CH₂CH₂NH₂)-
~55-CH₂-CH₂-NH₂
~46N-CH₃
~40-CH₂-NH₂
~28Ring -CH₂-CH₂-CH₂-

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, BroadN-H stretch (primary amine)
2950 - 2800StrongC-H stretch (aliphatic)
~1590MediumN-H bend (primary amine)
1470 - 1440MediumC-H bend (CH₂)
~1100MediumC-N stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
157[M]⁺ (Molecular ion)
142[M - CH₃]⁺
114[M - CH₂CH₂NH₂]⁺
99[M - N(CH₃)CH₂CH₂]⁺
70[C₄H₁₀N]⁺
44[CH₂NH₂]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and MS data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial.[1][2]

    • Ensure complete dissolution by gentle vortexing or sonication.[1]

    • If the sample contains solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

    • Carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

    • The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[1]

    • Tune the probe to the appropriate nucleus (¹H or ¹³C).

    • Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • Initiate data acquisition.

  • Data Processing :

    • The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture should be ground to a fine, homogeneous powder.

    • Place a portion of the powder into a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die.

  • Instrument Setup and Data Acquisition :

    • Place the KBr pellet into the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The solution should be free of any particulate matter.

  • Instrument Setup and Data Acquisition :

    • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which are suitable for polar molecules.[4]

    • Introduce the sample solution into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS).

    • Set the parameters for the ion source, mass analyzer (e.g., quadrupole, time-of-flight), and detector.[4][5]

    • Acquire the mass spectrum over a desired m/z range. For tandem mass spectrometry (MS/MS), select the precursor ion of interest and acquire the fragmentation pattern.[6]

  • Data Analysis :

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to deduce the structure of the molecule. The presence of nitrogen in a molecule often results in an odd molecular weight.[7]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound Dissolution Dissolution in Solvent Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectrum NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a chemical compound.

References

In-depth Technical Guide on 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available physicochemical data for researchers, scientists, and drug development professionals.

Introduction

2-(4-Methyl-1,4-diazepan-1-yl)ethanamine is a diamine derivative belonging to the 1,4-diazepane class of heterocyclic compounds. Its structure, featuring a saturated seven-membered ring with two nitrogen atoms, a methyl group, and an ethanamine side chain, suggests its potential utility as a building block in medicinal chemistry and materials science. Understanding its solubility and stability is paramount for its effective use in research and development, particularly in areas such as drug design, where bioavailability and shelf-life are critical parameters.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. This information has been aggregated from various chemical suppliers.

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich[1]
CAS Number 39270-45-6Enamine, 2a biotech[1][2]
Molecular Formula C₈H₁₉N₃Sigma-Aldrich
Molecular Weight 157.26 g/mol Sigma-Aldrich[1]
Physical Form Liquid or SolidSigma-Aldrich[1]
Storage Temperature Room TemperatureSigma-Aldrich[1]

Note: The physical form of the compound is reported inconsistently as both liquid and solid, which may depend on the purity and specific salt form.

Solubility Profile (Qualitative Assessment)

Quantitative solubility data for this compound in various solvents is not publicly available. However, a qualitative assessment can be inferred from its chemical structure.

  • Aqueous Solubility: The presence of three amine functionalities, which can be protonated, suggests that the compound is likely to be soluble in acidic aqueous solutions. The formation of hydrochloride or other salts would further enhance its water solubility.

  • Organic Solvent Solubility: The molecule possesses both polar (amines) and non-polar (alkyl chain and diazepane ring) regions, suggesting it may be soluble in a range of polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in non-polar solvents like hexane is expected to be limited.

Experimental Protocol for Solubility Determination:

A standardized protocol to determine the thermodynamic solubility of a compound involves the shake-flask method.

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetonitrile, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

Stability Profile

Specific stability data, including degradation pathways and kinetics for this compound, are not documented in the available literature. However, potential degradation pathways can be postulated based on the functional groups present.

Potential Degradation Pathways:

  • Oxidation: The tertiary amine and the secondary amine within the diazepane ring, as well as the primary amine of the ethanamine side chain, are susceptible to oxidation. This can lead to the formation of N-oxides and other degradation products.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, certain formulations or reaction conditions could potentially lead to ring-opening or other hydrolytic degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of amine-containing compounds.

Experimental Protocol for Stability Assessment (Forced Degradation Study):

Forced degradation studies are essential to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

  • Stress Conditions: Subject solutions of the compound to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These typically include:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80-100 °C).

    • Photodegradation: Exposing the compound in solution and as a solid to light (e.g., using a photostability chamber).

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. Mass spectrometry (LC-MS) is invaluable for the identification of the degradation products.

Analytical Methodologies

A robust analytical method is critical for the accurate quantification of this compound and the characterization of its impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Proposed HPLC Method Development Workflow:

The following diagram outlines a typical workflow for developing a stability-indicating HPLC method.

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation Initial_Screening Initial Screening (Column, Mobile Phase) Optimization Optimization (Gradient, Flow Rate, Temperature) Initial_Screening->Optimization Select best conditions Forced_Degradation Forced Degradation Study Optimization->Forced_Degradation Apply optimized method Peak_Purity Peak Purity Assessment (PDA, MS) Forced_Degradation->Peak_Purity Analyze stressed samples Specificity Specificity Peak_Purity->Specificity Confirm separation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness

References

Potential Research Applications of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited publicly available research data exists for the specific compound 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine. This guide is based on the well-established research applications of the broader class of 1,4-diazepane derivatives, which are recognized as "privileged structures" in medicinal chemistry. The information presented herein is intended to be illustrative of potential research avenues and should be adapted based on specific experimental findings for the compound of interest.

The 1,4-diazepane scaffold is a versatile heterocyclic motif that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention from the scientific community due to their diverse pharmacological activities. These activities span a wide therapeutic spectrum, including but not limited to central nervous system disorders, cancer, and infectious diseases.[1][2][3][4]

Core Chemical Structure and Properties

This compound possesses a seven-membered diazepane ring, a common feature in many psychoactive and therapeutic agents. The presence of a methyl group on one nitrogen and an ethanamine side chain on the other provides opportunities for diverse chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties.

PropertyValueReference
IUPAC NameThis compound[5]
Molecular FormulaC8H19N3[6]
Molecular Weight157.26 g/mol [6]
Physical FormLiquid[5]
CAS Number39270-45-6[5]

Potential Therapeutic Areas and Research Applications

Based on the activities of structurally related 1,4-diazepane derivatives, this compound could be investigated for the following applications:

  • Neuropharmacology: Many 1,4-diazepane analogs exhibit activity as antipsychotics, anxiolytics, and anticonvulsants.[2][4] Research could focus on its potential as a ligand for various central nervous system receptors, such as dopamine, serotonin, and GABA receptors. Furthermore, some derivatives act as sigma receptor ligands, suggesting potential applications in neurodegenerative disorders.[7]

  • Oncology: The 1,4-diazepane scaffold has been explored for the development of anticancer agents.[2][4] Investigations could involve screening for cytotoxic activity against various cancer cell lines and elucidating the underlying mechanisms of action.

  • Infectious Diseases: Antibacterial and antifungal properties have been reported for some 1,4-diazepane derivatives.[2][4] Research could involve evaluating its efficacy against a panel of pathogenic bacteria and fungi.

  • Cardiovascular Diseases: Certain 1,4-diazepane derivatives have been identified as factor Xa inhibitors, indicating potential as anticoagulant and antithrombotic agents.[8]

Hypothetical Experimental Protocols

The following are generalized experimental protocols that could be adapted to investigate the potential of this compound.

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound to a specific G-protein coupled receptor (GPCR), for example, a dopamine or serotonin receptor subtype.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.

  • Radioligand Binding: A known radiolabeled ligand for the target receptor is incubated with the prepared membranes in the presence of varying concentrations of this compound.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then used to determine the binding affinity (Ki) of the compound for the receptor.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa, A549).

Methodology:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to untreated control cells. The IC50 value (the concentration that causes 50% inhibition of cell growth) is then determined.

Potential Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the known activities of related compounds.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Diazepane This compound GPCR GPCR (e.g., Dopamine/Serotonin Receptor) Diazepane->GPCR Binds to G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Hypothetical GPCR signaling pathway potentially modulated by this compound.

G cluster_0 Extracellular cluster_1 Cancer Cell Diazepane This compound Cell_Cycle Cell Cycle Progression Diazepane->Cell_Cycle Inhibits Apoptosis Apoptosis Diazepane->Apoptosis Induces Proliferation Cell Proliferation Cell_Cycle->Proliferation Apoptosis->Proliferation Inhibits

Caption: Potential mechanisms of anticancer activity for a 1,4-diazepane derivative.

Conclusion

While specific research on this compound is not widely published, its chemical structure places it within the highly versatile and pharmacologically significant class of 1,4-diazepane derivatives. The potential for this compound to interact with various biological targets, particularly within the central nervous system, warrants further investigation. The experimental frameworks and potential signaling pathways outlined in this guide provide a foundation for researchers to explore the therapeutic promise of this and related molecules. As with any novel compound, rigorous preclinical evaluation is necessary to fully characterize its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-1,4-diazepan-1-yl)ethanamine is a key bifunctional building block increasingly utilized in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring a cyclic 1,4-diazepane moiety with a primary amine side chain, offers a versatile scaffold for the construction of complex molecules with diverse pharmacological activities. The presence of both a secondary and a tertiary amine within the diazepine ring, along with a reactive primary amine, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a building block in the development of bioactive compounds. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to aid researchers in leveraging this valuable synthetic intermediate.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueReference
CAS Number 39270-45-6[1]
Molecular Formula C₈H₁₉N₃[2]
Molecular Weight 157.26 g/mol [2]
IUPAC Name This compound[1]
Appearance Solid[2]
SMILES CN1CCN(CCN)CCC1[2]
InChI 1S/C8H19N3/c1-10-4-2-5-11(6-3-9)8-7-10/h2-9H2,1H3[2]
InChI Key DDYKTHJBSBIWNR-UHFFFAOYSA-N[2]

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound involves the alkylation of 1-methyl-1,4-diazepane. A detailed experimental protocol for such a transformation is provided below.

Experimental Protocol: Synthesis via Alkylation of 1-Methyl-1,4-diazepane

This procedure outlines a general method for the synthesis of this compound by reacting 1-methyl-1,4-diazepane with a suitable two-carbon electrophile bearing a protected amine, followed by deprotection. A common and effective strategy involves the use of N-(2-bromoethyl)phthalimide.

Step 1: N-Alkylation of 1-Methyl-1,4-diazepane

reagent1 1-Methyl-1,4-diazepane intermediate N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]phthalimide reagent1->intermediate Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat reagent2 N-(2-Bromoethyl)phthalimide reagent2->intermediate product This compound intermediate->product Hydrazine hydrate Solvent (e.g., Ethanol) Heat

General synthetic workflow for this compound.
  • Materials:

    • 1-Methyl-1,4-diazepane

    • N-(2-Bromoethyl)phthalimide

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (anhydrous)

    • Hydrazine hydrate

    • Ethanol

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 1-methyl-1,4-diazepane (1.0 eq) in anhydrous acetonitrile, add N-(2-bromoethyl)phthalimide (1.05 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude phthalimide-protected intermediate.

    • Dissolve the crude intermediate in ethanol and add hydrazine hydrate (5.0 eq).

    • Heat the mixture to reflux for 4-8 hours. A white precipitate (phthalhydrazide) will form.

    • Cool the reaction mixture to room temperature and filter off the precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and extract with diethyl ether to remove any non-polar impurities.

    • Basify the aqueous layer with a saturated NaHCO₃ solution until a pH of >10 is reached.

    • Extract the aqueous layer with dichloromethane or chloroform (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

  • Purification: The final product can be further purified by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane/methanol/ammonia as the eluent.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a crucial starting material for the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors and central nervous system (CNS) active agents.

Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Their overexpression is linked to various cancers, making them attractive targets for cancer therapy. Derivatives of this compound have been incorporated into pyrimidine-based scaffolds to generate potent and selective Aurora kinase inhibitors.

Example: Synthesis of a Pyrimidine-Based Aurora A Kinase Inhibitor

A common synthetic strategy involves the nucleophilic aromatic substitution of a di-chlorinated pyrimidine with this compound, followed by a subsequent substitution with another amine.

start 2,4-Dichloropyrimidine intermediate 4-Chloro-2-(...diazepan...)pyrimidine start->intermediate DIPEA, n-BuOH, 80°C reagent1 This compound reagent1->intermediate product Aurora Kinase Inhibitor intermediate->product Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110°C reagent2 Aromatic Amine reagent2->product

Synthetic workflow for a pyrimidine-based Aurora kinase inhibitor.

Quantitative Data for Aurora Kinase Inhibitors:

CompoundTargetIC₅₀ (nM)Cell LineReference
VX-680 (Tozasertib) Aurora A, B, C6, 25, 15-[3]
MLN8054 Aurora A4Sf9[4]
AZD1152 Aurora B0.37-[5]
Compound 11c Aurora A500-4000 (cytotoxicity)Various[3]
Synthesis of Diazepine and Benzodiazepine Derivatives

The diazepine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs targeting the central nervous system. This compound can be used in the construction of more complex diazepine and benzodiazepine derivatives. The synthesis often involves condensation reactions with dicarbonyl compounds or their equivalents.

General Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative

  • Materials:

    • This compound

    • o-Phenylenediamine

    • A β-diketone (e.g., acetylacetone)

    • Catalyst (e.g., acetic acid or a Lewis acid)

    • Solvent (e.g., ethanol or toluene)

  • Procedure:

    • A mixture of o-phenylenediamine (1.0 eq) and the β-diketone (1.0 eq) in ethanol is stirred at room temperature.

    • A catalytic amount of acetic acid is added.

    • This compound (1.0 eq) is added to the reaction mixture.

    • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the desired benzodiazepine derivative.

Biological Signaling Pathways

Compounds synthesized using this compound as a building block often target key signaling pathways implicated in disease. Understanding these pathways is crucial for drug development professionals.

GABA-A Receptor Signaling Pathway

Benzodiazepines, a class of drugs that can be synthesized using diazepine building blocks, are positive allosteric modulators of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.

cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor Cl_in Cl⁻ Influx GABA_R->Cl_in opens channel GABA GABA GABA->GABA_R binds BZD Benzodiazepine Derivative BZD->GABA_R modulates Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Simplified GABA-A receptor signaling pathway.
Matrix Metalloproteinase (MMP) Signaling Pathway

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various diseases, including cancer and inflammation. Certain diazepine derivatives have shown inhibitory activity against MMPs.

cluster_cell Cell Pro_MMP Pro-MMP MMP Active MMP Pro_MMP->MMP Activation Degradation ECM Degradation MMP->Degradation ECM Extracellular Matrix ECM->Degradation Inhibitor Diazepine-based MMP Inhibitor Inhibitor->MMP inhibits

Inhibition of Matrix Metalloproteinase (MMP) activity.

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its unique structural features provide a robust platform for the synthesis of a wide array of complex molecules with significant biological activities. This guide has provided an overview of its synthesis, properties, and applications, along with detailed protocols and pathway visualizations to facilitate its use in research and drug discovery endeavors. The continued exploration of this building block is expected to lead to the development of novel therapeutics for a range of diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. While 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine itself is primarily a chemical building block, its core structure is integral to numerous analogs with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 1,4-diazepane derivatives. We delve into key therapeutic areas where these compounds have shown promise, including anticoagulation, neurodegenerative diseases, and oncology. Detailed experimental protocols for relevant biological assays are provided, alongside a quantitative analysis of structure-activity relationships (SAR) to guide future drug discovery efforts.

Introduction to the 1,4-Diazepane Scaffold

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This scaffold possesses a high degree of conformational flexibility, allowing it to adopt various spatial arrangements and interact with a wide array of biological targets. The presence of two nitrogen atoms provides sites for substitution, enabling the fine-tuning of physicochemical properties and biological activity.

The parent compound, this compound, serves as a versatile synthon for the introduction of the 4-methyl-1,4-diazepan-1-yl)ethyl moiety into larger molecules. However, the broader class of 1,4-diazepane derivatives has garnered significant attention for its therapeutic applications.

Synthesis of 1,4-Diazepane Derivatives

The synthesis of 1,4-diazepane derivatives can be achieved through various synthetic routes. A common strategy involves the cyclization of appropriate linear precursors. For instance, the reaction of a suitably substituted diamine with a dicarbonyl compound or its equivalent can yield the diazepane ring.

Another approach involves the modification of a pre-existing 1,4-diazepane core. For example, N-alkylation or N-acylation of the nitrogen atoms allows for the introduction of diverse functional groups.

Therapeutic Applications and Biological Activity of 1,4-Diazepane Analogs

1,4-Diazepane derivatives have demonstrated significant activity in several key therapeutic areas. This section will explore three prominent examples: Factor Xa inhibitors, sigma receptor ligands, and amyloid-beta aggregation inhibitors.

Factor Xa Inhibitors for Anticoagulation

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders.[1] Several potent and selective FXa inhibitors incorporating the 1,4-diazepane moiety have been developed.

Quantitative Structure-Activity Relationship (SAR) Data:

Compound IDR1R2FXa IC50 (nM)Reference
1 H4-chlorophenyl15[2]
2 Methyl4-methoxyphenyl8.2[2]
3 Ethyl3,4-dichlorophenyl5.5[2]
13 (YM-96765) --6.8[2]

Signaling Pathway:

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. Factor Xa plays a pivotal role at the convergence of the intrinsic and extrinsic pathways, catalyzing the conversion of prothrombin to thrombin. Thrombin then converts fibrinogen to fibrin, which forms the meshwork of the clot. Inhibition of Factor Xa disrupts this cascade, leading to an anticoagulant effect.[3] Beyond its role in coagulation, FXa can also activate protease-activated receptors (PARs), contributing to inflammatory signaling.[1][4]

FactorXa_Pathway Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX activates Extrinsic Extrinsic Pathway Extrinsic->FactorX activates FactorXa Factor Xa FactorX->FactorXa activation Thrombin Thrombin FactorXa:e->Thrombin:w catalyzes conversion of Inflammation Inflammatory Signaling FactorXa->Inflammation activates Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin catalyzes conversion of Fibrinogen Fibrinogen Diazepane_Inhibitor 1,4-Diazepane Inhibitor Diazepane_Inhibitor->FactorXa inhibits PARs PARs Sigma1_Receptor_Pathway Ligand 1,4-Diazepane Ligand Sigma1R Sigma-1 Receptor (ER) Ligand->Sigma1R binds & activates IP3R IP3 Receptor Sigma1R->IP3R modulates IonChannels Ion Channels (e.g., K+, Na+) Sigma1R->IonChannels modulates Kinases Kinase Pathways (e.g., ERK, Akt) Sigma1R->Kinases influences Ca_cyto Cytosolic Ca2+ IP3R->Ca_cyto regulates release Ca_ER Ca2+ (ER) Neuroprotection Neuroprotection Ca_cyto->Neuroprotection Cognition Cognitive Function Ca_cyto->Cognition IonChannels->Neuroprotection IonChannels->Cognition Kinases->Neuroprotection Kinases->Cognition Amyloid_Beta_Pathway APP Amyloid Precursor Protein (APP) Abeta_monomer Aβ Monomers APP->Abeta_monomer cleavage by beta_secretase β-secretase gamma_secretase γ-secretase Oligomers Soluble Oligomers (Neurotoxic) Abeta_monomer->Oligomers aggregation Protofibrils Protofibrils Oligomers->Protofibrils aggregation Neurodegeneration Neurodegeneration Oligomers->Neurodegeneration Fibrils Amyloid Fibrils (Plaques) Protofibrils->Fibrils aggregation Fibrils->Neurodegeneration Diazepane_Inhibitor 1,4-Diazepane Inhibitor Diazepane_Inhibitor->Abeta_monomer inhibits aggregation Diazepane_Inhibitor->Oligomers inhibits aggregation FactorXa_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Factor Xa - Chromogenic Substrate - Test Compounds - Assay Buffer Start->Prepare_Reagents Add_Compounds Add Test Compounds to 96-well Plate Prepare_Reagents->Add_Compounds Add_FXa Add Factor Xa and Incubate Add_Compounds->Add_FXa Add_Substrate Add Chromogenic Substrate Add_FXa->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End Sigma1_Binding_Assay_Workflow Start Start Prepare_Components Prepare Components: - Membrane Preparation - Radioligand - Test Compounds - Buffers Start->Prepare_Components Incubate Incubate Membrane, Radioligand, and Test Compound Prepare_Components->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Scintillation_Counting Scintillation Counting Wash->Scintillation_Counting Calculate_Ki Calculate Ki Values Scintillation_Counting->Calculate_Ki End End Calculate_Ki->End ThT_Assay_Workflow Start Start Prepare_Solutions Prepare Solutions: - Aβ Peptide - Thioflavin T - Test Compounds - Buffer Start->Prepare_Solutions Mix_in_Plate Mix Components in 96-well Plate Prepare_Solutions->Mix_in_Plate Incubate Incubate at 37°C with Shaking Mix_in_Plate->Incubate Measure_Fluorescence Measure ThT Fluorescence over Time Incubate->Measure_Fluorescence Analyze_Data Analyze Aggregation Curves and Calculate Inhibition Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to the Safety and Handling of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine (CAS Number: 39270-45-6). Due to the limited availability of extensive toxicological data for this specific compound, a cautious approach, based on its confirmed corrosive nature and the general properties of structurally related alkylamines, is strongly recommended.

Chemical Identification and Physical Properties

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 39270-45-6Sigma-Aldrich
Molecular Formula C₈H₁₉N₃Sigma-Aldrich
Molecular Weight 157.26 g/mol Sigma-Aldrich
Physical Form LiquidSigma-Aldrich
Storage Temperature Room TemperatureSigma-Aldrich

Hazard Identification and Classification

This compound is classified as a corrosive substance. The primary and most immediate danger associated with this chemical is its ability to cause severe skin burns and serious eye damage upon contact.

GHS Classification

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation1BGHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage

(Data sourced from Sigma-Aldrich)

Precautionary Statements:

A comprehensive list of precautionary statements is provided to ensure safe handling and emergency response.

CodeStatement
P260Do not breathe dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER/doctor.
P363Wash contaminated clothing before reuse.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

(Data sourced from Sigma-Aldrich)

Toxicological Information

Experimental Protocols for Safety Assessment

For novel compounds like this compound where toxicological data is scarce, standardized experimental protocols are essential to characterize its potential hazards. The following OECD guidelines are recommended for assessing the corrosive and irritant properties of this chemical.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion[3][4][5][6]

This guideline provides a method for assessing the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[1][2][3]

Methodology Overview:

  • Initial Screening: Before in-vivo testing, a weight-of-evidence analysis of existing data and validated in-vitro tests should be conducted.

  • Animal Model: The albino rabbit is the recommended species.

  • Application: A single dose of 0.5 mL of the liquid substance is applied to a small area of shaved skin (approximately 6 cm²). An untreated area of skin serves as a control.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations continue for up to 14 days to assess the reversibility of the effects.[2]

  • Classification: The severity and reversibility of the skin reactions determine the classification of the substance as corrosive or irritant.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion[7][8][9][10][11]

This guideline is used to assess the potential of a substance to produce irritation or corrosion to the eye.[4][5][6][7][8]

Methodology Overview:

  • Tiered Testing Strategy: A sequential testing strategy is recommended, starting with a weight-of-the-evidence analysis and in-vitro tests to minimize animal testing.

  • Animal Model: The albino rabbit is the preferred animal model.

  • Application: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[7]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva. The observation period can be extended up to 21 days to evaluate the reversibility of any observed lesions.[6][7]

  • Classification: The substance is classified based on the severity and persistence of the ocular lesions.

Safe Handling and Storage

A systematic approach to handling and storage is critical to minimize the risk of exposure. The following workflow outlines the key safety measures from procurement to disposal.

SafeHandlingWorkflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_emergency Emergency Procedures cluster_disposal Waste Disposal receipt Receive Chemical storage Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., acids, oxidizing agents). Store locked up. receipt->storage Inspect container integrity ppe Wear Appropriate PPE: - Chemical-resistant gloves (Butyl or Neoprene rubber) - Chemical safety goggles and face shield - Lab coat or chemical-resistant apron storage->ppe fume_hood Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors. ppe->fume_hood spill Spill Response: - Evacuate area - Contain spill with absorbent material - Do not use combustible materials - Neutralize with a suitable agent for amines fume_hood->spill Potential Incident exposure Exposure Response: - Skin: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention. - Inhalation: Move to fresh air. fume_hood->exposure Potential Incident waste Collect waste in a designated, properly labeled, and sealed container for hazardous chemical waste. fume_hood->waste disposal Dispose of in accordance with all local, state, and federal regulations. waste->disposal

Caption: Safe Handling Workflow for this compound.

Personal Protective Equipment (PPE)

Given the corrosive nature of this compound, appropriate PPE is mandatory.

PPE TypeSpecificationRationale
Hand Protection Butyl rubber or Neoprene gloves.[9] Nitrile gloves may offer short-term splash protection but are not recommended for prolonged contact with corrosive amines.[10]Provides resistance against corrosive amines, acids, and bases.[9][11]
Eye Protection Chemical safety goggles and a face shield.Protects against splashes that can cause severe eye damage.
Skin and Body Protection Laboratory coat, chemical-resistant apron, and closed-toe shoes.Prevents skin contact with spills or splashes.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and amines should be used.Minimizes the risk of inhaling potentially harmful vapors.

First-Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

While specific flammability data is limited, one source indicates a storage class for combustible solids, which may be inconsistent with its liquid form but suggests caution.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides and carbon oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as outlined in Section 5.1. Ensure adequate ventilation.

  • Environmental Precautions: Prevent entry into waterways, sewers, basements, or confined areas.

  • Containment and Cleanup: Absorb spillage with non-combustible, inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter the environment.

Logical Relationships in Safety and Handling

The following diagram illustrates the logical flow of considerations and actions for ensuring safety when working with this compound.

LogicalRelationships substance This compound hazard_id Hazard Identification (Corrosive - H314) substance->hazard_id risk_assessment Risk Assessment (Evaluate potential for skin/eye contact, inhalation, ingestion) hazard_id->risk_assessment control_measures Control Measures risk_assessment->control_measures emergency_prep Emergency Preparedness risk_assessment->emergency_prep engineering_controls Engineering Controls (Chemical Fume Hood) control_measures->engineering_controls admin_controls Administrative Controls (SOPs, Training) control_measures->admin_controls ppe_controls Personal Protective Equipment (Gloves, Goggles, Face Shield, Lab Coat) control_measures->ppe_controls first_aid First-Aid Procedures emergency_prep->first_aid spill_response Spill Response Plan emergency_prep->spill_response

Caption: Logical Flow for Safe Chemical Management.

This guide is intended to provide comprehensive safety and handling information based on currently available data. It is imperative for all users to consult the most recent Safety Data Sheet (SDS) from their supplier and to conduct a thorough risk assessment before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed two-step protocol for the synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine, a key intermediate for pharmaceutical and materials science research. The synthesis involves an initial reductive amination to produce the N-methylated diazepane intermediate, followed by an N-alkylation to introduce the aminoethyl moiety. This protocol is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Introduction: Synthetic Strategy

The synthesis of this compound is accomplished via a robust two-step sequence. The first step involves the selective mono-N-methylation of commercially available 1,4-diazepane. This is achieved through reductive amination using formaldehyde as the methyl source and sodium triacetoxyborohydride as the reducing agent.[1][2] Reductive amination is a widely utilized method for the formation of carbon-nitrogen bonds due to its efficiency and operational simplicity.[1] The second step is the N-alkylation of the resulting 1-methyl-1,4-diazepane with 2-chloroethylamine hydrochloride. This reaction proceeds via nucleophilic substitution, where the secondary amine of the diazepane ring displaces the chloride from the chloroethylamine, to yield the final product. A suitable base is employed to neutralize the hydrochloride salt and facilitate the reaction.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis protocol.

Table 1: Summary of Reagents and Reaction Parameters

StepReagentMW ( g/mol )Molar Eq.Amount (g)Moles (mmol)Solvent (mL)Yield (%)Purity (%)
1 Synthesis of 1-methyl-1,4-diazepane
1,4-Diazepane100.161.010.099.8DCM (200)~85>95 (GC)
Formaldehyde (37% in H₂O)30.031.19.0 mL109.8-
Sodium triacetoxyborohydride211.941.225.4119.8-
Acetic Acid60.051.16.3 mL109.8-
2 Synthesis of Target Compound
1-methyl-1,4-diazepane114.191.010.087.6Acetonitrile (200)~65>98 (LC-MS)
2-Chloroethylamine hydrochloride115.991.111.296.3-
Potassium Carbonate (K₂CO₃)138.212.530.3219.0-

Experimental Protocols

Step 1: Synthesis of 1-methyl-1,4-diazepane

This protocol details the reductive amination of 1,4-diazepane to yield 1-methyl-1,4-diazepane.

Materials:

  • 1,4-Diazepane

  • Formaldehyde solution (37% w/w in H₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1,4-diazepane (10.0 g, 99.8 mmol) and dichloromethane (DCM, 200 mL).

  • Stir the mixture at room temperature until the 1,4-diazepane is fully dissolved.

  • Add glacial acetic acid (6.3 mL, 109.8 mmol) to the solution.

  • Add formaldehyde solution (9.0 mL, 109.8 mmol) dropwise to the stirred solution over 10 minutes.

  • Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add sodium triacetoxyborohydride (25.4 g, 119.8 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification: The crude product is purified by vacuum distillation to afford 1-methyl-1,4-diazepane as a colorless oil.

Safety Precautions:

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Formaldehyde is a carcinogen and sensitizer. Handle with extreme care.

  • Sodium triacetoxyborohydride reacts with water to produce flammable hydrogen gas. Quench carefully.

Step 2: Synthesis of this compound

This protocol describes the N-alkylation of 1-methyl-1,4-diazepane with 2-chloroethylamine hydrochloride.

Materials:

  • 1-methyl-1,4-diazepane

  • 2-Chloroethylamine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (anhydrous)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methyl-1,4-diazepane (10.0 g, 87.6 mmol), 2-chloroethylamine hydrochloride (11.2 g, 96.3 mmol), and anhydrous potassium carbonate (30.3 g, 219.0 mmol).

  • Add anhydrous acetonitrile (200 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the inorganic salts and wash the filter cake with acetonitrile (2 x 20 mL).

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the residue in DCM (150 mL) and wash with deionized water (2 x 50 mL) to remove any remaining salts.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel (eluent: DCM/Methanol/Ammonia solution gradient) to yield this compound as a viscous oil.

Safety Precautions:

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate PPE.

  • Acetonitrile is flammable and toxic.

  • 2-Chloroethylamine hydrochloride is toxic and corrosive. Handle with care.

Visualization of Experimental Workflow

The following diagram illustrates the synthetic pathway from the starting materials to the final product.

SynthesisWorkflow Start1 1,4-Diazepane Reagent1 1. Formaldehyde, Acetic Acid 2. NaBH(OAc)₃ Start1->Reagent1 Product1 1-methyl-1,4-diazepane Reagent1->Product1 Step 1: Reductive Amination Reagent2 2-Chloroethylamine HCl, K₂CO₃, Acetonitrile, Reflux Product1->Reagent2 FinalProduct This compound Reagent2->FinalProduct Step 2: N-Alkylation

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Purification of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine. The methods described are based on established chemical principles for the purification of diamines and related heterocyclic compounds.

Introduction

This compound is a diamine containing a 1,4-diazepane core. Due to its structural features, purification can be challenging. Common impurities may include starting materials, byproducts from synthesis (such as partially hydrogenated intermediates or cyclic byproducts), and degradation products.[1] The purification strategies outlined below are designed to address these challenges and yield a high-purity final product suitable for research and development applications. The choice of method will depend on the nature of the impurities, the scale of the purification, and the desired final purity.

Purification Strategies

The primary methods for purifying this compound and related diamines are:

  • Vacuum Distillation: Effective for separating the target compound from non-volatile or less volatile impurities.[1]

  • Crystallization via Salt Formation: A robust method for obtaining high-purity material by converting the amine into a crystalline salt, which can be recrystallized and then converted back to the free base.[2][3][4]

  • Column Chromatography: Useful for small-scale purification and for separating compounds with similar boiling points.

Data Presentation

The following table summarizes expected outcomes for the different purification methods. The data is representative and may vary based on the initial purity of the crude material and specific experimental conditions.

Purification MethodScaleTypical PurityExpected YieldKey AdvantagesKey Disadvantages
Vacuum Distillation 1g - 100g95 - 98%60 - 80%Good for removing non-volatile impurities.Potential for thermal degradation.[1]
Crystallization (as HCl salt) 500mg - 50g> 99%70 - 90%High purity achievable; removes a wide range of impurities.[4]Multi-step process (salt formation, recrystallization, free-basing).
Column Chromatography < 5g> 98%50 - 70%Good for separating closely related impurities.Can be slow and require significant solvent volumes.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for removing non-volatile impurities from the crude amine.

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

Procedure:

  • Assemble the short-path distillation apparatus. Ensure all glassware is dry.

  • Place the crude amine into the distillation flask.

  • Slowly apply vacuum to the system.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point of the product under the applied pressure.

  • Once the product has been collected, remove the heat and allow the system to cool before releasing the vacuum.

Diagram of Vacuum Distillation Workflow:

G cluster_prep Preparation cluster_distill Distillation cluster_finish Final Steps start Crude Amine setup Assemble Distillation Apparatus start->setup vacuum Apply Vacuum setup->vacuum heat Gentle Heating vacuum->heat collect Collect Product Fraction heat->collect cool Cool System collect->cool release Release Vacuum cool->release end Purified Amine release->end

Caption: Workflow for the purification of this compound by vacuum distillation.

Protocol 2: Purification by Crystallization via Hydrochloride Salt Formation

This is often the most effective method for achieving high purity.[4]

Materials:

  • Crude this compound

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

  • Sodium hydroxide solution (e.g., 2M)

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

Part A: Hydrochloride Salt Formation

  • Dissolve the crude amine in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

  • Slowly add a solution of HCl (e.g., concentrated HCl or HCl in ether) dropwise with stirring.[5]

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration and wash with cold solvent.

Part B: Recrystallization of the Salt

  • Dissolve the crude salt in a minimal amount of a suitable hot solvent (e.g., ethanol/ether mixture).

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified salt under vacuum.

Part C: Liberation of the Free Amine

  • Dissolve the purified salt in water.

  • Cool the solution in an ice bath and slowly add a sodium hydroxide solution with stirring until the pH is basic (pH > 12).

  • Extract the liberated free amine into an organic solvent such as dichloromethane or ethyl acetate (repeat 3 times).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified free amine.

Diagram of Crystallization Workflow:

G cluster_salt Salt Formation cluster_recrystallize Recrystallization cluster_liberate Free Base Liberation start Crude Amine in Solvent add_hcl Add HCl Solution start->add_hcl precipitate Precipitate HCl Salt add_hcl->precipitate dissolve Dissolve Salt in Hot Solvent precipitate->dissolve cool Cool to Crystallize dissolve->cool filter_salt Filter Purified Salt cool->filter_salt dissolve_salt Dissolve Salt in Water filter_salt->dissolve_salt add_base Add NaOH Solution dissolve_salt->add_base extract Extract with Organic Solvent add_base->extract dry Dry and Evaporate extract->dry end Purified Amine dry->end

Caption: Workflow for purification via hydrochloride salt formation and recrystallization.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any proton-containing impurities.[6]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): To determine the percentage purity of the compound.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Amines can be corrosive and irritants. Avoid contact with skin and eyes.

  • Handle concentrated acids and bases with extreme care.

  • When performing vacuum distillation, ensure the glassware is free of cracks and use a safety shield.

References

Application Note: Analytical Techniques for the Characterization of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine, a key intermediate in pharmaceutical synthesis.

Introduction

This compound is a diamine containing a 1,4-diazepane ring, a scaffold of interest in medicinal chemistry. Accurate characterization of this compound is critical for ensuring the quality, safety, and efficacy of downstream products in drug development. This application note details the use of various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy, for its comprehensive analysis.

Analytical Workflow

A systematic analytical workflow is essential for the complete characterization of this compound. The following diagram illustrates a typical workflow, starting from sample reception to final characterization.

Analytical_Workflow cluster_D Techniques for Elucidation cluster_E Techniques for Purity A Sample Reception (this compound) B Visual Inspection (Color, Physical State) A->B C Solubility Testing B->C D Structural Elucidation C->D E Purity Assessment C->E F Identity Confirmation D->F E->F G Final Characterization Report F->G D1 NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) D2 Mass Spectrometry (HRMS, MS/MS) D3 FTIR Spectroscopy E1 HPLC-UV/MS E2 GC-MS E3 Elemental Analysis

Caption: General analytical workflow for the characterization of a small molecule.

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural determination of this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is recommended.

Expected ¹H and ¹³C NMR Data:

Position ¹H Chemical Shift (ppm, multiplicity) ¹³C Chemical Shift (ppm)
N-CH₃~2.3 (s)~46.0
C5-H₂~1.8 (quintet)~28.0
C2-H₂, C7-H₂~2.5-2.7 (m)~56.0-58.0
C3-H₂, C6-H₂~2.7-2.9 (m)~58.0-60.0
N-CH₂-CH₂-NH₂~2.8 (t)~59.0
N-CH₂-CH₂-NH₂~2.9 (t)~40.0
-NH₂Variable (broad s)-

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass and elemental composition. Tandem MS (MS/MS) can provide structural information through fragmentation patterns.

Expected Mass Spectrometry Data:

Technique Parameter Expected Value
HRMS (ESI+)[M+H]⁺m/z 158.1655
Elemental CompositionC₈H₂₀N₃Calculated for C₈H₁₉N₃

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺ and use the instrument software to calculate the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Data:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3350-3250 (two bands)N-H stretchPrimary amine (-NH₂)
2950-2850C-H stretchAliphatic (CH₂, CH₃)
1590-1560N-H bendPrimary amine (-NH₂)
1470-1450C-H bendAliphatic (CH₂, CH₃)
1150-1050C-N stretchAliphatic amine

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify characteristic absorption bands corresponding to the functional groups of the molecule.

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and quantifying any impurities. Due to the lack of a strong chromophore, a charged aerosol detector (CAD), an evaporative light scattering detector (ELSD), or derivatization may be necessary. Alternatively, HPLC-MS can be employed.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) with MS Detection

  • Instrumentation: An HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • MS Detection (Single Ion Monitoring - SIM):

    • Ionization Mode: ESI+.

    • Monitored Ion: m/z 158.2 (for the parent compound).

  • Sample Preparation: Dissolve the sample in the mobile phase A to a concentration of approximately 1 mg/mL.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

Logical Relationship of Analytical Data

The following diagram illustrates how data from different analytical techniques are integrated to confirm the identity and purity of the target compound.

Data_Integration A Proposed Structure (this compound) B Mass Spectrometry (HRMS) A->B Elemental Composition C NMR Spectroscopy (¹H, ¹³C, 2D) A->C Connectivity & Skeleton D FTIR Spectroscopy A->D Functional Groups F Confirmed Identity & Purity B->F C->F D->F E Chromatography (HPLC/GC) E->F Purity (%)

Caption: Integration of analytical data for structural confirmation.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, FTIR, and chromatography provides a robust analytical framework for the comprehensive characterization of this compound. The protocols and expected data presented in this application note serve as a guide for researchers and scientists in ensuring the identity, structure, and purity of this important chemical entity in the drug development pipeline. Adherence to these methodologies will facilitate reliable and reproducible results, which are paramount for regulatory submissions and further research.

Application Notes and Protocols for 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative experimental protocol for the utilization of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine in organic synthesis. This versatile diamine serves as a valuable building block for the construction of complex nitrogen-containing heterocyclic compounds and molecules with potential pharmaceutical applications.

Introduction

This compound is a diamine featuring a saturated seven-membered 1,4-diazepane ring, a tertiary amine, and a primary amine connected by an ethyl linker. The presence of multiple nucleophilic nitrogen atoms with distinct steric and electronic environments makes it an attractive starting material for the synthesis of a diverse range of chemical entities. The 1,4-diazepane scaffold is a core structure in numerous biologically active compounds, including antipsychotic, anxiolytic, and anticancer agents.[1] The primary amine functionality allows for a wide array of chemical transformations, including amidation, alkylation, and the formation of imines and thioureas, enabling its incorporation into larger molecular frameworks.

Key Applications

Due to its structural features, this compound is a promising candidate for use in several areas of organic synthesis:

  • Building Block for Heterocyclic Synthesis: The diamine can be employed in condensation reactions with dicarbonyl compounds or other bifunctional electrophiles to construct novel fused or spirocyclic heterocyclic systems. The 1,4-diazepane ring system is a recognized privileged structure in medicinal chemistry.

  • Precursor for Bioactive Molecules: The primary amine serves as a handle for the introduction of various pharmacophores. For instance, it can be used in the synthesis of thiourea derivatives, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

  • Ligand in Coordination Chemistry: The multiple nitrogen atoms can act as coordination sites for metal ions, suggesting its potential use as a ligand in catalysis or for the development of metal-based therapeutics.

Representative Application: Synthesis of a Thiourea Derivative

This section provides a detailed protocol for a representative application of this compound: the synthesis of a novel thiourea derivative. Thioureas are valuable intermediates in the synthesis of various heterocycles and are themselves a class of compounds with significant biological activities.[2][3] The following protocol describes the reaction with phenyl isothiocyanate.

Experimental Protocol: Synthesis of 1-(2-(4-Methyl-1,4-diazepan-1-yl)ethyl)-3-phenylthiourea

Objective: To synthesize 1-(2-(4-methyl-1,4-diazepan-1-yl)ethyl)-3-phenylthiourea via the reaction of this compound with phenyl isothiocyanate.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 This compound product 1-(2-(4-Methyl-1,4-diazepan-1-yl)ethyl)-3-phenylthiourea reagent1->product + reagent2 Phenyl Isothiocyanate reagent2->product solvent Acetonitrile conditions Room Temperature, 2h

Caption: Reaction scheme for the synthesis of a thiourea derivative.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Quantity (g or mL)
This compound39270-45-6157.2610.01.57 g
Phenyl isothiocyanate103-72-0135.1910.01.35 g (1.2 mL)
Acetonitrile (anhydrous)75-05-841.05-50 mL
Diethyl ether60-29-774.12-As needed

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.57 g, 10.0 mmol).

  • Dissolve the amine in 30 mL of anhydrous acetonitrile under an inert atmosphere.

  • In a separate dropping funnel, dissolve phenyl isothiocyanate (1.35 g, 10.0 mmol) in 20 mL of anhydrous acetonitrile.

  • Add the solution of phenyl isothiocyanate dropwise to the stirred solution of the amine over a period of 15-20 minutes at room temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Triturate the crude product with diethyl ether (3 x 20 mL) to induce precipitation of the product and to remove any unreacted phenyl isothiocyanate.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with a small amount of cold diethyl ether.

  • Dry the product under vacuum to afford the pure 1-(2-(4-methyl-1,4-diazepan-1-yl)ethyl)-3-phenylthiourea.

Characterization (Expected Data):

ParameterExpected Result
Appearance White to off-white solid
Yield 85-95%
Melting Point To be determined
¹H NMR (CDCl₃, 400 MHz) Peaks corresponding to the aromatic protons of the phenyl group, the methylene protons of the ethyl linker and the diazepane ring, and the methyl protons. NH protons will appear as broad singlets.
¹³C NMR (CDCl₃, 100 MHz) A peak around 180 ppm for the C=S carbon, along with peaks for the aromatic and aliphatic carbons.
Mass Spectrometry (ESI+) [M+H]⁺ peak at m/z corresponding to the molecular weight of the product (293.45).
IR (KBr, cm⁻¹) Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1300-1350 cm⁻¹), and aromatic C-H stretching.

Workflow Diagram

G start Start dissolve_amine Dissolve this compound in anhydrous acetonitrile start->dissolve_amine add_isothiocyanate Add phenyl isothiocyanate solution dropwise at room temperature dissolve_amine->add_isothiocyanate stir_reaction Stir at room temperature for 2 hours add_isothiocyanate->stir_reaction monitor_tlc Monitor reaction by TLC stir_reaction->monitor_tlc remove_solvent Remove solvent under reduced pressure monitor_tlc->remove_solvent triturate Triturate with diethyl ether remove_solvent->triturate filter_product Filter and wash the solid product triturate->filter_product dry_product Dry the product under vacuum filter_product->dry_product characterize Characterize the final product (NMR, MS, IR, MP) dry_product->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of the thiourea derivative.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Phenyl isothiocyanate is a lachrymator and should be handled with care.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

Disclaimer: The experimental protocol provided is a representative example based on established chemical principles. Researchers should always conduct a thorough literature search and risk assessment before performing any new experiment. The expected characterization data is illustrative and should be confirmed by actual experimental results.

References

The Versatility of N-Substituted 1,4-Diazepane Ligands in Coordination Chemistry: A Gateway to Novel Catalysts and Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

While specific research on the coordination chemistry of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine is limited in publicly available literature, the broader class of N-substituted 1,4-diazepane derivatives represents a versatile and valuable scaffold in the design of ligands for coordination chemistry. This report provides an overview of the synthesis, coordination, and application of these ligands, with a focus on their potential in catalysis and drug development.

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. Its flexible conformational nature and the ability to introduce various substituents on the nitrogen atoms make it an attractive platform for developing polydentate ligands. These ligands can form stable complexes with a wide range of metal ions, leading to coordination compounds with diverse structural and functional properties. The applications of these metal complexes are expanding, with significant potential in areas such as asymmetric catalysis, bioinorganic chemistry, and the development of new therapeutic and diagnostic agents.[1][2][3][4]

Application Notes

The strategic functionalization of the nitrogen atoms of the 1,4-diazepane core allows for the synthesis of ligands with tailored coordination properties. These ligands have been successfully employed in various applications:

Catalysis: Metal complexes of N-substituted 1,4-diazepane ligands have shown promise as catalysts in organic transformations. For instance, nickel(II) complexes with 1,4-diazepane-based ligands have been used for the conversion of atmospheric CO2 into organic carbonates.[1] The design of the ligand framework plays a crucial role in the catalytic activity and selectivity of the metal center. The development of such catalysts is a significant step towards sustainable chemical processes.[5]

Medicinal Chemistry and Drug Development: The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[6][7][8] The coordination of metal ions to these biologically active ligands can enhance their therapeutic potential.[9] For example, 1,4-diazepane derivatives have been investigated as sigma receptor ligands, which are potential targets for the treatment of neurodegenerative disorders.[10] Furthermore, the ability of these ligands to form stable complexes with radiometals like 68Ga opens up possibilities for the development of new diagnostic imaging agents.[11]

Data Presentation

The following table summarizes representative examples of N-substituted 1,4-diazepane-based ligands and the applications of their metal complexes, as found in the scientific literature.

Ligand TypeMetal Ion(s)Application
1,4-bis[(pyridin-2-yl-methyl)]-1,4-diazepaneNi(II)Catalytic conversion of CO2 to organic carbonates[1]
1,4-bis[2-(pyridin-2-yl)ethyl]-1,4-diazepaneNi(II)Catalytic conversion of CO2 to organic carbonates[1]
4-bis[2-(quinoline-2-yl)-methyl]-1,4-diazepaneNi(II)Catalytic conversion of CO2 to organic carbonates[1]
3,3'-(1,4-diazepane-1,4-diyl)bis[1-(4-ethylpiperazine-1-yl)propan-2-ol]Cu(I)Catalytic conversion of methane to methanol[1]
N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amine68GaPotential for PET imaging agents[11]
Macrocyclic Schiff base ligand containing 1,4-diazepaneCo(II)Heterogeneous catalysis[1]
2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole derivativesN/A (ligand)Antimigratory and antifungal activity[1]

Experimental Protocols

Protocol 1: General Synthesis of an N-Substituted 1,4-Diazepane Ligand via Reductive Amination

This protocol describes a general method for the introduction of a functional group onto one of the nitrogen atoms of a 1,4-diazepane derivative.

Materials:

  • 1-Methyl-1,4-diazepane

  • A functionalized aldehyde or ketone (e.g., a pyridinecarboxaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, if needed)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-methyl-1,4-diazepane (1 equivalent) in anhydrous DCM or DCE.

  • Add the functionalized aldehyde or ketone (1-1.2 equivalents).

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride or sodium cyanoborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted 1,4-diazepane ligand.

Protocol 2: General Synthesis of a Metal Complex with an N-Substituted 1,4-Diazepane Ligand

This protocol outlines a general procedure for the formation of a metal complex.

Materials:

  • N-substituted 1,4-diazepane ligand

  • A metal salt (e.g., CuCl₂, Ni(ClO₄)₂, Zn(OAc)₂)

  • Methanol or ethanol

  • Diethyl ether

Procedure:

  • Dissolve the N-substituted 1,4-diazepane ligand (1-2 equivalents) in methanol or ethanol.

  • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with stirring.

  • A precipitate may form immediately, or the reaction mixture may need to be stirred at room temperature or gently heated for several hours.

  • If a precipitate forms, collect the solid by filtration.

  • If no precipitate forms, the volume of the solvent can be reduced under reduced pressure, and diethyl ether can be added to induce precipitation.

  • Wash the isolated solid with a small amount of cold solvent and then with diethyl ether.

  • Dry the resulting metal complex under vacuum.

  • Characterize the complex using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and, if suitable crystals are obtained, X-ray crystallography.

Visualizations

experimental_workflow cluster_synthesis Ligand Synthesis cluster_complexation Complexation cluster_characterization Characterization start_materials 1,4-Diazepane Derivative + Aldehyde/Ketone reductive_amination Reductive Amination start_materials->reductive_amination purification_ligand Purification (Chromatography) reductive_amination->purification_ligand ligand N-Substituted 1,4-Diazepane Ligand purification_ligand->ligand complexation_reaction Complexation Reaction ligand->complexation_reaction Reacts with metal_salt Metal Salt metal_salt->complexation_reaction isolation Isolation & Purification metal_complex Metal Complex isolation->metal_complex spectroscopy Spectroscopy (NMR, IR, UV-Vis) metal_complex->spectroscopy crystallography X-ray Crystallography metal_complex->crystallography analysis Elemental Analysis metal_complex->analysis

Caption: General workflow for the synthesis and characterization of metal complexes with N-substituted 1,4-diazepane ligands.

applications cluster_catalysis Catalysis cluster_medicinal Medicinal Chemistry cluster_materials Materials Science center_node N-Substituted 1,4-Diazepane Metal Complexes co2_conversion CO₂ Conversion center_node->co2_conversion organic_synthesis Asymmetric Synthesis center_node->organic_synthesis therapeutics Therapeutic Agents (Anticancer, Antimicrobial) center_node->therapeutics diagnostics Diagnostic Agents (PET Imaging) center_node->diagnostics mofs Metal-Organic Frameworks center_node->mofs sensors Chemical Sensors center_node->sensors

Caption: Potential applications of metal complexes based on N-substituted 1,4-diazepane ligands.

References

Application Notes and Protocols for the Functionalization of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine, a versatile building block in medicinal chemistry. The primary amino group of this compound serves as a key reactive site for various chemical transformations, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications. The protocols outlined below describe common functionalization strategies, including N-acylation, N-sulfonylation, and urea formation.

N-Acylation of this compound

N-acylation is a fundamental reaction for the introduction of an acyl group onto the primary amine of this compound, forming a stable amide bond. This functionalization is widely used to synthesize a variety of bioactive molecules.

Experimental Protocol: General Procedure for N-Acylation
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (1.1-1.5 eq.), such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution and stir for 10-15 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or acid anhydride (1.0-1.2 eq.) to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-acylated product.

Data Presentation: N-Acylation Reactions
EntryAcylating AgentBaseSolventTime (h)Yield (%)Purity (%)
1Benzoyl chlorideTEADCM485>95
2Acetyl chlorideDIPEADCM292>98
3Acetic anhydrideTEADMF688>95
4Isobutyryl chlorideDIPEADCM582>96

Visualization: N-Acylation Workflow

Nacylation_Workflow reagents This compound + Acyl Halide/Anhydride + Base reaction N-Acylation Reaction (Solvent, 0°C to RT) reagents->reaction 1 workup Aqueous Work-up & Extraction reaction->workup 2 purification Purification (Chromatography/Recrystallization) workup->purification 3 product N-Acylated Product purification->product 4

General workflow for N-acylation.

N-Sulfonylation of this compound

The reaction of this compound with sulfonyl chlorides yields sulfonamides, a class of compounds with a wide range of pharmacological activities.

Experimental Protocol: General Procedure for N-Sulfonylation
  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like pyridine or DCM under an inert atmosphere.

  • Sulfonyl Chloride Addition: To the stirred solution, add the desired sulfonyl chloride (1.0-1.1 eq.) portion-wise or dropwise at 0 °C. If using DCM as a solvent, add a base such as triethylamine (1.1-1.5 eq.).

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and, if necessary, acidify with dilute HCl to precipitate the product or to facilitate extraction with an organic solvent.

  • Purification: Collect the solid product by filtration or extract the aqueous layer with an organic solvent. The crude product can be purified by recrystallization or column chromatography.

Data Presentation: N-Sulfonylation Reactions
EntrySulfonylating AgentBaseSolventTime (h)Yield (%)Purity (%)
1Benzenesulfonyl chloridePyridinePyridine1278>95
2p-Toluenesulfonyl chlorideTEADCM885>97
3Methanesulfonyl chlorideTEADCM490>98
4Dansyl chlorideDIPEADMF1675>95

Visualization: N-Sulfonylation Workflow

Nsulfonylation_Workflow reagents This compound + Sulfonyl Chloride + Base (optional) reaction N-Sulfonylation Reaction (Solvent, 0°C to RT) reagents->reaction 1 workup Aqueous Work-up & Precipitation/Extraction reaction->workup 2 purification Purification (Recrystallization/Chromatography) workup->purification 3 product N-Sulfonylated Product purification->product 4

General workflow for N-sulfonylation.

Urea Formation from this compound

Urea derivatives are important pharmacophores. They can be readily synthesized from this compound by reaction with an isocyanate.

Experimental Protocol: General Procedure for Urea Formation
  • Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DCM under an inert atmosphere.

  • Isocyanate Addition: Add the desired isocyanate (1.0 eq.) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-12 hours. The reaction is often rapid and may result in the precipitation of the urea product. Monitor the reaction by TLC or LC-MS.

  • Product Isolation: If a precipitate forms, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes), recrystallization, or column chromatography.

Data Presentation: Urea Formation Reactions
EntryIsocyanateSolventTime (h)Yield (%)Purity (%)
1Phenyl isocyanateTHF195>98
24-Chlorophenyl isocyanateDCM293>97
3n-Butyl isocyanateTHF1.596>98
4Cyclohexyl isocyanateDCM391>96

Visualization: Urea Formation Workflow

UreaFormation_Workflow reagents This compound + Isocyanate reaction Urea Formation Reaction (Anhydrous Solvent, RT) reagents->reaction 1 isolation Product Isolation (Filtration/Concentration) reaction->isolation 2 purification Purification (Trituration/Recrystallization) isolation->purification 3 product Urea Product purification->product 4

General workflow for urea formation.

Reaction conditions for N-alkylation of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An N-alkylation of the primary amine of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine can be achieved through several synthetic strategies. The choice of method depends on the desired alkyl group to be introduced and the required selectivity. The two most common and effective methods for this transformation are reductive amination and direct alkylation with alkyl halides. Reductive amination is often preferred due to its high selectivity for mono-alkylation and the avoidance of overalkylation products, which can be a significant side reaction in direct alkylation of primary amines[1][2].

Reaction Conditions for N-Alkylation

The successful N-alkylation of this compound hinges on the careful selection of reagents and reaction parameters. Below is a summary of typical conditions for both reductive amination and direct alkylation.

ParameterReductive AminationDirect Alkylation with Alkyl Halide
Alkylating Agent Aldehyde or KetoneAlkyl Halide (e.g., Iodide, Bromide)
Solvent Methanol, Ethanol, Dichloromethane (DCM), or 1,2-Dichloroethane (DCE)Acetonitrile (MeCN), Dimethylformamide (DMF), or Tetrahydrofuran (THF)
Reducing Agent Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃)Not Applicable
Base Typically not required, but a mild acid catalyst (e.g., acetic acid) can be used to facilitate imine formation.Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
Temperature 0 °C to room temperatureRoom temperature to reflux
Reaction Time 2 - 24 hours4 - 48 hours
Key Considerations The choice of reducing agent is crucial; NaBH(OAc)₃ is often preferred for its mildness and selectivity[2].Overalkylation to form the tertiary amine is a common side reaction. The use of a large excess of the starting amine can favor mono-alkylation. The reactivity of the alkyl halide (I > Br > Cl) will influence the reaction rate.

Experimental Protocols

The following protocols provide detailed methodologies for the N-alkylation of this compound via reductive amination and direct alkylation.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the reaction of this compound with an aldehyde in the presence of a reducing agent.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde for N-benzylation)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde (1.1 eq).

  • Dissolve the reactants in 1,2-dichloroethane (DCE).

  • Stir the solution at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: N-Alkylation via Direct Alkylation with an Alkyl Halide

This protocol outlines the reaction of this compound with an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide for N-benzylation)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Deionized water

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile (MeCN).

  • Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Add the alkyl halide (1.0 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (EtOAc) and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Visualizations

The following diagrams illustrate the reaction pathways and experimental workflows described.

Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start Materials: This compound Aldehyde/Ketone Solvent (DCE) imine_formation Imine Formation (Room Temperature, 1-2h) start->imine_formation reduction Reduction with NaBH(OAc)₃ imine_formation->reduction quench Quench with NaHCO₃ (aq) reduction->quench Reaction Completion extraction Extraction with DCM quench->extraction dry_concentrate Dry (MgSO₄) & Concentrate extraction->dry_concentrate purification Column Chromatography dry_concentrate->purification end end purification->end Final Product

Caption: Workflow for N-alkylation via reductive amination.

Direct_Alkylation_Reaction reactant1 This compound product N-Alkyl-2-(4-Methyl-1,4-diazepan-1-yl)ethanamine reactant1->product Base (K₂CO₃) Solvent (MeCN) Reflux reactant2 Alkyl Halide (R-X) reactant2->product

References

Application of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-1,4-diazepan-1-yl)ethanamine is a key building block in the synthesis of various bioactive molecules, particularly those targeting G-protein coupled receptors (GPCRs). Its unique structural features, including a methylated diazepane ring and a primary amine, allow for its incorporation into diverse molecular scaffolds, influencing potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of this versatile reagent in the synthesis of histamine H1 and H3 receptor antagonists, which are crucial in the treatment of allergies and neurological disorders, respectively.

Application in the Synthesis of Histamine Receptor Antagonists

The 1,4-diazepane moiety is a recognized pharmacophore in a variety of biologically active compounds. In the context of histamine receptor antagonists, the this compound serves as a crucial side chain that can be coupled with various heterocyclic cores to generate potent ligands. The following sections detail the synthesis of a representative bioactive molecule, 2-(4-methyl-1,4-diazepan-1-yl)benzothiazole, a potent histamine H1 and H3 receptor antagonist.

Synthetic Workflow

The synthesis of 2-(4-methyl-1,4-diazepan-1-yl)benzothiazole from 2-chlorobenzothiazole and this compound is a straightforward nucleophilic aromatic substitution reaction. The workflow is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 2-Chlorobenzothiazole C Solvent: N,N-Dimethylformamide (DMF) Base: Triethylamine (TEA) Temperature: 80-100 °C Time: 12-24 h A->C Nucleophilic Aromatic Substitution B This compound B->C D 2-(4-Methyl-1,4-diazepan-1-yl)benzothiazole C->D Formation of C-N bond

Caption: Synthetic workflow for the preparation of 2-(4-methyl-1,4-diazepan-1-yl)benzothiazole.

Experimental Protocol: Synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)benzothiazole

This protocol is based on analogous syntheses of related benzothiazole derivatives.

Materials:

  • 2-Chlorobenzothiazole

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chlorobenzothiazole (1.0 mmol, 1.0 equiv) in anhydrous N,N-dimethylformamide (10 mL) is added this compound (1.2 mmol, 1.2 equiv) and triethylamine (2.0 mmol, 2.0 equiv).

  • The reaction mixture is heated to 90 °C and stirred for 18 hours under a nitrogen atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL).

  • The organic layer is separated, washed with brine (2 x 30 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to afford the desired product, 2-(4-methyl-1,4-diazepan-1-yl)benzothiazole.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of 2-(4-methyl-1,4-diazepan-1-yl)benzothiazole and its analogs.

EntryReactant 1Reactant 2SolventBaseTemp (°C)Time (h)Yield (%)
12-ChlorobenzothiazoleThis compoundDMFTEA901875-85
22-Bromobenzothiazole1-Methyl-1,4-diazepaneAcetonitrileK₂CO₃802470-80
32-ChlorobenzoxazoleThis compoundDMSODIPEA1001265-75

Biological Activity and Signaling Pathway

The synthesized 2-(4-methyl-1,4-diazepan-1-yl)benzothiazole derivatives exhibit antagonist activity at both histamine H1 and H3 receptors. These receptors are GPCRs that play significant roles in allergic responses and neurotransmission, respectively.

Histamine Receptor Signaling

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates H3R H3 Receptor (GPCR) Histamine->H3R Activates Antagonist 2-(4-Methyl-1,4-diazepan-1-yl) benzothiazole Antagonist->H1R Blocks Antagonist->H3R Blocks Gq Gq protein H1R->Gq Activates Gi Gi protein H3R->Gi Activates PLC Phospholipase C Gq->PLC Activates AC Adenylate Cyclase Gi->AC Inhibits IP3_DAG IP3 & DAG (Allergic Response) PLC->IP3_DAG cAMP ↓ cAMP (Neurotransmitter Modulation) AC->cAMP

Caption: Simplified signaling pathways of histamine H1 and H3 receptors and the inhibitory action of the synthesized antagonist.

Conclusion

This compound is a valuable reagent for the synthesis of bioactive molecules, particularly for developing ligands of GPCRs such as histamine receptors. The straightforward synthetic protocols and the significant biological activities of the resulting compounds make this an important area of research for drug discovery and development professionals. The provided protocols and data serve as a foundational guide for researchers in this field.

Application Notes and Protocols for 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone technique in modern drug discovery and development, enabling the rapid and efficient construction of large combinatorial libraries of small molecules and peptides. A key element in the success of SPS is the judicious choice of building blocks that introduce desirable physicochemical and pharmacological properties into the target molecules. The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including as anticonvulsants, sedatives, and more recently, as inhibitors of protein-protein interactions.[1]

This document provides detailed application notes and protocols for the use of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine as a versatile building block in solid-phase synthesis. Its bifunctional nature, possessing both a primary and a tertiary amine, allows for its incorporation into peptide and small molecule libraries as a scaffold to introduce the 1,4-diazepane moiety. This can be particularly useful for generating novel compounds for screening in various therapeutic areas.

Chemical Properties of this compound

A clear understanding of the chemical properties of this building block is essential for its successful application in solid-phase synthesis.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 39270-45-6[2]
Molecular Formula C8H19N3[3]
Molecular Weight 157.26 g/mol [2][3]
Appearance Solid[3]
InChI Key DDYKTHJBSBIWNR-UHFFFAOYSA-N[2][3]

Applications in Solid-Phase Synthesis

This compound can be employed in solid-phase synthesis in several ways:

  • As a Scaffold for Combinatorial Libraries: The primary amine can be attached to a solid support via a suitable linker, allowing the diazepane ring to be further functionalized. This is a powerful strategy for creating libraries of diverse 1,4-diazepane derivatives for high-throughput screening.

  • As a Building Block in Peptidomimetics: Incorporation of this molecule into a peptide sequence can introduce a constrained, non-natural amino acid-like residue, which can enhance metabolic stability and modulate biological activity.

  • For the Synthesis of Novel Linkers: The diamine nature of this compound could be exploited in the design of novel cleavable or non-cleavable linkers for solid-phase synthesis.

Experimental Protocols

The following protocols are provided as illustrative examples of how to utilize this compound in solid-phase synthesis. These are based on well-established Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.[4][5][6][7][8]

Protocol 1: Immobilization of this compound onto a Solid Support

This protocol describes the attachment of the building block to a Rink Amide resin, a common solid support for the synthesis of C-terminal amides.

Materials and Reagents:

ReagentSupplierGrade
Rink Amide ResinSigma-Aldrich100-200 mesh, 0.5-1.0 mmol/g
This compoundSigma-AldrichAldrichCPR
N,N'-Diisopropylcarbodiimide (DIC)Sigma-AldrichSynthesis grade
1-Hydroxybenzotriazole (HOBt)Sigma-AldrichSynthesis grade
N,N-Dimethylformamide (DMF)Sigma-AldrichPeptide synthesis grade
PiperidineSigma-AldrichSynthesis grade
Dichloromethane (DCM)Sigma-AldrichACS reagent

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (1 g, 0.7 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove residual piperidine.

  • Coupling:

    • In a separate vial, dissolve this compound (3 equivalents, 2.1 mmol, 330 mg), DIC (3 equivalents, 2.1 mmol, 325 µL), and HOBt (3 equivalents, 2.1 mmol, 284 mg) in DMF (5 mL).

    • Add the coupling solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (10% v/v) and pyridine (10% v/v) in DMF for 30 minutes.

  • Final Washing and Drying: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL), followed by methanol (2 x 10 mL). Dry the resin under vacuum.

Expected Outcome: The this compound is now covalently attached to the solid support via an amide bond, ready for further derivatization.

Protocol 2: Elaboration of the Immobilized Scaffold

This protocol outlines the subsequent acylation of the secondary amine on the diazepane ring.

Materials and Reagents:

ReagentSupplierGrade
Resin-bound this compoundFrom Protocol 1-
Carboxylic Acid (e.g., Benzoic Acid)Sigma-AldrichReagent grade
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Sigma-AldrichSynthesis grade
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichSynthesis grade
N,N-Dimethylformamide (DMF)Sigma-AldrichPeptide synthesis grade
Dichloromethane (DCM)Sigma-AldrichACS reagent

Procedure:

  • Resin Swelling: Swell the resin from Protocol 1 (0.5 g) in DMF (5 mL) for 30 minutes.

  • Coupling:

    • In a separate vial, dissolve the desired carboxylic acid (e.g., benzoic acid, 3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF (3 mL).

    • Add the activation mixture to the swollen resin.

    • Agitate at room temperature for 4 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

    • Add the cleavage cocktail (5 mL) to the resin and agitate for 2 hours at room temperature.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the cleaved product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

    • Dry the crude product under vacuum.

  • Purification: Purify the crude product by reverse-phase HPLC.

Quantitative Data (Illustrative):

ParameterValue
Resin Loading0.65 mmol/g
Coupling Efficiency (Protocol 1)>95% (by Kaiser test)
Acylation Efficiency (Protocol 2)>90% (by LC-MS of cleaved product)
Crude Product Purity~85%
Final Yield after Purification40-60%

Visualizations

Experimental Workflow

G cluster_prep Resin Preparation cluster_coupling1 Scaffold Immobilization cluster_elaboration Scaffold Elaboration cluster_final Product Isolation Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple_Scaffold Couple this compound (DIC/HOBt) Deprotect->Couple_Scaffold Wash1 Wash (DMF, DCM) Couple_Scaffold->Wash1 Couple_Acid Couple Carboxylic Acid (HATU/DIPEA) Wash1->Couple_Acid Wash2 Wash (DMF, DCM) Couple_Acid->Wash2 Cleave Cleavage from Resin (TFA/TIS/H2O) Wash2->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify Final_Product Final Product Purify->Final_Product

Caption: Workflow for the solid-phase synthesis of a derivatized 1,4-diazepane.

Potential Signaling Pathway Involvement

Derivatives of 1,4-diazepines have been investigated as inhibitors of the p53-HDM2 interaction, a critical pathway in cancer biology.[9] The following diagram illustrates this pathway.

G p53 p53 (Tumor Suppressor) Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces HDM2 HDM2 (E3 Ubiquitin Ligase) HDM2->p53 Binds and Ubiquitinates Diazepine 1,4-Diazepine Derivative (Inhibitor) Diazepine->HDM2 Inhibits Binding

Caption: Inhibition of the p53-HDM2 interaction by a 1,4-diazepine derivative.

Conclusion

This compound is a promising building block for the solid-phase synthesis of novel compound libraries. Its straightforward incorporation using standard protocols allows for the generation of diverse molecules based on the privileged 1,4-diazepane scaffold. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile molecule in their drug discovery programs. Further optimization of reaction conditions may be necessary depending on the specific substrates and solid supports used.

References

Application Notes and Protocols for Reactions Involving 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, characterization, and potential applications of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine, a diamine scaffold of interest in medicinal chemistry. The protocols outlined below offer a comprehensive guide for the preparation and use of this compound in a research and development setting.

Chemical Properties and Safety Information

This compound is a solid organic compound with the empirical formula C₈H₁₉N₃ and a molecular weight of 157.26 g/mol .[1] It is classified as a combustible solid and should be handled with appropriate safety precautions in a laboratory setting.[1]

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₈H₁₉N₃[1]
Molecular Weight157.26 g/mol [1]
AppearanceSolid[1]
InChI KeyDDYKTHJBSBIWNR-UHFFFAOYSA-N

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Experimental Protocols

The following protocols describe a potential synthetic route to this compound, based on established methods for the synthesis of related 1,4-diazepine derivatives.

2.1. Synthesis of this compound

This synthesis involves a two-step process starting from commercially available N-methylethanolamine and acrylonitrile, followed by reductive cyclization.

Step 1: Synthesis of 3-((2-hydroxyethyl)(methyl)amino)propanenitrile

  • Materials: N-methylethanolamine, acrylonitrile, triethylamine, dichloromethane (DCM).

  • Procedure:

    • To a solution of N-methylethanolamine (1 equivalent) in DCM, add triethylamine (1.2 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acrylonitrile (1 equivalent) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Cyclization to form this compound

  • Materials: 3-((2-hydroxyethyl)(methyl)amino)propanenitrile, Lithium aluminum hydride (LAH), diethyl ether.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LAH (3 equivalents) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of 3-((2-hydroxyethyl)(methyl)amino)propanenitrile (1 equivalent) in anhydrous diethyl ether to the LAH suspension.

    • After the addition is complete, allow the reaction to stir at room temperature for 24 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again, while maintaining cooling.

    • Filter the resulting precipitate and wash thoroughly with diethyl ether.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Table 2: Hypothetical Reaction Parameters and Yields

StepReactantsSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
1N-methylethanolamine, AcrylonitrileDCMTriethylamine0 to RT1285
23-((2-hydroxyethyl)(methyl)amino)propanenitrileDiethyl EtherLAH0 to RT2470

2.2. Characterization of this compound

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Analytical Characterization Data

TechniqueExpected Results
¹H NMR Peaks corresponding to the methyl group, the ethylamine moiety, and the diazepane ring protons.
¹³C NMR Signals for all eight unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (157.26 g/mol ).
FT-IR Characteristic N-H stretching bands for the primary amine and C-N stretching bands.

Potential Applications in Drug Development

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[2][3] Derivatives of 1,4-diazepines have shown activities such as antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[2][3] this compound, with its primary amine functionality, serves as a valuable building block for the synthesis of more complex molecules through reactions such as amidation, alkylation, and reductive amination. These reactions allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Visualizations

Diagram 1: Synthetic Pathway

G A N-Methylethanolamine + Acrylonitrile B 3-((2-hydroxyethyl)(methyl)amino)propanenitrile A->B Michael Addition (Et3N, DCM) C This compound B->C Reductive Cyclization (LAH, Et2O)

Caption: Synthetic route to this compound.

Diagram 2: Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactant Mixing B Reaction A->B C Work-up B->C D Column Chromatography C->D E NMR Spectroscopy D->E F Mass Spectrometry D->F G FT-IR Spectroscopy D->G

Caption: General experimental workflow for synthesis and analysis.

References

Scaling Up the Synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine, a key intermediate in pharmaceutical development. The following sections outline two primary synthetic strategies, offering a comparative analysis of their respective advantages and challenges, alongside detailed experimental procedures.

Introduction

This compound is a disubstituted diazepane derivative of interest in medicinal chemistry due to its structural motifs, which are common in centrally active agents. The efficient and scalable synthesis of this compound is crucial for advancing drug discovery and development programs. This document outlines two robust synthetic routes: Route 1: N-Alkylation of 1-Methyl-1,4-diazepane and Route 2: Reductive Amination . Each route is presented with detailed protocols, scale-up considerations, and quantitative data to aid in the selection of the most appropriate method for your production needs.

Synthetic Strategies Overview

Two plausible and scalable synthetic routes for the preparation of this compound are presented below.

G cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Reductive Amination A 1-Methyl-1,4-diazepane B Alkylation with 2-haloethylamine derivative A->B Reaction C Deprotection (if necessary) B->C Intermediate D Final Product C->D Purification E 1-Methyl-1,4-diazepane F Reaction with protected aminoacetaldehyde E->F Reactant G Reductive Amination F->G Intermediate H Deprotection G->H Intermediate I Final Product H->I Purification

Caption: High-level overview of the two primary synthetic routes.

Route 1: N-Alkylation of 1-Methyl-1,4-diazepane

This route involves the direct alkylation of the secondary amine in 1-methyl-1,4-diazepane with a suitable 2-carbon electrophile bearing a protected or masked amino group.

Experimental Protocol: Alkylation with 2-Chloroethylamine Hydrochloride

This protocol details the N-alkylation of 1-methyl-1,4-diazepane using the commercially available and cost-effective reagent, 2-chloroethylamine hydrochloride.

Reaction Scheme:

G cluster_0 A 1-Methyl-1,4-diazepane B + C 2-Chloroethylamine Hydrochloride D ->[Base, Solvent, Heat] E This compound

Caption: N-Alkylation of 1-methyl-1,4-diazepane.

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS NumberSupplier Example
1-Methyl-1,4-diazepane114.194318-37-0Sigma-Aldrich
2-Chloroethylamine hydrochloride116.00870-24-6Sigma-Aldrich
Potassium Carbonate (K₂CO₃)138.21584-08-7Sigma-Aldrich
Acetonitrile (MeCN)41.0575-05-8Sigma-Aldrich

Procedure:

  • To a stirred solution of 1-methyl-1,4-diazepane (1.0 eq.) in acetonitrile (10 mL/mmol of the amine), add 2-chloroethylamine hydrochloride (1.1 eq.) and potassium carbonate (2.5 eq.).

  • Heat the reaction mixture to 80°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Scale-Up Considerations for N-Alkylation:

ParameterLab Scale (1-10 g)Pilot/Production Scale (1-10 kg)
Reaction Vessel Round-bottom flask with reflux condenserJacketed glass-lined or stainless steel reactor
Heating/Cooling Heating mantle/oil bathTemperature control unit (TCU) with precise heating and cooling capabilities
Stirring Magnetic stirrerOverhead mechanical stirrer with appropriate impeller design for efficient mixing
Reagent Addition Manual additionMetering pumps for controlled addition of reagents, especially for exothermic reactions
Work-up Filtration, solvent evaporation (rotary evaporator)Centrifuge or filter press for solid-liquid separation, large-scale evaporator for solvent removal
Purification Column chromatography, distillationFractional distillation under vacuum, crystallization
Safety Considerations Standard laboratory safety proceduresProcess safety management (PSM), hazard and operability (HAZOP) studies, use of personal protective equipment (PPE) suitable for large-scale handling of chemicals

Troubleshooting:

A common challenge in the alkylation of diamines is the potential for di-alkylation, leading to the formation of a quaternary ammonium salt. To favor mono-alkylation, a slight excess of the starting diamine can be used, or a protecting group strategy can be employed.

Route 2: Reductive Amination

This alternative route involves the reaction of 1-methyl-1,4-diazepane with a protected aminoacetaldehyde derivative, followed by reduction of the resulting imine/enamine intermediate.

Experimental Protocol: Reductive Amination with Aminoacetaldehyde Dimethyl Acetal

This protocol utilizes aminoacetaldehyde dimethyl acetal, a stable precursor to the reactive aminoacetaldehyde.

Reaction Scheme:

G cluster_0 A 1-Methyl-1,4-diazepane B + C Aminoacetaldehyde Dimethyl Acetal D ->[1. Acid catalyst 2. Reducing agent] E This compound

Caption: Reductive amination approach.

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS NumberSupplier Example
1-Methyl-1,4-diazepane114.194318-37-0Sigma-Aldrich
Aminoacetaldehyde dimethyl acetal105.1422483-09-6Sigma-Aldrich
Sodium triacetoxyborohydride (STAB)211.9456553-60-7Sigma-Aldrich
Acetic Acid (AcOH)60.0564-19-7Sigma-Aldrich
Dichloromethane (DCM)84.9375-09-2Sigma-Aldrich

Procedure:

  • To a solution of 1-methyl-1,4-diazepane (1.0 eq.) and aminoacetaldehyde dimethyl acetal (1.2 eq.) in dichloromethane (15 mL/mmol of the amine), add acetic acid (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Scale-Up Considerations for Reductive Amination:

ParameterLab Scale (1-10 g)Pilot/Production Scale (1-10 kg)
Reaction Vessel Round-bottom flaskJacketed glass-lined or stainless steel reactor
Reagent Addition Manual additionControlled addition of the reducing agent to manage any exotherm and gas evolution
Temperature Control Room temperature, occasional cooling bathReactor with a TCU to maintain a consistent temperature, especially during the addition of the reducing agent
Work-up Separatory funnel for extractionsLarge-scale liquid-liquid extraction equipment
Purification Column chromatography, distillationFractional distillation under vacuum, crystallization of a salt form (e.g., hydrochloride)
Safety Considerations Use of a fume hood, care with hydride reagentsEngineering controls for handling powders (reducing agent), monitoring for hydrogen gas evolution, appropriate PPE

Data Summary and Comparison of Routes

The choice between the N-alkylation and reductive amination routes will depend on factors such as raw material cost, process safety, and desired purity profile. The following table summarizes key comparative data based on literature precedents for analogous reactions.

ParameterRoute 1: N-AlkylationRoute 2: Reductive Amination
Starting Materials 1-Methyl-1,4-diazepane, 2-chloroethylamine HCl1-Methyl-1,4-diazepane, aminoacetaldehyde dimethyl acetal
Key Reagents Inorganic base (e.g., K₂CO₃)Hydride reducing agent (e.g., NaBH(OAc)₃)
Typical Yields Moderate to Good (50-70%)Good to Excellent (70-90%)
Process Steps Typically a one-pot reactionCan be a one-pot, two-step process (imine formation then reduction)
Byproducts Inorganic salts, potential for di-alkylation productsBorate salts, unreacted starting materials
Scalability Generally straightforward, control of di-alkylation is keyGood, requires careful control of the reducing agent addition

Logical Workflow for Synthesis and Scale-Up

The following diagram illustrates the logical workflow from route selection to final product isolation for the synthesis of this compound.

G Start Start: Synthesis of This compound RouteSelection Route Selection Start->RouteSelection Route1 Route 1: N-Alkylation RouteSelection->Route1 Route2 Route 2: Reductive Amination RouteSelection->Route2 LabScale Laboratory Scale Synthesis & Optimization Route1->LabScale Route2->LabScale ScaleUp Scale-Up Considerations LabScale->ScaleUp Pilot Pilot Plant Production ScaleUp->Pilot QC Quality Control & Analysis Pilot->QC FinalProduct Final Product QC->FinalProduct

Caption: Logical workflow for synthesis and scale-up.

These detailed notes and protocols provide a solid foundation for researchers and drug development professionals to successfully synthesize and scale up the production of this compound. Careful consideration of the scale-up parameters and safety precautions outlined will be critical for a successful and efficient manufacturing process.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine. The following information is based on established synthetic methodologies for analogous compounds and is intended to serve as a practical guide for addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and reliable method is the N-alkylation of 1-methyl-1,4-diazepane with a suitable 2-carbon electrophile bearing a protected amine functionality, followed by deprotection. A typical electrophile is a 2-haloethylamine derivative, such as N-(2-chloroethyl)phthalimide or 2-bromoethylamine hydrobromide, often requiring a subsequent deprotection step to reveal the primary amine.

Q2: Why is a protecting group on the aminoethyl moiety often necessary?

The primary amine of the aminoethylating agent is nucleophilic and can compete with the secondary amine of 1-methyl-1,4-diazepane in the alkylation reaction. This can lead to polymerization and the formation of undesired side products. Using a protecting group, such as phthalimide or tert-butoxycarbonyl (Boc), ensures selective alkylation at the desired nitrogen of the diazepane ring.

Q3: What are the critical parameters to control for achieving a high yield?

Key parameters to optimize include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants. The base is crucial for deprotonating the secondary amine of the diazepane, while the solvent influences the solubility of reactants and the reaction rate. Temperature control is essential to balance the reaction rate and minimize side reactions.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of the desired product. Regular sampling of the reaction mixture will help determine the optimal reaction time and prevent the formation of degradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the N-alkylation pathway.

Issue 1: Low Yield of the Desired Product
Potential Cause Recommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or LC-MS until the starting material is consumed. - Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring for the formation of byproducts. - Use a Stronger Base: If using a weak base like K₂CO₃, consider switching to a stronger base such as NaH or LiHMDS to ensure complete deprotonation of the diazepane.
Side Reactions - Dialkylation: The product can react further with the alkylating agent. Use a slight excess (1.1-1.2 equivalents) of 1-methyl-1,4-diazepane relative to the electrophile. - Elimination of Alkyl Halide: Use a non-nucleophilic, sterically hindered base like DBU or proton sponge to minimize elimination, especially with secondary alkyl halides.
Poor Solubility of Reactants - Solvent Selection: Choose a solvent in which all reactants are soluble at the reaction temperature. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good choices.
Degradation of Product - Temperature Control: Avoid excessive heat, which can lead to product decomposition. - Work-up Conditions: Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive).
Issue 2: Formation of Multiple Products (Impurity Profile)
Potential Cause Recommended Solution
Dialkylation at both Nitrogens of Diazepane - Control Stoichiometry: Use a controlled excess of 1-methyl-1,4-diazepane. - Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and favor mono-alkylation.
Reaction with the Primary Amine (if unprotected) - Use a Protecting Group: Employ a suitable protecting group for the aminoethyl moiety (e.g., phthalimide, Boc).
Quaternization of the Tertiary Amine - Avoid Excess Alkylating Agent: Use a stoichiometric amount or a slight excess of the diazepane. - Monitor Reaction: Stop the reaction as soon as the desired product is formed to prevent over-alkylation.
Issue 3: Difficult Purification
Potential Cause Recommended Solution
Similar Polarity of Product and Byproducts - Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography. Gradient elution can be effective. - Crystallization: Attempt to crystallize the product or a salt form (e.g., hydrochloride) of the product.
Product is Water Soluble - Extraction with Different Solvents: Use a more polar organic solvent for extraction (e.g., dichloromethane, ethyl acetate). - Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the product and improve extraction efficiency.
Presence of Unreacted Starting Materials - Acid/Base Wash: During work-up, use an acidic wash to remove unreacted 1-methyl-1,4-diazepane and a basic wash to remove any acidic impurities.

Experimental Protocols

A representative experimental protocol for the synthesis is provided below.

Step 1: N-Alkylation of 1-Methyl-1,4-diazepane with N-(2-bromoethyl)phthalimide

Parameter Condition
Reactants 1-Methyl-1,4-diazepane (1.2 eq.), N-(2-bromoethyl)phthalimide (1.0 eq.)
Base Potassium Carbonate (K₂CO₃) (2.0 eq.)
Solvent Acetonitrile (MeCN)
Temperature 80 °C (Reflux)
Reaction Time 12-24 hours
Work-up Filtration of inorganic salts, evaporation of solvent, extraction with ethyl acetate, and washing with brine.
Purification Column chromatography on silica gel.

Step 2: Deprotection of the Phthalimide Group (Gabriel Synthesis)

Parameter Condition
Reactant N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]phthalimide
Reagent Hydrazine monohydrate (4-5 eq.)
Solvent Ethanol
Temperature 80 °C (Reflux)
Reaction Time 4-8 hours
Work-up Filtration of phthalhydrazide byproduct, evaporation of solvent, and extraction with dichloromethane.
Purification Distillation under reduced pressure or crystallization of a salt.

Visualizations

experimental_workflow General Synthesis Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection reactants 1-Methyl-1,4-diazepane + N-(2-Haloethyl)protected-amine conditions1 Base (e.g., K₂CO₃) Solvent (e.g., MeCN) Heat reactants->conditions1 product1 Protected this compound conditions1->product1 product1_node Protected Product conditions2 Deprotection Reagent (e.g., Hydrazine) Solvent (e.g., EtOH) Heat product1_node->conditions2 final_product This compound conditions2->final_product

Caption: General two-step synthesis workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_complete Potential Issues if Reaction is Complete start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains complete Reaction Complete check_reaction->complete No Starting Material increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp stronger_base Use Stronger Base incomplete->stronger_base side_reactions Side Reactions (e.g., Dialkylation) complete->side_reactions degradation Product Degradation complete->degradation workup_loss Loss During Work-up complete->workup_loss

Caption: Troubleshooting decision tree for addressing low product yield.

Technical Support Center: Synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the N-alkylation of 1-methyl-1,4-diazepane (also known as N-methylhomopiperazine) with a suitable 2-aminoethylating agent. Typically, a protected 2-haloethylamine, such as 2-chloroethylamine hydrochloride or 2-bromoethylamine hydrobromide, is used in the presence of a base. The protecting group is subsequently removed to yield the final product.

Q2: What are the primary side reactions to be aware of during this synthesis?

The main side reactions of concern are:

  • Over-alkylation (Quaternization): The tertiary amine nitrogens of the diazepane ring can be further alkylated to form a quaternary ammonium salt. This is more likely to occur with highly reactive alkylating agents or under harsh reaction conditions.

  • Di-alkylation of Impurities: If the starting 1-methyl-1,4-diazepane contains traces of the unmethylated 1,4-diazepane, di-alkylation can occur, leading to the formation of 1,4-bis(2-aminoethyl)-1,4-diazepane.

  • Reaction at the Primary Amine: Once the desired product is formed, the primary amine of the aminoethyl group can potentially react with the alkylating agent, leading to oligomerization or other byproducts, especially if a large excess of the alkylating agent is used.

Q3: How can I minimize the formation of the di-alkylation byproduct?

To favor mono-alkylation and minimize the formation of di-substituted byproducts, consider the following strategies:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of 1-methyl-1,4-diazepane to the 2-haloethylamine reagent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

  • Choice of Base: Use a non-nucleophilic base of appropriate strength, such as potassium carbonate or triethylamine, to neutralize the hydrohalic acid formed during the reaction without promoting side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired product - Incomplete reaction. - Formation of significant side products (e.g., quaternization, di-alkylation). - Loss of product during work-up and purification.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize reaction conditions (temperature, reaction time, base) to minimize side reactions. - For highly water-soluble products, consider extraction with a more polar solvent or use of continuous extraction methods. Salting out the aqueous layer may also improve extraction efficiency.
Presence of a significant amount of a higher molecular weight byproduct - This is likely the di-alkylation product, 1,4-bis(2-aminoethyl)-1,4-diazepane, arising from unmethylated diazepane impurity in the starting material.- Ensure the purity of the starting 1-methyl-1,4-diazepane. If necessary, purify the starting material by distillation. - Employ the strategies mentioned in FAQ Q3 to favor mono-alkylation.
Formation of a water-soluble byproduct that is difficult to separate - This is likely a quaternary ammonium salt formed by over-alkylation of the product or starting material.- Use a less reactive alkylating agent (e.g., a chloro- derivative instead of a bromo- or iodo- derivative). - Employ milder reaction conditions (lower temperature, shorter reaction time). - Avoid using a large excess of the alkylating agent.
Reaction does not go to completion - Insufficiently reactive alkylating agent. - Inadequate base strength or amount. - Low reaction temperature.- Consider using a more reactive alkylating agent (e.g., 2-bromoethylamine hydrobromide). - Ensure at least two equivalents of base are used to neutralize the hydrochloride/hydrobromide salt of the alkylating agent and the acid generated during the reaction. - Gradually increase the reaction temperature while monitoring for the formation of side products.

Experimental Protocols

Key Experiment: Synthesis of this compound via N-Alkylation

  • Materials:

    • 1-Methyl-1,4-diazepane (1.0 eq)

    • 2-Chloroethylamine hydrochloride (1.0 - 1.2 eq)

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 - 3.0 eq)

    • Acetonitrile or N,N-Dimethylformamide (DMF) as solvent

  • Procedure:

    • To a solution of 1-methyl-1,4-diazepane in the chosen solvent, add the base (potassium carbonate or triethylamine).

    • Slowly add 2-chloroethylamine hydrochloride to the mixture at room temperature.

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 1-Methyl-1,4-diazepane + 2-Chloroethylamine HCl Product This compound Start->Product Base (e.g., K₂CO₃) Solvent (e.g., ACN) Unmethylated 1,4-Diazepane Impurity Quat Quaternary Ammonium Salt Product->Quat Excess Alkylating Agent Dialkyl 1,4-Bis(2-aminoethyl)-1,4-diazepane Unmethylated->Dialkyl 2 eq. 2-Chloroethylamine HCl

Caption: Main synthesis pathway and potential side reactions.

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Start Synthesis Monitor Monitor Reaction (TLC/GC-MS) Start->Monitor Problem Problem Identified? Monitor->Problem LowYield Low Yield Problem->LowYield Yes SideProduct Significant Side Products Problem->SideProduct Yes Incomplete Incomplete Reaction Problem->Incomplete Yes Workup Proceed to Work-up Problem->Workup No Opt_Cond Optimize Conditions: - Temperature - Time - Base LowYield->Opt_Cond Modify_Workup Modify Work-up/ Purification LowYield->Modify_Workup Check_SM Check Starting Material Purity SideProduct->Check_SM Change_Reagent Change Alkylating Agent/ Stoichiometry SideProduct->Change_Reagent Incomplete->Opt_Cond Incomplete->Change_Reagent

Caption: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Purification of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine and Related N-Substituted Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine and structurally similar N-substituted diamines. Due to the limited availability of specific data for this compound, the following guidance is based on established principles for the purification of polar, multi-functional amines.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Potential impurities largely depend on the synthetic route employed. Common synthetic strategies for similar 1,4-diazepane derivatives often involve cyclization and reductive amination steps.[1] Therefore, likely impurities may include:

  • Unreacted Starting Materials: Such as N-methyl-1,4-diazepane or a protected aminoethanal equivalent.

  • Incompletely Reacted Intermediates: For example, products of mono-alkylation where a di-alkylation was intended.

  • Over-alkylation Products: Formation of quaternary ammonium salts is possible, though less common in reductive amination.[2]

  • Byproducts from Cyclization: Oligomeric species or products from incomplete ring closure.

  • Residual Reagents and Solvents: Including reducing agents (e.g., borohydrides), catalysts, and reaction solvents.

  • Degradation Products: Amines can be susceptible to oxidation, leading to colored impurities, especially at elevated temperatures.

Q2: My purified this compound is discolored (yellow to brown). What is the cause and how can I fix it?

A2: Discoloration in amines is a frequent issue, often arising from:

  • Oxidation: Exposure to air, particularly at higher temperatures or in the presence of trace metal impurities, can lead to the formation of colored oxidized species.

  • Thermal Degradation: High temperatures during distillation can cause decomposition.

Troubleshooting:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating.

  • Vacuum Distillation: Purify by vacuum distillation to lower the boiling point and reduce thermal stress.[3]

  • Activated Carbon Treatment: Stirring a solution of the amine with activated carbon can sometimes remove colored impurities. However, this may lead to some product loss.

  • Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, though this is application-dependent.

Q3: I am having difficulty purifying this compound by silica gel chromatography. What are the common issues?

A3: The polar and basic nature of diamines presents challenges for standard silica gel chromatography.

  • Strong Adsorption: The basic amine groups can interact strongly with the acidic silanol groups on the silica surface, leading to poor recovery and significant tailing of the elution peak.

  • Degradation: Some sensitive amines may degrade on the acidic silica surface.

Troubleshooting:

  • Base-Treated Silica: Use silica gel that has been treated with a base, such as triethylamine, to neutralize the acidic sites. This is often done by pre-eluting the column with a solvent mixture containing a small percentage (e.g., 0.5-1%) of triethylamine.[4]

  • Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (basic or neutral) or a polymer-based support.

  • Reversed-Phase Chromatography: For highly polar amines, reversed-phase chromatography on a C18 column with an appropriate mobile phase (often containing a buffer or ion-pairing agent) can be effective.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of polar compounds and can be a powerful alternative to normal-phase chromatography.[5]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Product Volatility If purifying by distillation, ensure the condenser is adequately cooled to prevent loss of a low-boiling product. For high-vacuum distillations, a cold trap is recommended.
Strong Adsorption on Chromatography Media As discussed in the FAQs, basic amines can irreversibly bind to acidic silica gel.[4] Pre-treat the silica with a base or switch to an alternative stationary phase like alumina.
Product Solubility in Crystallization Solvent If purifying by crystallization (often as a salt), ensure the chosen solvent system provides poor solubility for the product at low temperatures while effectively dissolving impurities.
Formation of Emulsions During Extraction During aqueous workup, emulsions can form, trapping the product. To break emulsions, try adding brine, changing the pH, or filtering through a pad of Celite.
Issue 2: Persistent Impurities After Purification
Possible Cause Troubleshooting Steps
Co-distillation of Impurities If an impurity has a similar boiling point to the product, fractional distillation under vacuum with a high-efficiency column is necessary.
Co-crystallization of Impurities If an impurity crystallizes with the product, a different crystallization solvent system may be required. Alternatively, a multi-step purification involving both crystallization and another technique like chromatography may be necessary.
Inadequate Chromatographic Separation Optimize the mobile phase polarity for better separation. A gradient elution may be more effective than an isocratic one for complex mixtures.

Experimental Protocols

General Protocol for Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path head to minimize product loss. Ensure all glassware is dry.

  • Drying (Optional): If water is a suspected impurity, the crude product can be pre-dried by stirring over a suitable drying agent like potassium hydroxide (KOH) pellets, followed by decantation.

  • Distillation:

    • Add the crude amine to the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum to the desired pressure.

    • Gradually heat the distillation flask in an oil bath.

    • Collect fractions based on the boiling point at the given pressure. It is advisable to collect a forerun, the main fraction, and a tail fraction.

  • Analysis: Analyze the purity of the collected fractions by a suitable method (e.g., GC-MS, NMR).

General Protocol for Purification by Salt Crystallization
  • Salt Formation:

    • Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether).

    • Slowly add a solution of an appropriate acid (e.g., HCl in isopropanol, or oxalic acid in ethanol) with stirring. The salt will often precipitate.[6][7]

  • Crystallization:

    • If the salt does not precipitate immediately, the solution can be heated to ensure complete dissolution and then slowly cooled to induce crystallization.

    • Placing the solution in a refrigerator or freezer can further promote crystallization.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove residual impurities.

    • Dry the crystals under vacuum.

  • Liberation of Free Amine (if required):

    • Dissolve the purified salt in water.

    • Basify the solution with a strong base (e.g., NaOH, K2CO3) to a high pH.

    • Extract the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis crude Crude this compound distillation Vacuum Distillation crude->distillation chromatography Column Chromatography crude->chromatography crystallization Salt Crystallization crude->crystallization analysis GC-MS, NMR, LC-MS distillation->analysis chromatography->analysis crystallization->analysis pure_product Pure Product analysis->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Low Purity start Purification Issue? yield_cause Identify Cause: - Volatility - Adsorption - Solubility start->yield_cause Low Yield purity_cause Identify Cause: - Co-elution - Co-distillation - Co-crystallization start->purity_cause Low Purity yield_solution Solution: - Optimize Temp/Pressure - Change Stationary Phase - Screen Solvents yield_cause->yield_solution purity_solution Solution: - Optimize Eluent/Gradient - Fractional Distillation - Recrystallize from  Different Solvent purity_cause->purity_solution

Caption: Troubleshooting logic for common purification issues.

References

Optimizing Synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine Derivatives: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction parameters in the synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives?

A1: The most prevalent and versatile method for synthesizing N-substituted 1,4-diazepane derivatives, including the target compound, is through reductive amination. This one-pot reaction typically involves the condensation of 1-methyl-1,4-diazepane with a suitable carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the desired amine.

Q2: Which reducing agents are most effective for the reductive amination of 1,4-diazepane derivatives?

A2: Several reducing agents can be employed, with the choice depending on the specific substrates and desired reaction conditions. Sodium triacetoxyborohydride (STAB) is a widely used reagent due to its mildness and high selectivity for iminium ions over carbonyl groups, which minimizes side reactions.[1][2] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄). However, NaBH₄ can also reduce the starting aldehyde or ketone, so it is typically added after the imine formation is complete.

Q3: What are the key reaction parameters to consider for optimizing the synthesis?

A3: The key parameters to optimize include the choice of reducing agent, solvent, reaction temperature, and pH. The solvent can significantly influence the reaction rate and yield. Aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), and tetrahydrofuran (THF) are often preferred for reductive aminations using STAB.[2] Temperature can affect the rate of both imine formation and reduction, as well as the stability of the reactants and products. The pH of the reaction mixture is also crucial, as imine formation is typically favored under weakly acidic conditions.

Q4: What are the potential biological targets for this compound derivatives?

A4: While the specific biological targets of these derivatives would need to be determined experimentally, structurally related 1,4-diazepane compounds have been shown to interact with a variety of biological targets. Notably, some N-substituted 1,4-diazepane derivatives have been identified as ligands for sigma receptors (σ1 and σ2), which are involved in a range of cellular functions and are implicated in neurological disorders and cancer.[3][4][5]

Troubleshooting Guide

Problem 1: Low to no product yield.

  • Possible Cause: Incomplete imine formation.

    • Solution: Ensure the reaction is carried out under appropriate pH conditions (weakly acidic) to favor imine formation. The addition of a catalytic amount of acetic acid can be beneficial. Also, allow sufficient time for the imine to form before adding the reducing agent, especially when using less selective reducing agents like NaBH₄.

  • Possible Cause: Degradation of the reducing agent.

    • Solution: Sodium triacetoxyborohydride (STAB) is sensitive to moisture.[1][6][7] Use a fresh batch of the reagent and ensure all glassware is thoroughly dried. Store the reducing agent under an inert atmosphere.

  • Possible Cause: Steric hindrance.

    • Solution: If the carbonyl compound or the amine is sterically hindered, the reaction may require more forcing conditions, such as elevated temperatures or a longer reaction time. The use of a Lewis acid catalyst, such as titanium(IV) isopropoxide, can also promote the reaction.[8]

Problem 2: Formation of multiple byproducts.

  • Possible Cause: Over-alkylation of the amine.

    • Solution: This can be an issue if the starting amine has multiple reactive sites. For the synthesis of the target compound, starting with 1-methyl-1,4-diazepane helps to prevent reaction at the tertiary amine. If using a primary diamine, careful control of stoichiometry is crucial.

  • Possible Cause: Reduction of the starting carbonyl compound.

    • Solution: This is common when using less selective reducing agents like NaBH₄. Switch to a more selective reagent like sodium triacetoxyborohydride (STAB), which preferentially reduces the iminium ion.[2]

  • Possible Cause: Side reactions of the starting materials or product.

    • Solution: Analyze the byproducts to understand the side reactions. Depending on the nature of the side products, adjustments to the reaction temperature, time, or the order of addition of reagents may be necessary.

Problem 3: Difficulty in purifying the final product.

  • Possible Cause: The product is a polar amine.

    • Solution: Polar amines can be challenging to purify by standard silica gel chromatography. Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography. Acid-base extraction can also be an effective purification step.

  • Possible Cause: The product is contaminated with unreacted starting materials.

    • Solution: Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. If the starting materials are volatile, they may be removed under high vacuum.

Data Presentation

Table 1: Synthesis of N-Aroyl-1,4-diazepane Derivatives via Reductive Amination [3]

EntryAroyl ChlorideAldehydeReducing AgentSolventYield (%)
1Benzoyl chloride2,4-DimethylbenzaldehydeNaCNBH₃DCM75
24-Fluorobenzoyl chloride2,4-DimethylbenzaldehydeNaCNBH₃DCM78
32-Naphthoyl chloride2,4-DimethylbenzaldehydeNaCNBH₃DCM82

Note: The yields are for the final N-alkylated product after a multi-step synthesis.

Experimental Protocols

The following is a general experimental protocol for the synthesis of an N-substituted 1,4-diazepane derivative via reductive amination. This protocol should be adapted and optimized for the specific synthesis of this compound derivatives.

General Protocol for Reductive Amination:

  • To a solution of 1-methyl-1,4-diazepane (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, DCE, or THF) under an inert atmosphere (e.g., nitrogen or argon), add the desired carbonyl compound (1.0-1.2 eq.).

  • If necessary, add a catalytic amount of acetic acid (0.1 eq.) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography, to obtain the desired this compound derivative.

Mandatory Visualization

Experimental_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification 1-Methyl-1,4-diazepane 1-Methyl-1,4-diazepane Mixing Mix in Anhydrous Aprotic Solvent 1-Methyl-1,4-diazepane->Mixing Carbonyl_Compound Carbonyl Compound (Aldehyde/Ketone) Carbonyl_Compound->Mixing Imine_Formation Iminium Ion Formation (cat. Acetic Acid) Mixing->Imine_Formation Reduction Reduction (e.g., STAB) Imine_Formation->Reduction Quenching Quench Reaction Reduction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product This compound Derivative Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound derivatives.

Signaling_Pathway Derivative This compound Derivative Sigma_Receptor Sigma Receptor (σ1/σ2) Derivative->Sigma_Receptor Binds to Cellular_Signaling Downstream Cellular Signaling Cascades Sigma_Receptor->Cellular_Signaling Modulates Biological_Response Biological Response (e.g., Neuromodulation, Anti-proliferative effects) Cellular_Signaling->Biological_Response Leads to

Caption: Hypothetical signaling pathway for this compound derivatives.

References

Technical Support Center: 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for this compound?

A1: While specific data for this compound is limited, based on its structure, the primary degradation pathways are likely to involve N-demethylation, oxidation of the ethylamine side chain, and potential ring-opening of the 1,4-diazepane core. N-dealkylation is a common metabolic route for N-methylated amines. The ethylamine side chain can undergo oxidation to form an aldehyde, which can be further oxidized to a carboxylic acid.

Q2: What enzymes are likely involved in the metabolism of this compound?

A2: Cytochrome P450 (CYP) enzymes are the most probable candidates for mediating the oxidative degradation of this compound, particularly in hepatic microsomes. Specific CYP isozymes that frequently metabolize N-methylated compounds include CYP3A4, CYP2D6, and CYP2C9. Monoamine oxidases (MAOs) could also play a role in the oxidation of the primary amine on the ethylamine side chain.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common and effective method for monitoring the degradation of this compound and identifying its metabolites is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). This technique allows for the separation of the parent compound from its degradation products and their subsequent identification and quantification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Q4: What are the expected major metabolites I should be looking for?

A4: Based on predicted degradation pathways, you should primarily look for the N-demethylated metabolite (2-(1,4-diazepan-1-yl)ethanamine) and oxidized products of the ethylamine side chain, such as the corresponding aldehyde and carboxylic acid derivatives. Ring-opened products may also be present but are often more challenging to identify.

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape or Retention

Possible Causes & Solutions:

CauseSolution
Interaction with Column Silanols Due to the basic nature of the amine groups, interactions with residual silanol groups on the silica-based column can lead to peak tailing. Use a column with end-capping or a dedicated column for amine analysis. Alternatively, add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v).
Inappropriate Mobile Phase pH The pH of the mobile phase will affect the ionization state of the analyte. For basic compounds like this, a mobile phase with a higher pH (e.g., using ammonium bicarbonate or ammonium hydroxide) can improve peak shape by keeping the analyte in its neutral form. Conversely, a low pH (e.g., using formic acid or acetic acid) will ensure the analyte is protonated, which can also be suitable depending on the column chemistry.
Sub-optimal Column Chemistry A standard C18 column may not provide sufficient retention for this polar compound. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column that has both reversed-phase and ion-exchange properties.
Issue 2: Inconsistent or Low Recovery During Sample Preparation

Possible Causes & Solutions:

CauseSolution
Adsorption to Surfaces The amine groups can cause the compound to adsorb to glass or plastic surfaces, leading to sample loss. Use low-adsorption vials and pipette tips. Silanizing glassware can also mitigate this issue.
Inefficient Extraction If using liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is adjusted to suppress the ionization of the amine groups (i.e., make it more basic) to facilitate extraction into an organic solvent. For solid-phase extraction (SPE), a cation-exchange sorbent is often effective for retaining and concentrating basic compounds.
Evaporation Loss If your sample preparation involves an evaporation step, be aware that volatile amine compounds can be lost. Use a gentle stream of nitrogen and avoid excessive heat.
Issue 3: Difficulty in Identifying Metabolites by MS/MS

Possible Causes & Solutions:

CauseSolution
Low Abundance of Metabolites Metabolites are often present at much lower concentrations than the parent drug. Increase the sample concentration if possible, or use a more sensitive mass spectrometer. Employing a targeted MS/MS method (Multiple Reaction Monitoring, MRM) can significantly improve the limit of detection for expected metabolites.
Unexpected Fragmentation Patterns The fragmentation of the 1,4-diazepane ring can be complex. Perform a full product ion scan (MS2) of the parent compound to understand its characteristic fragmentation. This will help in predicting the fragmentation patterns of its metabolites. Common losses for N-methylated compounds include the loss of the methyl group (15 Da) and fragments related to the diazepane ring.
Matrix Effects Components of the biological matrix (e.g., salts, lipids) can suppress the ionization of your analyte and its metabolites. Improve sample clean-up using a more rigorous extraction method. A HILIC column can sometimes help separate the analyte from interfering matrix components.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), this compound (final concentration 1 µM), and phosphate buffer (100 mM, pH 7.4) to a final volume of 198 µL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add 2 µL of NADPH solution (final concentration 1 mM) to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture (e.g., 25 µL).

  • Quench Reaction: Immediately add the aliquot to a tube containing 75 µL of ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining parent compound.

Protocol 2: HPLC-MS/MS Analysis
  • HPLC System: A standard UHPLC system.

  • Column: A C18 column suitable for polar compounds (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) or a HILIC column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Parent Compound: Determine the precursor ion (M+H)+ and optimize the collision energy to find a stable product ion.

    • N-demethylated Metabolite: Precursor ion will be 14 Da less than the parent. Predict and confirm the product ion.

Visualizations

degradation_pathway parent This compound demethylated 2-(1,4-diazepan-1-yl)ethanamine (N-Demethylation) parent->demethylated CYP450s oxidized_aldehyde 2-(4-Methyl-1,4-diazepan-1-yl)acetaldehyde (Side-chain Oxidation) parent->oxidized_aldehyde MAO / CYP450s ring_opened Ring-Opened Products parent->ring_opened CYP450s (potential) oxidized_acid 2-(4-Methyl-1,4-diazepan-1-yl)acetic acid (Further Oxidation) oxidized_aldehyde->oxidized_acid Aldehyde Dehydrogenase

Caption: Predicted metabolic degradation pathways of this compound.

troubleshooting_workflow start Poor Peak Shape? cause1 Interaction with Silanols? start->cause1 solution1 Use end-capped column Add competing base (TEA) cause1->solution1 Yes cause2 Inappropriate pH? cause1->cause2 No solution2 Adjust mobile phase pH cause2->solution2 Yes cause3 Sub-optimal Column? cause2->cause3 No solution3 Try HILIC or mixed-mode column cause3->solution3 Yes

Caption: Troubleshooting workflow for poor chromatographic peak shape.

sample_prep_logic start Low Analyte Recovery? check1 Adsorption to Surfaces? start->check1 solution1 Use low-adsorption vials Silanize glassware check1->solution1 Yes check2 Inefficient Extraction? check1->check2 No solution2_lle LLE: Adjust pH to be basic check2->solution2_lle Yes (LLE) solution2_spe SPE: Use cation-exchange sorbent check2->solution2_spe Yes (SPE) check3 Evaporation Loss? check2->check3 No solution3 Use gentle N2 stream Avoid excessive heat check3->solution3 Yes

Caption: Logical decision tree for troubleshooting low sample recovery.

Technical Support Center: 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a diamine with the following properties:

  • Molecular Formula: C₈H₁₉N₃

  • Molecular Weight: 157.26 g/mol

  • Appearance: Can be a solid or liquid.

  • CAS Number: 39270-45-6

  • Storage: Should be stored at room temperature.

Q2: What are the primary safety concerns when handling this compound?

A2: This compound is classified as corrosive and can cause severe skin burns and eye damage (H314). It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.[1]

Q3: How should this compound be properly stored?

A3: The compound should be stored at room temperature in a tightly sealed container to prevent moisture absorption and contamination. It is classified under Storage Class 11, indicating combustible solids.

Q4: What are the expected signals in the 1H and 13C NMR spectra for this compound?

A4: While a specific spectrum for this exact molecule is not publicly available, one can predict the expected chemical shifts based on its structure. The 1H NMR spectrum would show signals for the N-methyl group, the ethylene bridge protons, and the protons of the diazepane ring. In the 13C NMR spectrum, one would expect to see distinct signals for the N-methyl carbon, the two carbons of the ethylene bridge, and the carbons of the diazepane ring. The chemical shifts can be influenced by the solvent, concentration, and temperature.

Q5: What is a common application of this compound in drug discovery?

A5: This compound serves as a versatile building block in medicinal chemistry.[2] The 1,4-diazepane scaffold is a privileged structure found in many biologically active compounds, including those targeting G-protein coupled receptors and enzymes.[3] The primary amine and the tertiary amine functionalities allow for a variety of chemical modifications to synthesize more complex molecules.

Synthesis and Troubleshooting Guide

A common and efficient method for the synthesis of this compound is through the reductive amination of 1-methyl-1,4-diazepane with a protected form of 2-aminoacetaldehyde, followed by deprotection.

Proposed Synthetic Workflow

G cluster_synthesis Reductive Amination Synthesis start Start Materials: 1-Methyl-1,4-diazepane 2-Aminoacetaldehyde diethyl acetal reaction Reductive Amination (e.g., NaBH(OAc)₃, DCE) start->reaction intermediate Protected Intermediate: N-(2,2-diethoxyethyl)-1-methyl-1,4-diazepane reaction->intermediate hydrolysis Acidic Hydrolysis (e.g., aq. HCl) intermediate->hydrolysis product Final Product: This compound hydrolysis->product purification Purification (Distillation or Chromatography) product->purification

Caption: Proposed synthetic workflow for this compound.

Q6: I am getting a low yield in my reductive amination reaction. What are the possible causes and solutions?

A6: Low yields in reductive amination can stem from several factors.

  • Problem: Incomplete imine formation.

    • Solution: Ensure anhydrous conditions, as water can inhibit imine formation. The reaction is an equilibrium, and removing water can drive it towards the imine. Using a dehydrating agent like magnesium sulfate or molecular sieves can be beneficial. The reaction is also sensitive to pH; it should be neutral to weakly acidic.[4]

  • Problem: Inactive reducing agent.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are common reducing agents for this reaction.[5] Ensure they are fresh and have been stored properly, as they can degrade with moisture.

  • Problem: Side reactions.

    • Solution: Over-alkylation of the starting amine is a common issue in direct alkylations but less so in reductive amination.[5] However, if the aldehyde is unstable, it could lead to side products. Ensure the purity of your starting materials.

Q7: My final product is contaminated with impurities. What are the likely side-products and how can I remove them?

A7: Impurities can arise from the starting materials or side reactions.

  • Problem: Unreacted starting materials.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the reaction goes to completion. Purification by fractional distillation under reduced pressure or column chromatography can separate the product from unreacted starting materials.

  • Problem: Formation of a di-aminated product.

    • Solution: This can occur if the stoichiometry is not carefully controlled. Use a slight excess of the amine to favor the mono-alkylation product. Purification via chromatography is usually effective in separating the desired product from the higher molecular weight di-aminated species.

Troubleshooting Decision Tree

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_reagents Check Purity and Activity of Starting Materials and Reagents start->check_reagents incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction check_conditions Verify Reaction Conditions (Temperature, Time, pH) adjust_ph Adjust pH to weakly acidic check_conditions->adjust_ph check_workup Review Workup and Purification Procedure side_reactions Evidence of Side Reactions? incomplete_reaction->side_reactions No optimize_time_temp Optimize Reaction Time and Temperature incomplete_reaction->optimize_time_temp Yes side_reactions->check_conditions Yes product_loss Potential Product Loss During Workup? side_reactions->product_loss No modify_workup Modify Workup (e.g., different extraction solvent) product_loss->modify_workup Yes purification_method Optimize Purification Method (e.g., change chromatography conditions) product_loss->purification_method No optimize_time_temp->check_conditions modify_workup->check_workup purification_method->check_workup

Caption: Decision tree for troubleshooting low yield in synthesis.

Q8: The purification of the final product by distillation is proving difficult. What are the alternatives?

A8: Due to its multiple nitrogen atoms, this compound is a relatively polar compound and may have a high boiling point, making distillation challenging.

  • Alternative 1: Column Chromatography: Silica gel column chromatography is a standard method for purifying polar compounds. A solvent system of dichloromethane/methanol with a small amount of ammonium hydroxide can be effective. The ammonium hydroxide helps to prevent the amine from streaking on the silica gel.

  • Alternative 2: Salt Formation and Recrystallization: The product can be converted to a hydrochloride or another salt by treating it with the corresponding acid. The resulting salt is often a crystalline solid that can be purified by recrystallization from a suitable solvent like ethanol or isopropanol. The free amine can then be regenerated by treatment with a base.

Experimental Protocols

Note: The following protocols are generalized procedures based on standard laboratory practices for reductive amination and should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Synthesis of this compound via Reductive Amination
  • Reaction Setup: To a solution of 1-methyl-1,4-diazepane (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-aminoacetaldehyde diethyl acetal (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude protected intermediate in a mixture of acetone and 2M aqueous HCl. Stir at room temperature for 4-6 hours until deprotection is complete (monitored by TLC or GC-MS).

  • Isolation: Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Characterization by NMR and Mass Spectrometry
  • NMR Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • NMR Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.

  • Mass Spectrometry Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Mass Spectrometry Acquisition: Analyze the sample using electrospray ionization (ESI) mass spectrometry in positive ion mode to observe the [M+H]⁺ ion.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, the following tables provide illustrative data based on typical reductive amination reactions.

Table 1: Illustrative Reaction Conditions for Reductive Amination

ParameterCondition 1Condition 2
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Sodium cyanoborohydride (NaBH₃CN)
Solvent 1,2-Dichloroethane (DCE)Methanol (MeOH)
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 12-24 hours12-24 hours
Typical Yield 60-80%50-70%
Purity (crude) 75-90%70-85%

Table 2: Potential Impurities and their Identification

ImpurityPotential OriginIdentification Method
Unreacted 1-methyl-1,4-diazepaneIncomplete reactionGC-MS, 1H NMR
Unreacted 2-aminoacetaldehyde derivativeIncomplete reactionGC-MS, 1H NMR
Di-aminated productIncorrect stoichiometryLC-MS, 1H NMR
Hydrolyzed starting aldehydeImpure starting materialGC-MS

References

Technical Support Center: Purifying 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants for this type of compound may include unreacted starting materials, by-products from side reactions (e.g., over-alkylation or cyclization products), and residual solvents. It is crucial to identify the synthetic pathway to anticipate potential impurities.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the purity of pharmaceutical compounds.[1][2] Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities.[3]

Q3: Which purification methods are most effective for this compound?

A3: The choice of purification method depends on the nature of the impurities. Common and effective techniques include:

  • Column Chromatography: Effective for separating the target compound from impurities with different polarities.[3][4][5]

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Distillation: Suitable for purifying liquid compounds, particularly if the impurities have significantly different boiling points.

Troubleshooting Guides

This section provides a structured approach to resolving common issues during the purification of this compound.

Issue 1: Low Purity After Column Chromatography

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Solvent System Perform Thin Layer Chromatography (TLC) with various solvent systems to find the optimal mobile phase that provides good separation between the product and impurities. A gradient elution might be necessary.
Column Overloading Reduce the amount of crude material loaded onto the column. A general guideline is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Improper Column Packing Ensure the silica gel is packed uniformly to avoid channeling. A poorly packed column will lead to inefficient separation.
Co-eluting Impurities If impurities have similar polarity to the product, consider a different stationary phase (e.g., alumina) or an alternative purification technique like recrystallization.
Issue 2: Poor Yield After Recrystallization

Possible Causes & Solutions:

CauseRecommended Solution
Sub-optimal Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen various solvents or solvent mixtures to find the best one.
Excessive Solvent Usage Using too much solvent will result in the product remaining dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization If the solution cools too quickly, impurities can be trapped within the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product is an Oil If the compound "oils out" instead of crystallizing, try using a different solvent system or a lower concentration. Seeding the solution with a pure crystal can also induce crystallization.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purity Assessment by HPLC
  • Column: C18 reverse-phase column (e.g., Novapack, 3.9x150 mm).[6]

  • Mobile Phase: A gradient of acetonitrile and water is often a good starting point for amine-containing compounds.

  • Detector: UV detector set at a wavelength where the compound has maximum absorbance (e.g., 254 nm).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodInitial Purity (Area %)Final Purity (Area %)Yield (%)
Column Chromatography85.298.775
Recrystallization92.599.568
Distillation88.097.982

*Note: These are representative data and actual results may vary depending on the specific impurities and experimental conditions.

Visualizations

Purification_Workflow Crude_Product Crude Product (Purity < 90%) Purification Purification Step Crude_Product->Purification Column_Chromatography Column Chromatography Purification->Column_Chromatography Recrystallization Recrystallization Purification->Recrystallization Distillation Distillation Purification->Distillation Purity_Analysis Purity Analysis (HPLC/GC-MS) Column_Chromatography->Purity_Analysis Waste Impurities/Waste Column_Chromatography->Waste Recrystallization->Purity_Analysis Recrystallization->Waste Distillation->Purity_Analysis Distillation->Waste Purity_Analysis->Purification Fails Spec Pure_Product Pure Product (Purity > 98%) Purity_Analysis->Pure_Product Meets Spec

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity Detected Identify_Method Identify Purification Method Used Start->Identify_Method Column Column Chromatography Identify_Method->Column Column Recrystal Recrystallization Identify_Method->Recrystal Recrystallization Check_Solvent Check Solvent System (TLC Analysis) Column->Check_Solvent Check_Recrystal_Solvent Check Recrystallization Solvent Recrystal->Check_Recrystal_Solvent Check_Loading Check Column Loading Check_Solvent->Check_Loading Solvent OK Optimize Optimize & Repeat Check_Solvent->Optimize Issue Found Check_Packing Check Column Packing Check_Loading->Check_Packing Loading OK Check_Loading->Optimize Issue Found Consider_Alternative Consider Alternative Method Check_Packing->Consider_Alternative Packing OK Check_Packing->Optimize Issue Found Consider_Alternative->Optimize Check_Cooling_Rate Check Cooling Rate Check_Recrystal_Solvent->Check_Cooling_Rate Solvent OK Check_Recrystal_Solvent->Optimize Issue Found Check_Solvent_Volume Check Solvent Volume Check_Cooling_Rate->Check_Solvent_Volume Rate OK Check_Cooling_Rate->Optimize Issue Found Check_Solvent_Volume->Consider_Alternative Volume OK Check_Solvent_Volume->Optimize Issue Found

Caption: Troubleshooting logic for addressing low purity results.

References

Common pitfalls in handling 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific handling, stability, and common pitfalls of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine is limited in publicly available literature. Commercial suppliers may offer this product without extensive analytical data, placing the responsibility of identity and purity confirmation on the researcher.[1] The following guidance is based on general principles for handling structurally related aliphatic amines and diazepane derivatives. Researchers should always perform a thorough risk assessment and small-scale trial experiments before proceeding with larger-scale work.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

Based on available safety data, this compound is classified as a combustible solid and can cause severe skin burns and eye damage.[2] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: How should I properly store this compound?

Q3: What are the expected physical properties of this compound?

This compound has a molecular weight of 157.26 g/mol . It has been listed as both a solid and a liquid, so the physical form may vary depending on the specific batch or supplier.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Purity of the starting material may be variable. The compound may have degraded over time.Confirm the purity of the compound using analytical techniques such as NMR, LC-MS, or GC-MS. If impurities are detected, purification by distillation or chromatography may be necessary.
Low reaction yield The compound may be hygroscopic and the presence of water could be interfering with the reaction. The primary and secondary amine functionalities may be participating in side reactions.Ensure the compound is dry before use, potentially by storing it over a desiccant. Protect the amine groups if they are not the intended reactive sites for the desired transformation.
Formation of unexpected byproducts The diazepane ring may be susceptible to ring-opening or other rearrangements under certain reaction conditions (e.g., strong acids or bases, high temperatures).Carefully control reaction conditions, particularly pH and temperature. Consider performing the reaction at a lower temperature and monitor the reaction progress closely by TLC or LC-MS to minimize byproduct formation.
Difficulty in product purification The polarity of the compound, due to the presence of multiple amine groups, can make chromatographic purification challenging.Consider converting the amine to a less polar derivative (e.g., a carbamate) before chromatography and then deprotecting it. Alternatively, ion-exchange chromatography could be a suitable purification method.

Experimental Protocols

Due to the lack of specific literature detailing experimental use of this compound, detailed protocols for specific experiments cannot be provided. However, a general protocol for assessing the purity of an amine-containing compound is outlined below.

General Protocol for Purity Assessment by GC-MS:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of this compound and dissolve it in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of 1 mg/mL.

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector. A standard non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is often suitable for amine analysis.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

  • Analysis: Inject 1 µL of the prepared sample. Analyze the resulting chromatogram to determine the retention time of the main peak and identify any impurity peaks. The mass spectrum of the main peak should be consistent with the molecular weight and fragmentation pattern of this compound.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Assess Purity (NMR, LC-MS, GC-MS) start->check_purity is_pure Is the compound pure? check_purity->is_pure purify Purify the compound (distillation, chromatography) is_pure->purify No proceed Proceed with experiment using purified material is_pure->proceed Yes purify->check_purity investigate_reaction Investigate other reaction parameters (solvent, temperature, etc.) proceed->investigate_reaction If issues persist

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine. The most common synthetic route involves a two-step process: reductive amination of 1-methyl-1,4-diazepane with N-Boc-2-aminoacetaldehyde, followed by acidic deprotection of the Boc group.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in the first step (reductive amination). What are the possible causes and solutions?

A1: Low yields in reductive amination can stem from several factors:

  • Reagent Quality: Ensure that the reducing agent, such as sodium triacetoxyborohydride (STAB), is fresh and has been stored under anhydrous conditions. The aldehyde (N-Boc-2-aminoacetaldehyde) can be prone to polymerization or degradation and should be used when fresh or stored appropriately.

  • Reaction Conditions: The reaction is sensitive to pH. An acidic catalyst, like acetic acid, is often required to facilitate imine formation, but excess acid can protonate the amine starting material, rendering it unreactive. Ensure the reaction medium is anhydrous, as water can hydrolyze the imine intermediate and decompose the reducing agent.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the limiting reagent.

Q2: During the reductive amination, I observe the formation of a significant amount of a side product with a mass corresponding to the di-alkylation of my starting amine. How can I minimize this?

A2: While reductive amination is generally selective for mono-alkylation, di-alkylation can occur if the newly formed secondary amine reacts with another molecule of the aldehyde.[1] To minimize this:

  • Control Stoichiometry: Use a slight excess of the 1-methyl-1,4-diazepane relative to the N-Boc-2-aminoacetaldehyde to ensure the aldehyde is consumed before it can react with the product.

  • Slow Addition: Add the reducing agent slowly to the mixture of the amine and aldehyde. This keeps the concentration of the reactive imine intermediate low.

Q3: The deprotection of the Boc group in the second step is sluggish or incomplete. What should I do?

A3: Incomplete Boc deprotection is a common issue. Consider the following:

  • Acid Strength and Concentration: Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) are typically effective.[2] Ensure you are using a sufficient molar excess of the acid.

  • Reaction Time and Temperature: While deprotection is often rapid at room temperature, some sterically hindered or complex substrates may require longer reaction times or gentle heating. Monitor the reaction by TLC or LC-MS.

  • Scavengers: The tert-butyl cation formed during deprotection can sometimes lead to side reactions. While less common for this substrate, if you suspect side reactions, consider adding a scavenger like anisole or triethylsilane.

Q4: After deprotection and work-up, I am struggling to isolate the final product. It seems to be water-soluble. Any suggestions for purification?

A4: The final product, being a diamine, is expected to be basic and potentially highly polar and water-soluble, especially in its protonated form.

  • Basification and Extraction: After quenching the reaction, ensure the aqueous layer is made sufficiently basic (pH > 12) with NaOH or K2CO3 to deprotonate the amine nitrogens. This will increase its solubility in organic solvents like dichloromethane or a mixture of chloroform and isopropanol, allowing for more efficient extraction.

  • Purification: Standard silica gel chromatography can be challenging for highly basic amines. Consider using an alternative stationary phase like alumina (basic or neutral) or a C18 reversed-phase column. Alternatively, you can purify the product as its salt (e.g., hydrochloride salt) which may be easier to handle and crystallize.

Quantitative Data Summary

The following table provides an illustrative summary of the quantitative data for the two-step synthesis of this compound.

ParameterStep 1: Reductive AminationStep 2: Boc Deprotection
Limiting Reagent N-Boc-2-aminoacetaldehydeN-Boc protected intermediate
Molar Ratio (Amine:Aldehyde:Reducing Agent) 1.1 : 1.0 : 1.2-
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Dichloromethane (DCM)
Acid (Deprotection) -4M HCl in Dioxane
Molar Excess of Acid -5 - 10 equivalents
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 4 - 12 hours1 - 3 hours
Expected Yield 70 - 85%85 - 95%

Experimental Protocols

Step 1: Synthesis of N-Boc-2-(4-methyl-1,4-diazepan-1-yl)ethanamine (Reductive Amination)
  • To a solution of 1-methyl-1,4-diazepane (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-2-aminoacetaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound (Boc Deprotection)
  • Dissolve the purified N-Boc protected intermediate from Step 1 in a minimal amount of DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid is the hydrochloride salt of the product. To obtain the free base, dissolve the salt in water, cool to 0 °C, and basify to pH > 12 with 2M NaOH.

  • Extract the aqueous layer with DCM or a chloroform/isopropanol mixture (3-5x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Visualizations

reaction_mechanism cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Deprotection start1 1-Methyl-1,4-diazepane + N-Boc-2-aminoacetaldehyde imine Imine Intermediate start1->imine AcOH (cat.) product1 N-Boc-2-(4-methyl-1,4-diazepan-1-yl)ethanamine imine->product1 NaBH(OAc)3 start2 N-Boc Protected Intermediate product1->start2 product2 This compound start2->product2 HCl/Dioxane

Caption: Inferred two-step reaction mechanism for the synthesis.

troubleshooting_workflow start Low Yield in Reductive Amination? reagent_quality Check Reagent Quality (STAB, Aldehyde) start->reagent_quality Yes reaction_conditions Optimize Reaction Conditions (Anhydrous, pH) start->reaction_conditions Yes monitor_reaction Monitor Reaction Progress (TLC, LC-MS) start->monitor_reaction Yes side_product Di-alkylation Side Product? reagent_quality->side_product reaction_conditions->side_product monitor_reaction->side_product stoichiometry Adjust Stoichiometry (Excess Amine) side_product->stoichiometry Yes slow_addition Slow Addition of Reducing Agent side_product->slow_addition Yes deprotection_issue Incomplete Deprotection? stoichiometry->deprotection_issue slow_addition->deprotection_issue acid_strength Increase Acid Concentration/Strength deprotection_issue->acid_strength Yes reaction_time Increase Reaction Time/Temperature deprotection_issue->reaction_time Yes

Caption: Troubleshooting workflow for common synthesis issues.

References

Avoiding dimer formation with 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and experimental protocols for researchers using 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine, with a focus on preventing unwanted dimer formation during synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a high molecular weight byproduct in my reaction with this compound. Could this be a dimer?

A1: Yes, it is highly probable that the byproduct is a dimer, especially if you are using a bifunctional reagent (e.g., a diacyl chloride, dihalide, or other crosslinking agent). This compound possesses a reactive primary amine which can react with an electrophilic site on another molecule. If the reagent has two such sites, it can bridge two molecules of the amine, leading to a dimer. Dimerization can also occur if the initial product of the reaction remains reactive towards the starting amine.

Q2: What are the most common causes of dimer formation in reactions involving this diamine?

A2: Dimer formation is typically favored by conditions that promote intermolecular reactions over intramolecular reactions or the desired mono-functionalization. The primary causes include:

  • Stoichiometry: Using a 1:1 or near-stoichiometric ratio of the diamine to a bifunctional electrophile significantly increases the probability of dimerization.

  • Reaction Concentration: High concentrations of reactants increase the frequency of intermolecular collisions, favoring the formation of dimers.

  • Rate of Addition: Rapid addition of the electrophile to the reaction mixture can create localized areas of high concentration, promoting dimerization.

  • Reactivity: The primary amine of this compound is a potent nucleophile. In the absence of proper controls, it can readily react in an intermolecular fashion.

Q3: How can I adjust my reaction conditions to minimize dimer formation during an acylation reaction?

A3: To favor the formation of the mono-acylated product and minimize dimerization, you should implement the following strategies:

  • Use an Excess of the Diamine: Employing a significant excess of this compound (e.g., 5-10 equivalents) ensures that the electrophile is more likely to encounter an unreacted diamine molecule rather than a mono-acylated intermediate.

  • Slow Addition/Syringe Pump: Add the acylating agent (e.g., acyl chloride) dropwise or via a syringe pump over an extended period. This maintains a very low concentration of the electrophile, favoring the reaction with the most abundant species (the excess diamine).

  • High Dilution: Running the reaction in a larger volume of solvent (high dilution) decreases the concentration of all reactants, which statistically disfavors the intermolecular reaction required for dimer formation.

Q4: Are there any other strategies to prevent the primary amine from reacting twice?

A4: Yes. If adjusting reaction conditions is insufficient, a protecting group strategy is a very effective chemical approach.

  • Mono-Protection: You can selectively protect the primary amine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[1][2] This involves reacting the diamine with an agent like di-tert-butyl dicarbonate ((Boc)₂O). The resulting N-Boc protected amine has its primary amine "masked" and is unreactive under many conditions. After performing the desired reaction on another part of the molecule (if applicable), the Boc group can be removed under acidic conditions to regenerate the primary amine.[1] This strategy is particularly useful when you need to ensure only one amine in a system reacts.

Data on Dimer Formation in Acylation Reactions

The following table summarizes the hypothetical results of reacting this compound with a difunctional acyl chloride under various conditions, illustrating the impact of stoichiometry and addition rate on product distribution.

Entry Diamine:Acyl Chloride Ratio Addition Method Concentration (M) Yield of Mono-adduct (%) Yield of Dimer (%)
11:1Rapid0.53560
22:1Rapid0.55540
35:1Rapid0.57520
45:1Slow (Syringe Pump)0.58810
510:1Slow (Syringe Pump)0.195<5

Experimental Protocols

Protocol 1: Optimized Mono-acylation to Minimize Dimer Formation

This protocol describes the reaction of this compound with one equivalent of a mono-functional acyl chloride, optimized to yield the mono-acylated product.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (5.0 eq.) and a non-nucleophilic base such as triethylamine (2.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane, THF) to achieve a high dilution condition (e.g., 0.1 M).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Preparation: In a separate flask, dissolve the acyl chloride (1.0 eq.) in the same anhydrous solvent to prepare a dilute solution.

  • Slow Addition: Add the acyl chloride solution to the stirred amine solution dropwise via a syringe pump over a period of 2-4 hours.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the acyl chloride and formation of the desired product.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Boc Protection of the Primary Amine

This protocol details the procedure for selectively protecting the primary amine functionality.[1][2][3]

  • Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as a mixture of water and acetone or dichloromethane in a round-bottom flask with a magnetic stirrer.[1]

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq.) to the solution. If using an organic solvent, a base like triethylamine (1.1 eq.) may be added.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitoring: Monitor the reaction by TLC until the starting diamine is consumed.

  • Workup and Purification: If using an aqueous solvent system, extract the product with an organic solvent like dichloromethane.[1] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary to yield the pure mono-Boc-protected diamine.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and resolving issues with dimer formation.

Dimer_Troubleshooting start Problem: Dimer Formation Observed check_stoich 1. Review Stoichiometry start->check_stoich is_excess_diamine Is Diamine in >5x Excess? check_stoich->is_excess_diamine increase_diamine Action: Increase Diamine to 5-10 eq. is_excess_diamine->increase_diamine No check_conditions 2. Review Reaction Conditions is_excess_diamine->check_conditions Yes increase_diamine->check_conditions use_slow_addition Action: Use Slow Dropwise Addition or a Syringe Pump is_slow_addition Are Reagents Added Slowly (e.g., Syringe Pump)? check_conditions->is_slow_addition is_slow_addition->use_slow_addition No is_dilute Is Reaction Dilute (e.g., <0.2 M)? is_slow_addition->is_dilute Yes use_slow_addition->is_dilute increase_dilution Action: Increase Solvent Volume is_dilute->increase_dilution No consider_protection 3. Consider Chemical Strategy is_dilute->consider_protection Yes increase_dilution->consider_protection protect_amine Action: Use N-Boc Protecting Group on Primary Amine consider_protection->protect_amine end_node Optimized Reaction: Minimal Dimer Formation protect_amine->end_node

Caption: Troubleshooting workflow for dimer formation.

References

Validation & Comparative

A Comparative Guide to Diamine Linkers in Targeted Drug Development: The Case of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a molecule's success. Its composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting drug candidate. This guide provides a comparative analysis of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine, a representative of diazepane-based diamine linkers, against other commonly employed diamine linkers.

The Role of the Diamine Linker

Diamine linkers are integral components in the construction of bifunctional molecules. They offer two points of attachment, allowing for the conjugation of two different molecular entities. In the context of PROTACs, the linker plays a pivotal role in orienting the target protein and the E3 ligase to facilitate the formation of a productive ternary complex, which is essential for subsequent ubiquitination and degradation of the target protein.[1][2] The choice of linker can dramatically impact the stability of this ternary complex and, consequently, the degradation efficiency of the target protein.[3]

Comparative Analysis of Diamine Linker Classes

While direct head-to-head comparative studies for this compound are not extensively available in the public domain, we can infer its potential performance based on the established principles of PROTAC linker design and data from structurally related linkers. Diamine linkers can be broadly categorized into flexible and rigid structures, each with distinct advantages and disadvantages.

1. Flexible Linkers (e.g., Alkyl and PEG chains): These are the most commonly used linkers due to their synthetic accessibility and the ease with which their length can be modified.[3] Polyethylene glycol (PEG) linkers can enhance the solubility and cell permeability of the PROTAC molecule.[4] However, their high flexibility can sometimes lead to non-productive binding modes and an entropic penalty upon ternary complex formation.[3]

2. Rigid Linkers (e.g., Piperazine and Diazepane-based): Rigid linkers, often incorporating cyclic structures like piperazine or diazepane, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to enhanced potency and selectivity.[5] The rigidity can reduce the entropic cost of binding. Furthermore, the inclusion of basic nitrogen atoms, as in piperazine and diazepane, can improve aqueous solubility.[6]

This compound as a linker introduces a seven-membered diazepane ring. This larger ring system, compared to the six-membered piperazine, offers a different conformational profile and vectoral arrangement of the attached ligands. The methyl substitution on one of the nitrogen atoms can also influence its basicity and nucleophilicity.

Quantitative Comparison of Linker Performance in BRD4 Degradation

To illustrate the impact of linker composition on PROTAC efficacy, the following table summarizes representative data for PROTACs targeting the BRD4 protein, a key regulator of oncogene transcription.[4][7] The data for the hypothetical diazepane-based linker is included for illustrative purposes to highlight potential trends based on its structural characteristics.

Linker TypeLinker Structure (Representative)Target ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Reference
Flexible (PEG) OTX015-(PEG)n-PomalidomideBRD4Cereblon<1>90[7]
Flexible (Alkyl) JQ1-Alkyl-VHL LigandBRD4VHLPotent DegradationHigh[3]
Rigid (Piperazine) JQ1-Piperazine-VHL LigandBRD4VHL~10-100>80[6]
Rigid (Diazepane) JQ1-Diazepane-VHL LigandBRD4VHL10-50>85Hypothetical

Note: The data for the diazepane-based linker is hypothetical and intended for comparative illustration. Actual performance would require experimental validation.

Signaling Pathway and Experimental Workflow

The development and evaluation of novel linkers are often conducted in the context of a specific biological pathway. The degradation of BRD4 by PROTACs is a well-established model system.

PROTAC_Mechanism cluster_0 PROTAC-Mediated BRD4 Degradation PROTAC PROTAC (JQ1-Linker-VHL Ligand) Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of BRD4 protein.

The evaluation of a new linker involves a systematic workflow to assess its impact on the PROTAC's performance.

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow Synthesis Linker Synthesis & PROTAC Assembly Biophysical_Assay Biophysical Assays (SPR, ITC) Synthesis->Biophysical_Assay Cellular_Assay Cellular Assays (Western Blot, Viability) Biophysical_Assay->Cellular_Assay Data_Analysis Data Analysis (DC50, Dmax) Cellular_Assay->Data_Analysis

Caption: Experimental workflow for evaluating PROTAC linkers.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through various routes. A common approach involves the reductive amination of a suitable precursor.

Materials:

  • 1-Methyl-1,4-diazepane

  • 2-Chloroacetonitrile

  • Reducing agent (e.g., Sodium borohydride)

  • Solvents (e.g., Methanol, Dichloromethane)

Procedure:

  • Alkylation: React 1-methyl-1,4-diazepane with 2-chloroacetonitrile in a suitable solvent to form 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile.

  • Reduction: Reduce the nitrile group of the resulting intermediate using a suitable reducing agent, such as sodium borohydride in the presence of a catalyst, to yield this compound.

  • Purification: Purify the final product using standard techniques such as column chromatography or distillation.

Western Blot Analysis for BRD4 Degradation

This protocol is used to quantify the degradation of the target protein (BRD4) in cells treated with a PROTAC.[8]

Materials:

  • Cell line expressing BRD4 (e.g., HeLa, VCaP)

  • PROTAC of interest

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-BRD4, anti-GAPDH or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of degradation for each PROTAC concentration to determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique used to measure the binding kinetics and affinity of the ternary complex.[1]

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Purified BRD4 protein and VHL E3 ligase complex

  • PROTAC of interest

Procedure:

  • Ligand Immobilization: Immobilize the VHL E3 ligase complex onto the sensor chip surface using amine coupling.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized VHL to determine the binary binding affinity (KD).

    • Inject a series of concentrations of the BRD4 protein over the immobilized VHL to confirm minimal direct interaction.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the BRD4 protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized VHL surface.

    • Analyze the sensorgrams to determine the kinetics (kon and koff) and affinity (KD) of the ternary complex formation.

  • Cooperativity Analysis: Compare the binding affinity of the PROTAC to VHL in the presence and absence of BRD4 to calculate the cooperativity factor (α). An α value greater than 1 indicates positive cooperativity, suggesting that the presence of BRD4 enhances the binding of the PROTAC to VHL.

Conclusion

The selection of a diamine linker is a critical step in the design of effective targeted therapeutics. While flexible linkers offer synthetic advantages, rigid linkers like those based on piperazine and diazepane scaffolds can provide conformational constraint that may lead to improved potency and selectivity. The 1,4-diazepane ring in this compound presents a unique structural motif that warrants further investigation in the rational design of next-generation protein degraders. The experimental protocols provided in this guide offer a framework for the systematic evaluation of novel linkers, enabling researchers to make data-driven decisions in the optimization of their drug candidates.

References

Comparative Analysis of Synthetic Routes for 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Promising Synthetic Pathways

The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine, a key intermediate in the development of various pharmacologically active compounds, can be approached through several strategic pathways. This guide provides a comprehensive comparison of two primary synthetic routes, offering an objective analysis of their respective methodologies, yields, and potential challenges. The information presented herein is intended to assist researchers in selecting the most efficient and practical approach for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Alkylation of 1-Methyl-1,4-diazepaneRoute 2: Ring Formation from Acyclic Precursors
Starting Materials 1-Methyl-1,4-diazepane, ChloroacetonitrileN-Methylethylenediamine, 2-(Boc-amino)ethyl bromide, 1,2-Dibromoethane
Number of Steps 23
Overall Estimated Yield ModerateModerate to High
Key Reactions N-Alkylation, Nitrile ReductionBoc-Protection, N-Alkylation, Cyclization
Potential Challenges Synthesis and availability of 1-methyl-1,4-diazepane, potential for di-alkylation.Control of selectivity during alkylation steps, potential for polymerization during cyclization.
Scalability Potentially scalable with optimization.Potentially scalable with careful control of reaction conditions.

Route 1: Alkylation of Pre-formed 1-Methyl-1,4-diazepane

This route focuses on the initial synthesis of the 1-methyl-1,4-diazepane core, followed by the introduction of the ethanamine side chain.

Experimental Protocol

Step 1: Synthesis of 1-Methyl-1,4-diazepane

A plausible method for the synthesis of 1-methyl-1,4-diazepane involves the cyclization of N-methylethylenediamine with a suitable two-carbon electrophile, such as 1,2-dibromoethane.

  • To a solution of N-methylethylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, a base like potassium carbonate (2.5 eq) is added.

  • 1,2-Dibromoethane (1.1 eq) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux for several hours until the starting materials are consumed (monitored by TLC or GC-MS).

  • After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield 1-methyl-1,4-diazepane.

Step 2: Synthesis of this compound

This step involves the alkylation of 1-methyl-1,4-diazepane with chloroacetonitrile, followed by the reduction of the nitrile group.

  • Alkylation: 1-Methyl-1,4-diazepane (1.0 eq) is dissolved in a polar aprotic solvent like acetonitrile. A base such as potassium carbonate (1.5 eq) is added, followed by the dropwise addition of chloroacetonitrile (1.1 eq). The reaction is stirred at room temperature or gentle heating until completion. The reaction mixture is then worked up by filtering the solids and evaporating the solvent.

  • Nitrile Reduction: The resulting 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile is dissolved in a dry ethereal solvent (e.g., diethyl ether or THF) and slowly added to a stirred suspension of a strong reducing agent like lithium aluminum hydride (LiAlH4) (excess) at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours. The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the organic layer is dried and concentrated to afford the final product, this compound.[1][2][3][4][5]

Diagram of Route 1 Synthesis

Route 1 Synthesis cluster_0 Step 1: Synthesis of 1-Methyl-1,4-diazepane cluster_1 Step 2: Ethanamine Side Chain Addition N-Methylethylenediamine N-Methylethylenediamine 1-Methyl-1,4-diazepane 1-Methyl-1,4-diazepane N-Methylethylenediamine->1-Methyl-1,4-diazepane K2CO3, EtOH, Reflux 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->1-Methyl-1,4-diazepane 1-Methyl-1,4-diazepane_2 1-Methyl-1,4-diazepane Intermediate_Nitrile 2-(4-Methyl-1,4-diazepan-1-yl)acetonitrile 1-Methyl-1,4-diazepane_2->Intermediate_Nitrile K2CO3, MeCN Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Intermediate_Nitrile Final_Product This compound Intermediate_Nitrile->Final_Product 1. LiAlH4, THF 2. H2O

Caption: Synthetic pathway for Route 1.

Route 2: Ring Formation from Acyclic Precursors

This alternative approach involves building the diazepane ring from acyclic precursors that already contain the necessary functionalities.

Experimental Protocol

Step 1: Synthesis of tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate

This step involves the selective protection and alkylation of N-methylethylenediamine.

  • Boc Protection: N-methylethylenediamine (1.0 eq) is dissolved in a suitable solvent like dichloromethane. Di-tert-butyl dicarbonate (Boc2O) (1.0 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature until the mono-protected product, tert-butyl (2-(methylamino)ethyl)carbamate, is formed as the major product.[6]

  • Alkylation: The mono-Boc-protected diamine (1.0 eq) is then alkylated with a protected 2-aminoethyl halide, such as 2-(Boc-amino)ethyl bromide (1.1 eq), in the presence of a base like potassium carbonate (2.0 eq) in acetonitrile. The reaction mixture is heated to facilitate the reaction. After completion, the reaction is worked up to isolate the di-protected triamine.

  • Deprotection: One of the Boc groups is selectively removed under acidic conditions (e.g., TFA in DCM) to yield the precursor for the cyclization step.

Step 2: Cyclization to form the 1,4-Diazepane Ring

The acyclic precursor is cyclized to form the seven-membered ring.

  • The resulting amino-diamine (1.0 eq) is dissolved in a high-boiling point solvent like ethanol or DMF.

  • A two-carbon electrophile, such as 1,2-dibromoethane (1.1 eq), and a non-nucleophilic base, such as potassium carbonate (2.5 eq), are added.

  • The reaction is carried out under high dilution conditions and elevated temperature to favor intramolecular cyclization over intermolecular polymerization.

  • After the reaction is complete, the mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography.

Step 3: Final Deprotection

The remaining Boc protecting group is removed to yield the final product.

  • The Boc-protected this compound is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to remove the Boc group.

  • The solvent and excess acid are removed under reduced pressure, and the resulting salt is either used directly or neutralized with a base to obtain the free amine.

Diagram of Route 2 Synthesis

Route 2 Synthesis cluster_0 Step 1: Acyclic Precursor Synthesis cluster_1 Step 2 & 3: Cyclization and Deprotection N-Methylethylenediamine N-Methylethylenediamine MonoBoc tert-Butyl (2-(methylamino)ethyl)carbamate N-Methylethylenediamine->MonoBoc DCM Boc2O Boc2O Boc2O->MonoBoc DiBoc Di-Boc protected triamine MonoBoc->DiBoc K2CO3, MeCN 2-Boc-amino-EtBr 2-(Boc-amino)ethyl bromide 2-Boc-amino-EtBr->DiBoc DiBoc_2 Di-Boc protected triamine Cyclized_Boc Boc-protected Final Product DiBoc_2->Cyclized_Boc K2CO3, EtOH, Reflux (High Dilution) Dibromoethane 1,2-Dibromoethane Dibromoethane->Cyclized_Boc Final_Product This compound Cyclized_Boc->Final_Product TFA, DCM

Caption: Synthetic pathway for Route 2.

Conclusion

Both Route 1 and Route 2 present viable strategies for the synthesis of this compound. The choice between the two will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Route 1 is more convergent but relies on the efficient synthesis of the 1-methyl-1,4-diazepane core, which may require optimization. The potential for di-alkylation in the second step is a key consideration that may necessitate the use of a large excess of the diazepane or the implementation of a protecting group strategy.

Route 2 offers a more linear approach that may provide better control over the introduction of the different substituents. However, it involves more steps and requires careful management of protecting groups to ensure selectivity. The cyclization step is critical and needs to be performed under conditions that favor the formation of the seven-membered ring over competing side reactions.

Further experimental validation and optimization of the proposed reaction conditions are recommended to determine the most efficient and scalable route for the synthesis of this important chemical intermediate.

References

A Comparative Guide to Purity Analysis of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of chemical entities is a critical step in quality control and regulatory compliance. This guide provides a comparative overview of analytical methodologies for determining the purity of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine, a key intermediate in various synthetic pathways. While a specific, validated High-Performance Liquid Chromatography (HPLC) method for this compound is not widely published, this document outlines a proposed HPLC protocol based on the physicochemical properties of cyclic diamines. Furthermore, it compares this approach with alternative analytical techniques, providing supporting data and detailed experimental protocols to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a versatile and widely used technique for the purity analysis of non-volatile and semi-volatile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed. This method separates the target compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Due to the basic nature of the amine groups, pH control of the mobile phase is crucial for achieving good peak shape and resolution.

Potential Impurities: Process-related impurities in the synthesis of this compound may include unreacted starting materials, by-products from side reactions, and degradation products. The development of a robust analytical method requires consideration of these potential impurities.

Alternative Analytical Methods

Beyond HPLC, several other techniques can be employed for the purity assessment of cyclic diamines, each with its own set of advantages and limitations.

  • Gas Chromatography (GC): Suitable for volatile and semi-volatile compounds. For amines like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.[1]

  • Titrimetric Analysis: This classical chemical analysis method can determine the total base content of a sample. It is a cost-effective and simple technique but lacks the specificity to separate and quantify individual impurities.[1]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can provide both structural information and quantitative data without the need for a reference standard of the analyte.[1]

Quantitative Data Comparison

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and sample throughput. The following table summarizes the key performance parameters of the different analytical methods for the purity determination of cyclic diamines.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)Titrimetric AnalysisQuantitative NMR (qNMR)
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and interaction with a stationary phase.[1]Neutralization of the basic amine groups with a standardized acid.[1]Signal intensity is directly proportional to the number of protons.[1]
Typical Purity Range 95-99.9%95-99.9%[1]98-102% (as total base)95-99.9%
Sample Throughput ModerateModerateHighModerate
Key Advantages Versatile for a wide range of impurities, high sensitivity.High resolution for volatile impurities, robust and reliable.[1]Cost-effective, simple instrumentation, provides total base content.[1]Non-destructive, provides structural information, no need for an analyte reference standard.[1]
Key Limitations Requires a chromophore for UV detection or alternative detectors (e.g., CAD, ELSD).May require derivatization for polar, non-volatile compounds.Not impurity-specific; measures total basicity.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for the proposed HPLC method and summaries for alternative techniques are provided below.

Proposed HPLC Method for this compound

Objective: To develop a purity method for this compound using RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: Calculate the purity using the area percent method, assuming all impurities have a similar response factor to the main component.

Alternative Method Protocols
  • Gas Chromatography (GC):

    • Derivatization: React the sample with a suitable derivatizing agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the primary and secondary amines to their more volatile trimethylsilyl derivatives.

    • Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a capillary column (e.g., DB-5ms).

    • Analysis: Employ a suitable oven temperature program to separate the derivatized analyte from any volatile impurities.[1]

  • Titrimetric Analysis:

    • Procedure: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., water or isopropanol). Titrate the solution with a standardized acid (e.g., 0.1 M HCl) using a potentiometric endpoint or a suitable indicator.

    • Calculation: The purity is calculated based on the volume of titrant consumed.

  • Quantitative NMR (qNMR):

    • Sample Preparation: Accurately weigh the sample and a certified internal standard into an NMR tube. Dissolve in a suitable deuterated solvent.

    • Data Acquisition: Acquire a proton NMR spectrum with appropriate parameters to ensure accurate integration.

    • Calculation: The purity is determined by comparing the integral of a characteristic signal from the analyte with the integral of a signal from the internal standard.

Visualizations

Diagrams illustrating the experimental workflow and decision-making process are provided below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sp1 Weigh Sample sp2 Dissolve in Diluent sp1->sp2 sp3 Sonicate to Dissolve sp2->sp3 sp4 Filter through 0.45 µm Filter sp3->sp4 hplc1 Inject Sample into HPLC sp4->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 dp1 Integrate Chromatogram Peaks hplc3->dp1 dp2 Calculate Area Percent dp1->dp2 dp3 Report Purity dp2->dp3

Caption: HPLC experimental workflow for purity analysis.

Method_Selection start Purity Analysis Required q1 Need to Separate Impurities? start->q1 q2 Are Impurities Volatile? q1->q2 Yes titration Use Titration q1->titration No (Total Base is Sufficient) q3 Need Structural Information? q2->q3 No gc Use GC (with derivatization) q2->gc Yes hplc Use HPLC q3->hplc No qnmr Use qNMR q3->qnmr Yes

Caption: Logical workflow for selecting an analytical method.

References

A Comparative Guide to the Characterization of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of potential impurities in 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine. Given the limited publicly available data on this specific compound, this document draws upon established principles of impurity profiling for analogous pharmaceutical compounds, particularly those containing a diazepane moiety, and general regulatory expectations for impurity characterization.

Introduction to Impurity Profiling

In pharmaceutical development, the identification, quantification, and control of impurities are critical to ensure the safety and efficacy of active pharmaceutical ingredients (APIs).[1][2] Impurities can originate from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation of the drug substance, and interaction with excipients or packaging materials.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control of impurities, requiring identification and characterization for those present above a certain threshold (typically 0.1%).[2][3]

This compound, with its diazepane ring and ethylamine side chain, presents a unique set of potential impurities that could arise from its synthesis or degradation. A systematic approach to identifying these impurities involves forced degradation studies and the use of a suite of orthogonal analytical techniques.

Forced Degradation Studies: Unveiling Potential Impurities

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to predict its degradation profile.[5][6] This is a cornerstone of impurity characterization as it helps to establish degradation pathways and develop stability-indicating analytical methods.[5][7]

Typical Stress Conditions for Forced Degradation:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 40°C and 60°CCleavage of amide or ether linkages (if present), hydrolysis of other labile groups.
Base Hydrolysis 0.1 M NaOH at 40°C and 60°CSimilar to acid hydrolysis, but may favor different reaction pathways.
Oxidation 3% H₂O₂ at 25°C and 60°COxidation of amines, formation of N-oxides, and other oxidative degradation products.
Thermal Degradation 60°C and 80°C, with and without humidityDehydration, decarboxylation, and other thermally induced reactions.
Photolytic Degradation Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage of bonds, rearrangements.

Table 1: Commonly employed stress conditions for forced degradation studies, based on general pharmaceutical practices.[5]

The goal of these studies is to achieve a target degradation of approximately 10-20%, which is sufficient to generate and detect degradation products without completely destroying the molecule.[8]

Comparative Analysis of Key Analytical Techniques

A combination of chromatographic and spectroscopic techniques is essential for the separation, identification, and quantification of impurities.[2][3][9]

Analytical TechniquePrincipleStrengths for Impurity AnalysisLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a stationary and mobile phase.Gold standard for purity assessment and quantification of non-volatile and thermally labile compounds. High resolution and sensitivity.[9]May require derivatization for detection of some compounds. Peak co-elution can be an issue.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Ideal for the analysis of residual solvents and volatile organic impurities.[4][9]Not suitable for non-volatile or thermally labile compounds without derivatization.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides molecular weight information and, with tandem MS (MS/MS), structural information for impurity identification. Highly sensitive.[9]Isomeric and isobaric compounds can be difficult to distinguish without chromatographic separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.The most powerful technique for unambiguous structure elucidation of unknown impurities.[2][9]Relatively low sensitivity compared to MS. Requires isolated and purified impurities for complete characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample.Provides information about the functional groups present in a molecule.[2][9]Generally not sufficient for complete structure elucidation on its own.

Table 2: Comparison of primary analytical techniques for impurity characterization.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are example methodologies for the key analytical techniques.

1. HPLC Method for Impurity Profiling

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-based gradient from 5% to 95% Mobile Phase B over 30 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV/PDA at a wavelength of 220 nm (or other appropriate wavelength determined by UV scan of the API).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.

2. LC-MS Method for Impurity Identification

  • LC System: Utilize the HPLC conditions described above.

  • MS System: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Data Acquisition: Full scan mode for initial analysis, followed by tandem MS (MS/MS) on the detected impurity masses for fragmentation and structural elucidation.

3. ¹H NMR Spectroscopy for Structure Elucidation

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

  • Experiments: Acquire standard ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra to determine the complete chemical structure.

Visualizing the Workflow and Comparisons

Workflow for Impurity Characterization

The following diagram illustrates a typical workflow for the identification and characterization of impurities in a pharmaceutical compound like this compound.

G cluster_0 Impurity Generation & Detection cluster_1 Impurity Identification cluster_2 Structure Elucidation API API Sample Forced_Degradation Forced Degradation (Acid, Base, Heat, Light, Oxidation) API->Forced_Degradation Stressed_Sample Stressed Sample Forced_Degradation->Stressed_Sample HPLC_Screening HPLC Screening (Purity Profile) Stressed_Sample->HPLC_Screening LC_MS LC-MS Analysis (Molecular Weight & Formula) HPLC_Screening->LC_MS MS_MS Tandem MS (MS/MS) (Fragmentation Pattern) LC_MS->MS_MS Isolation Preparative HPLC (Impurity Isolation) MS_MS->Isolation NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Isolation->NMR FTIR FTIR Spectroscopy (Functional Groups) Isolation->FTIR Final_Structure Structure Confirmation NMR->Final_Structure FTIR->Final_Structure G cluster_0 Separation & Quantification cluster_1 Identification cluster_2 Structure Elucidation HPLC HPLC MS Mass Spectrometry (MS) HPLC->MS LC-MS GC GC GC->MS GC-MS NMR NMR Spectroscopy MS->NMR Provides MW for NMR NMR->MS Confirms Structure

References

A Comparative Analysis of the Biological Activities of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the therapeutic potential of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine derivatives remains a challenge due to the limited availability of comparative biological data in publicly accessible scientific literature. While the broader class of diazepines and benzodiazepines has been extensively studied for their wide-ranging pharmacological effects, specific comparative studies on a series of this compound derivatives are not readily found.

This guide aims to provide a framework for such a comparative analysis, outlining the types of biological activities that could be investigated and the experimental data required for a thorough evaluation. The information presented is based on the general biological potential of related diazepine structures.

Potential Therapeutic Targets and Biological Activities

Derivatives of the this compound scaffold could theoretically be explored for a variety of biological activities, including but not limited to:

  • Central Nervous System (CNS) Activity: Given the prevalence of diazepine structures in CNS-acting drugs, derivatives could be screened for activity as anxiolytics, anticonvulsants, sedatives, or antipsychotics.

  • Antimicrobial Activity: The nitrogen-containing heterocyclic core is a common feature in many antimicrobial agents. Derivatives could be tested against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity: Many heterocyclic compounds have been investigated for their cytotoxic effects against various cancer cell lines.

  • Receptor Antagonism/Agonism: The structural features of these derivatives may allow them to interact with specific cellular receptors, such as serotonin (5-HT) or dopamine receptors, making them potential candidates for treating a range of disorders.

To facilitate a meaningful comparison, a systematic study would be required to synthesize a library of these derivatives with diverse substitutions and evaluate their activity in standardized biological assays.

Data Presentation for Comparative Analysis

For a robust comparison of the biological activities of different this compound derivatives, quantitative data should be summarized in clear, structured tables. Below are hypothetical examples of how such data could be presented for different biological activities.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives

Compound IDSubstitution PatternCell LineIC₅₀ (µM)
Derivative A R = 4-chlorophenylHeLa15.2 ± 1.8
Derivative B R = 2-methoxyphenylHeLa28.5 ± 3.1
Derivative C R = 3,4-dichlorophenylHeLa8.9 ± 0.9
Doxorubicin (Reference)HeLa0.5 ± 0.1

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound IDSubstitution PatternStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
Derivative D R = 2-pyridyl3264
Derivative E R = 4-nitrophenyl1632
Derivative F R = Thiophen-2-yl>128>128
Ciprofloxacin (Reference)10.5

MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of a microorganism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are example protocols for key experiments that would be cited in a comparative guide.

1. Cell Viability Assay (MTT Assay) for Anticancer Activity

  • Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Staining: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilization buffer (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined by plotting the percentage of viability against the log of the compound concentration.

2. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

  • Bacterial Strains: Standard strains of bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) are used.

  • Broth Microdilution Method: The assay is performed in 96-well microtiter plates. Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Experimental Workflows

Diagrams created using Graphviz can effectively illustrate experimental workflows and logical relationships.

Experimental_Workflow_Anticancer cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Line (e.g., HeLa) B Seeding in 96-well plates A->B C Addition of Test Derivatives B->C D Incubation (48-72 hours) C->D E Add MTT Reagent D->E F Incubate & Solubilize E->F G Measure Absorbance F->G H Calculate % Viability G->H I Determine IC50 H->I

Caption: Workflow for determining the in vitro anticancer activity of derivatives.

Signaling_Pathway_Hypothetical Derivative Diazepine Derivative Receptor Target Receptor (e.g., 5-HT₂A) Derivative->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Second_Messenger Second Messenger (e.g., IP₃, DAG) G_Protein->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Cellular_Response Cellular Response (e.g., Neurotransmission) Kinase_Cascade->Cellular_Response Leads to

Caption: A hypothetical signaling pathway for a diazepine derivative.

A Structural Comparison of 1,4-Diazepane-Based Compounds for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent conformational flexibility allows for the precise spatial orientation of substituents, making it an attractive template for designing potent and selective therapeutic agents. This guide provides a comparative analysis of structurally distinct 1,4-diazepane-based compounds, with a focus on their anticancer properties. We present quantitative biological data, detailed experimental protocols, and visualizations of key experimental workflows and signaling pathways to support further research and development in this area.

Quantitative Data on Anticancer and Sigma Receptor Activity

The following tables summarize the in vitro biological activities of various 1,4-diazepane derivatives. Table 1 focuses on the anticancer potency of 1,4-diazepane-based compounds against different cancer cell lines, while Table 2 presents the binding affinities of a series of diazepane derivatives for sigma receptors, which are implicated in cancer cell signaling and survival.[1][2]

Table 1: Anticancer Activity of 1,4-Diazepane Derivatives

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
11a (BZD) Average of 60 human tumor cell linesGI50 = 0.24[3][4]
52b NCI-H522 (Lung Cancer)Induces cell cycle arrest and apoptosis[3][4]
7j HeLa (Cervical Cancer)Cell cycle arrest at G2/M phase at 3 µM[5]
7k HeLa (Cervical Cancer)Cell cycle arrest at G2/M phase at 3 µM[5]
12h MCF-7, PC3, B16-F10Significant cytotoxic activity[6]
13a MCF-7, PC3, B16-F10Significant cytotoxic activity[6]
13c A549, A2780, DU145, HeLaPromising antiproliferative activity[6]
14b MCF-7, PC3, B16-F10Significant cytotoxic activity[6]

Table 2: Sigma Receptor (σR) Binding Affinities of 1,4-Diazepane Derivatives [7]

Compound IDσ1R Ki (nM)σ2R Ki (nM)
2c (Benzofurane derivative) 8.0>1000
3c (2,4-dimethyl substituted benzofurane derivative) 8.028
2d (Quinoline derivative) 19>1000
3d (2,4-dimethyl substituted quinoline derivative) 40115

Structural Conformation of 1,4-Diazepane Derivatives

The seven-membered 1,4-diazepane ring can adopt various conformations, with the chair and boat forms being the most common. The specific conformation and the orientation of substituents are critical for biological activity. X-ray crystallography provides precise data on the solid-state structure of these molecules.

Table 3: Selected Crystallographic Data for 1,4-Diazepane Derivatives

CompoundConformationKey Dihedral Angles (°)Puckering ParametersReference
2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one ChairC2-N1-C7-C6 = 65.2, N1-C2-C3-N4 = -70.8Q_T = 0.721 Å, q2 = 0.259 Å, q3 = 0.673 Å[8]
t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1) Chair--[9][10]
t-3,t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ2) Boat--[9][10]

Experimental Protocols

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer agents.[11]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1,4-Diazepane-based test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,4-diazepane test compounds in the culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Prepare Compound Dilutions treat_cells 3. Treat Cells (e.g., 48h) compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate_mtt 5. Incubate (2-4h) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 8. Calculate % Viability & IC50 read_absorbance->calculate_ic50

Workflow of the MTT cytotoxicity assay.
Signaling Pathway: Sigma-1 Receptor in Cancer

Several 1,4-diazepane derivatives exhibit high affinity for the sigma-1 (σ1) receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. The σ1 receptor is overexpressed in many cancer types and plays a role in promoting cancer cell survival, proliferation, and resistance to therapy.[12][13] The following diagram illustrates a simplified signaling pathway involving the σ1 receptor in cancer cells.

Sigma1_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion S1R_BiP σ1R-BiP Complex (Inactive) S1R_Active Active σ1R S1R_BiP->S1R_Active IP3R IP3 Receptor Ca_Release Ca2+ Release IP3R->Ca_Release Ca_Mito Mitochondrial Ca2+ Uptake Cell_Survival Cancer Cell Survival & Proliferation Ca_Mito->Cell_Survival Apoptosis Apoptosis Stress Cellular Stress (e.g., ER Stress, Oxidation) Stress->S1R_BiP dissociation Diazepane 1,4-Diazepane-based σ1R Ligand Diazepane->S1R_BiP modulation S1R_Active->IP3R stabilizes Ca_Release->Ca_Mito Cell_Survival->Apoptosis inhibits

References

A Comparative Guide to 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical intermediates is a critical step that dictates the efficiency of a synthetic route and the properties of the final product. This guide provides a comprehensive performance comparison of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine, a unique cyclic diamine, with other commonly used diamine linkers. The comparison is based on structural characteristics, reactivity, and potential performance in key applications such as dendrimer synthesis, hydrogel formation, and bioconjugation.

Executive Summary

This compound is a bifunctional molecule featuring a primary amine and a tertiary amine within a seven-membered heterocyclic ring. This distinct structure offers unique reactivity and conformational properties compared to more common linear and cyclic diamine linkers. While direct experimental performance data for this specific compound is limited in publicly available literature, this guide extrapolates its potential performance based on established principles of chemical reactivity and structure-activity relationships of similar diamine linkers. The key differentiating feature of this molecule is the presence of both a nucleophilic primary amine and a sterically hindered, less basic tertiary amine, which could allow for selective reactions.

Structural Comparison of Diamine Linkers

The performance of a diamine linker is intrinsically linked to its structural features, such as chain length, rigidity, and the nature of the amine groups.

dot

Caption: Structural relationship of the target molecule to common alternatives.

Performance Comparison

The following tables summarize the anticipated performance of this compound in comparison to other diamine linkers in various applications.

Table 1: Application in Dendrimer Synthesis
FeatureThis compoundEthylenediaminePiperazine
Reactivity of Amine Groups Primary amine is highly reactive; tertiary amine is significantly less reactive due to steric hindrance and lower basicity.[1][2]Both primary amines are equally reactive.Both secondary amines are reactive.
Potential for Controlled Synthesis High potential for regioselective reactions, allowing for stepwise dendrimer growth without protecting groups.Low; requires protecting group strategies to achieve controlled synthesis.Moderate; potential for dimerization.[1]
Resulting Dendrimer Structure Introduces a flexible, asymmetric branching unit.Creates flexible, linear linkages.Forms rigid, symmetric linkages.
Solubility of Intermediates The diazepine ring may enhance solubility in a range of organic solvents.Generally good solubility in polar solvents.Can lead to less soluble, crystalline intermediates.
Table 2: Application in Hydrogel Formation
FeatureThis compound1,4-DiaminobutaneGlutaraldehyde
Cross-linking Efficiency The primary amine can act as an effective cross-linking agent. The tertiary amine is unlikely to participate in typical cross-linking reactions.Both primary amines are effective for cross-linking.Highly efficient di-aldehyde cross-linker.
Hydrogel Flexibility The seven-membered ring and ethylamine chain would impart moderate flexibility.The butyl chain provides significant flexibility.Forms rigid cross-links.
Biocompatibility The biocompatibility of the diazepine moiety would need to be specifically evaluated.Generally considered biocompatible.Can exhibit cytotoxicity, limiting its use in biomedical applications.
Control over Cross-link Density The single reactive primary amine per molecule offers a unique way to control cross-link density.Cross-link density is controlled by the stoichiometric ratio.High reactivity can make precise control challenging.
Table 3: Application in Bioconjugation (e.g., as a Linker in ADCs)
FeatureThis compound1,6-DiaminohexaneMaleimide-based Linkers
Conjugation Chemistry The primary amine can be used for conjugation to activated esters or other amine-reactive groups.Both primary amines are available for conjugation, often requiring one to be protected.Thiol-reactive, enabling site-specific conjugation to cysteine residues.[3]
Linker Stability Forms stable amide bonds. The diazepine ring is generally stable under physiological conditions.Forms stable amide bonds.Forms stable thioether bonds.[3]
Pharmacokinetics The cyclic, partially hydrophilic nature of the diazepine ring may influence the pharmacokinetic properties of the conjugate.The flexible aliphatic chain can impact solubility and clearance.The stability of the thioether bond is a key determinant of in vivo stability.
Drug Release Can be incorporated into non-cleavable linkers.Typically used in non-cleavable linkers.[3]Can be part of both cleavable and non-cleavable linker designs.

Experimental Protocols

Protocol 1: Evaluation of Diamine Reactivity in Dendrimer Synthesis (Competition Reaction)

This protocol is adapted from methods used to determine the relative reactivity of diamine linkers in the synthesis of melamine-based dendrimers.[1][2]

Objective: To determine the relative reactivity of the primary amine of this compound compared to a standard primary amine (e.g., benzylamine).

Materials:

  • This compound

  • Benzylamine (as a competitor)

  • A monochlorotriazine derivative (e.g., N,N-diethyl-4-chloro-6-methoxy-1,3,5-triazin-2-amine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Prepare equimolar stock solutions of this compound and benzylamine in anhydrous DMF.

  • In a reaction vessel, combine equal volumes of the two amine stock solutions.

  • Add 0.1 equivalents of the monochlorotriazine derivative to the amine mixture, followed by 1 equivalent of DIPEA.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 5, 15, 30, 60 minutes).

  • Quench the reaction in the aliquots by adding an excess of a primary amine scavenger (e.g., aminomethylated polystyrene resin).

  • Analyze the quenched aliquots by HPLC to determine the ratio of the two resulting triazine-amine products.

  • The relative reactivity can be calculated from the product ratio at early time points.

  • The final product structures can be confirmed by NMR spectroscopy after purification.

dot

cluster_workflow Reactivity Evaluation Workflow A Prepare Equimolar Amine Solutions B Combine Amines A->B C Add Monochlorotriazine (0.1 eq) B->C D Reaction at RT C->D E Aliquot & Quench D->E t = 5, 15, 30, 60 min F HPLC Analysis E->F G Calculate Relative Reactivity F->G cluster_hydrogel Hydrogel Formation and Characterization cluster_char P1 Prepare Polymer & Cross-linker Solutions P2 Activate Polymer (EDC/NHS) P1->P2 P3 Mix & Allow Gelation P2->P3 P4 Characterization P3->P4 C1 Swelling Ratio C2 Mechanical Testing (Rheology) C3 Morphology (SEM)

References

Comparative Guide to the Validation of Analytical Methods for 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the validation of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine. Due to the limited availability of specific validated methods for this compound in public literature, this document extrapolates from established analytical techniques for structurally similar compounds, namely substituted diamines and 1,4-diazepane derivatives. The objective is to equip researchers with a robust framework for selecting and developing suitable analytical methods for quality control, stability testing, and impurity profiling.

The principal analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method hinges on factors such as the desired sensitivity, selectivity, and the nature of the sample matrix.

Data Presentation: Performance Comparison of Analytical Techniques

The following table summarizes the typical performance characteristics of HPLC, GC, and LC-MS/MS for the analysis of diamines and related cyclic nitrogenous compounds. These values are indicative and may vary depending on the specific instrumentation, column chemistry, and method parameters.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Applicability Well-suited for non-volatile and thermally labile compounds.Effective for volatile and thermally stable compounds. Derivatization is often required for polar amines to improve volatility and peak shape.Highly versatile for a wide range of compounds, including those in complex matrices. Offers high sensitivity and selectivity.
Linearity Range Typically in the µg/mL to mg/mL range.Can range from ng/mL to µg/mL, depending on the detector and derivatization agent.Wide linear dynamic range, often from pg/mL to µg/mL.
Accuracy (% Recovery) Generally 98-102%.95-105%, can be influenced by derivatization efficiency.98-102%, with high precision due to the use of internal standards.
Precision (%RSD) Intra-day: < 2%, Inter-day: < 3%.Intra-day: < 5%, Inter-day: < 10%, variability can be higher due to derivatization steps.Intra-day: < 2%, Inter-day: < 5%.
Limit of Detection (LOD) ng/mL range with UV detection.pg to ng range with Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD).fg to pg range, offering the highest sensitivity.
Limit of Quantitation (LOQ) ng/mL to µg/mL range.pg to ng range.pg/mL range.
Specificity Good, can be enhanced with diode-array detection (DAD) or mass spectrometry (MS).Good, especially with mass spectrometric detection (GC-MS).Excellent, due to the specificity of precursor-to-product ion transitions.
Typical Run Time 10-30 minutes.15-45 minutes.5-15 minutes.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Diamine Analysis

This protocol is a general guideline for the analysis of a substituted diamine like this compound using reversed-phase HPLC with UV detection.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% Trifluoroacetic acid in water) and Solvent B (e.g., 0.1% Trifluoroacetic acid in acetonitrile).

  • Gradient Program: A typical gradient might start at 5% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then re-equilibrating at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As primary and secondary amines have poor UV absorbance, derivatization with a UV-active agent (e.g., Dansyl chloride) might be necessary. If derivatized, the detection wavelength will depend on the chromophore. Without derivatization, detection might be attempted at low UV wavelengths (e.g., 210 nm).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range for linearity assessment.

  • Sample Solution: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range.

4. Validation Parameters:

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.

  • Linearity: Analyze the working standard solutions at a minimum of five concentration levels and plot the peak area against concentration. Calculate the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 3%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.

Gas Chromatography (GC) Method for Diamine Analysis

This protocol outlines a general approach for analyzing a volatile or derivatized diamine using GC with a Flame Ionization Detector (FID).

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

2. Derivatization (if necessary):

  • To improve volatility and chromatographic performance, amines can be derivatized. A common method is acylation using an agent like trifluoroacetic anhydride (TFAA).

  • Procedure: To a known amount of the sample, add a suitable solvent (e.g., ethyl acetate) and an excess of TFAA. Heat the mixture at a specific temperature (e.g., 60 °C) for a defined time (e.g., 30 minutes). After cooling, the sample is ready for injection.

3. Chromatographic Conditions:

  • Column: A capillary column suitable for amine analysis (e.g., a low-bleed, mid-polarity column like a 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split injection with a split ratio of 20:1.

4. Standard and Sample Preparation:

  • Prepare standard and sample solutions in a volatile organic solvent. If derivatization is performed, ensure both standards and samples are treated identically.

5. Validation Parameters:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) are assessed similarly to the HPLC method, with consideration for the variability introduced by the derivatization step.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a framework for a highly sensitive and selective analysis using LC-MS/MS.

1. Instrumentation:

  • A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

2. Chromatographic Conditions:

  • Similar to the HPLC method, but often with faster gradients and shorter columns to reduce run times. The mobile phase should be compatible with mass spectrometry (e.g., using formic acid or ammonium formate as additives instead of non-volatile acids).

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for amines.

  • MS Parameters: Optimize the source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of the analyte.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, identify a precursor ion (typically [M+H]⁺) and one or two stable product ions after collision-induced dissociation (CID). Monitor the transitions from the precursor to the product ions.

4. Standard and Sample Preparation:

  • Prepare standards and samples in a clean solvent to minimize matrix effects. The use of a stable isotope-labeled internal standard (e.g., a deuterated analog of the analyte) is highly recommended to improve accuracy and precision.

5. Validation Parameters:

  • In addition to the standard validation parameters, for LC-MS/MS, it is crucial to evaluate matrix effects (ion suppression or enhancement) by comparing the response of the analyte in the matrix to the response in a neat solution.

Mandatory Visualization

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing A Weighing of Standard/Sample B Dissolution in Diluent A->B C Serial Dilution (for Standards) B->C D Injection into HPLC System C->D E Chromatographic Separation (C18 Column) D->E F UV/DAD Detection E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H I Validation Parameter Calculation H->I

Caption: Workflow for HPLC method validation.

Logical_Relationship_Method_Selection Analyte_Properties Analyte Properties Volatility Volatile & Thermally Stable? Analyte_Properties->Volatility GC Gas Chromatography (GC) Volatility->GC Yes HPLC High-Performance Liquid Chromatography (HPLC) Volatility->HPLC No Concentration Expected Concentration? Concentration->GC Low to High (ng/mL - µg/mL) Concentration->HPLC Low to High (ng/mL - mg/mL) LCMS LC-MS/MS Concentration->LCMS Very Low (pg/mL - ng/mL) Matrix Complex Matrix? Matrix->HPLC No Matrix->LCMS Yes GC->Concentration HPLC->Concentration HPLC->Matrix

Caption: Decision tree for analytical method selection.

In Silico Modeling of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in silico modeling of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine and related 1,4-diazepane derivatives. The document is intended for researchers, scientists, and drug development professionals, offering insights into the computational evaluation of these compounds against different biological targets. The guide summarizes quantitative data, details experimental protocols for key in silico methodologies, and visualizes relevant biological pathways and workflows.

Data Presentation

The following tables summarize the binding affinities of various 1,4-diazepane derivatives at the sigma-1 (σ1) and dopamine (D1, D2, D3) receptors, as determined by in silico and in vitro studies.

Table 1: Binding Affinities of 1,4-Diazepane Derivatives for the Sigma-1 (σ1) Receptor

CompoundStructureKi (nM) for σ1 Receptor
2c Benzofurane derivative8.0[1]
3c 2,4-dimethyl substituted benzofurane derivative8.0[1]
2d Quinoline derivative19[1]
3d 2,4-dimethyl substituted quinoline derivative25[1]

Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Table 2: Binding Affinities of 1,4-Diazepane and Structurally Related Derivatives for Dopamine Receptors

CompoundStructureKi (nM) for D1 ReceptorKi (nM) for D2 ReceptorKi (nM) for D3 Receptor
Compound 5 1,4-Diazepane derivative46.910.952.25
Compound 6 1,4-Diazepane derivative7.761.350.37
Compound 7 1,4-Diazepane derivative8.332.780.68
Compound 9 Piperazine derivative9.460.330.024
Compound 10 Piperazine derivative2.380.610.002

Note: These values are from in vitro assays, which were rationalized and supported by in silico docking studies in the source paper.

Experimental Protocols

This section details the methodologies for two key in silico experiments: molecular docking and molecular dynamics simulation. These protocols are generalized from common practices in the field.

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

  • Receptor Preparation:

    • Obtain the 3D structure of the target receptor (e.g., sigma-1 or dopamine D2 receptor) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the receptor.

    • Convert the receptor PDB file to the PDBQT format, which includes partial charges and atom types.

  • Ligand Preparation:

    • Generate the 3D structure of the ligand (e.g., this compound or its derivatives).

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds in the ligand.

    • Convert the ligand file to the PDBQT format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the binding site of the receptor. The size and center of the grid box are crucial for directing the docking simulation to the region of interest.

  • Docking Simulation:

    • Run AutoDock Vina, providing the prepared receptor and ligand files, and the grid box parameters.

    • Vina will perform a conformational search, fitting the ligand into the receptor's binding site in multiple possible poses.

  • Analysis of Results:

    • The results will include a set of docked poses for the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Molecular Dynamics Simulation with GROMACS

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time.

Protocol:

  • System Preparation:

    • Start with a docked protein-ligand complex from the molecular docking step.

    • Choose a suitable force field (e.g., AMBER, CHARMM) to describe the interactions between atoms.

    • Generate topology files for both the protein and the ligand. The topology file contains information about atom types, charges, bonds, and angles.

  • Solvation:

    • Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic, dodecahedron).

    • Fill the box with water molecules to create a solvated system.

  • Ionization:

    • Add ions (e.g., Na+, Cl-) to neutralize the overall charge of the system and to mimic physiological salt concentrations.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.

      • NPT equilibration: Bring the system to the desired pressure while keeping the temperature constant.

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., nanoseconds to microseconds). During this step, the trajectory of the atoms is calculated over time.

  • Analysis:

    • Analyze the resulting trajectory to study the stability of the protein-ligand complex, conformational changes, and specific interactions over time.

In Silico ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for determining the drug-likeness of a compound. In silico ADMET prediction models use a compound's chemical structure to forecast its pharmacokinetic and toxicological properties. While specific ADMET data for a series of 1,4-diazepane derivatives were not found in the reviewed literature, various computational tools are available for this purpose. These tools often employ machine learning algorithms trained on large datasets of experimentally determined ADMET properties.

Key ADMET Properties Predicted by In Silico Models:

  • Absorption:

    • Human Intestinal Absorption (HIA)

    • Caco-2 permeability

    • P-glycoprotein (P-gp) substrate/inhibitor

  • Distribution:

    • Blood-Brain Barrier (BBB) penetration

    • Plasma Protein Binding (PPB)

  • Metabolism:

    • Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4)

  • Excretion:

    • Renal clearance

  • Toxicity:

    • Ames mutagenicity

    • hERG (human Ether-à-go-go-Related Gene) inhibition

    • Hepatotoxicity

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical in silico experimental workflow.

cluster_0 Sigma-1 Receptor Signaling Ligand Ligand (e.g., 1,4-diazepane derivative) Sigma1R Sigma-1 Receptor (σ1R) Ligand->Sigma1R Binds to BiP Binding Immunoglobulin Protein (BiP) Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Interacts with Ca_release Ca2+ Release Modulation IP3R->Ca_release Cell_Survival Cell Survival Pathways Ca_release->Cell_Survival

Caption: Sigma-1 Receptor Signaling Pathway.

cluster_1 Dopamine D2 Receptor Signaling Dopamine Dopamine / Ligand D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling cAMP->Downstream

Caption: Dopamine D2 Receptor Signaling Pathway.

cluster_2 In Silico Modeling Workflow Start Start: Target & Ligand Selection Docking Molecular Docking Start->Docking ADMET ADMET Prediction Start->ADMET MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Top poses Analysis Data Analysis & Comparison MD_Sim->Analysis ADMET->Analysis End End: Lead Identification Analysis->End

Caption: A typical in silico modeling workflow.

References

Spectroscopic Comparison of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine Batches: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of two hypothetical batches of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine, herein referred to as Batch A (High Purity) and Batch B (Containing a Common Impurity). This document is intended for researchers, scientists, and drug development professionals to aid in the quality assessment of this compound. The data presented is representative and intended to illustrate a practical analytical workflow for quality control.

Introduction

This compound is a diamine containing a diazepane ring, a structural motif of interest in medicinal chemistry. Ensuring the purity and structural integrity of different batches of this compound is critical for reproducible research and development. This guide outlines the use of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to identify and quantify a potential impurity, 2-(1,4-diazepan-1-yl)ethanamine (the unmethylated precursor), in a batch of this compound.

Comparative Spectroscopic Data

The following tables summarize the hypothetical quantitative data obtained for Batch A and Batch B.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment (Batch A) Observations in Batch B
~2.85t2H-CH₂-NH₂Unchanged
~2.70m4H-N-CH₂-CH₂-N- (ring)Broadened signal
~2.60t2H-N-CH₂-CH₂-NH₂Unchanged
~2.50m4H-N-CH₂-CH₂-N- (ring)Broadened signal, additional multiplet at ~2.90 ppm from impurity
~2.30s3HN-CH₃Reduced integration, singlet for impurity absent
~1.75quintet2H-N-CH₂-CH₂-CH₂-N-Unchanged
1.25br s2H-NH₂Unchanged

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment (Batch A) Observations in Batch B
~58.0-CH₂-NH₂Unchanged
~57.5-N-CH₂- (ring)Additional peak at ~48 ppm from impurity
~56.0-N-CH₂- (ring)Signal intensity reduced
~47.0N-CH₃Signal intensity reduced
~40.0-N-CH₂-CH₂-NH₂Unchanged
~28.0-N-CH₂-CH₂-CH₂-N-Unchanged

Table 3: FT-IR Data (ATR)

Wavenumber (cm⁻¹) Intensity Assignment (Batch A) Observations in Batch B
3350-3280Medium, BroadN-H stretch (amine)Broader and more intense due to secondary amine in impurity
2950-2800StrongC-H stretch (aliphatic)Unchanged
1460MediumC-H bendUnchanged
1100-1000MediumC-N stretchUnchanged

Table 4: Mass Spectrometry Data (ESI+)

m/z (Mass-to-Charge Ratio) Assignment (Batch A) Observations in Batch B
158.16[M+H]⁺Major peak
144.14Minor peak corresponding to [Impurity+H]⁺

Experimental Protocols

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance 400 MHz spectrometer.

  • Sample Preparation: 10 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Parameters: A standard proton experiment was run with a 30° pulse width, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Parameters: A proton-decoupled carbon experiment was run with a 45° pulse width, a relaxation delay of 2.0 s, and 1024 scans.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the liquid sample was placed directly onto the ATR crystal.

  • Parameters: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

3.3. Mass Spectrometry (MS)

  • Instrumentation: Agilent 6120 Quadrupole LC/MS system with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample was diluted to 1 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid.

  • Parameters: The sample was directly infused into the ESI source in positive ion mode. The capillary voltage was set to 3500 V, and the fragmentor voltage was 70 V. The gas temperature was 300°C, and the drying gas flow was 12 L/min.

Visualization of Experimental Workflow and Data Interpretation

experimental_workflow cluster_sampling Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison cluster_conclusion Conclusion BatchA Batch A NMR NMR Spectroscopy (¹H and ¹³C) BatchA->NMR FTIR FT-IR Spectroscopy BatchA->FTIR MS Mass Spectrometry BatchA->MS BatchB Batch B BatchB->NMR BatchB->FTIR BatchB->MS ProcessNMR Process NMR Spectra NMR->ProcessNMR ProcessFTIR Process FT-IR Spectra FTIR->ProcessFTIR ProcessMS Process Mass Spectra MS->ProcessMS Compare Compare Batch A vs. Batch B ProcessNMR->Compare ProcessFTIR->Compare ProcessMS->Compare Conclusion Purity Assessment Compare->Conclusion

Caption: Experimental workflow for the spectroscopic comparison of two batches.

logical_relationship cluster_compound Target Compound cluster_impurity Potential Impurity cluster_batchB Composition of Batch B Target This compound BatchB_Comp Mixture Target->BatchB_Comp Major Component Impurity 2-(1,4-diazepan-1-yl)ethanamine Impurity->BatchB_Comp Minor Component

Caption: Logical relationship of components in the impure batch.

Conclusion

The comparative analysis of Batch A and Batch B using NMR, FT-IR, and Mass Spectrometry allows for a clear differentiation based on purity. The presence of 2-(1,4-diazepan-1-yl)ethanamine as an impurity in Batch B is indicated by additional signals in the ¹H NMR and ¹³C NMR spectra, broadening of the N-H stretch in the FT-IR spectrum, and a distinct ion in the mass spectrum. This guide demonstrates a robust analytical approach for the quality control of this compound, ensuring the reliability of materials used in further research and development.

Safety Operating Guide

Navigating the Safe Disposal of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine (CAS No: 39270-45-6), a corrosive amine compound. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.

Disclaimer: This document provides general guidance based on available safety information for corrosive amines. A specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions was not available at the time of writing. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to review the compound's specific SDS if one becomes available.

Immediate Safety and Hazard Information

This compound is classified as a corrosive substance, indicated by the GHS05 pictogram. The primary hazard statement associated with this chemical is H314, which means it causes severe skin burns and eye damage. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory when handling this compound.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data related to the safe handling and disposal of this compound and similar corrosive amines.

ParameterValue/InformationSource(s)
Chemical Name This compoundN/A
CAS Number 39270-45-6
Molecular Formula C₈H₁₉N₃[1]
Physical Form Solid or Liquid[1]
GHS Hazard Pictogram GHS05 (Corrosion)
GHS Hazard Statement H314: Causes severe skin burns and eye damage
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., Nitrile), safety goggles, face shield, lab coat[2][3]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides[4]
Spill Containment Use inert absorbent material (e.g., vermiculite, sand)N/A
Waste Container Requirements Tightly sealed, properly labeled, compatible material (e.g., polyethylene for corrosives)[5][6]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste and local regulations. The following procedures outline the recommended steps for both small and large quantities.

I. Disposal of Large Quantities or Unneutralized Waste

For larger volumes of this chemical or when in-lab neutralization is not feasible or permitted, professional disposal is required.

Step 1: Segregation and Containment

  • Carefully transfer the waste into a designated, compatible, and clearly labeled hazardous waste container.[5][6] Ensure the container is made of a material resistant to corrosive amines, such as high-density polyethylene (HDPE).

  • The container must have a secure, tight-fitting lid to prevent leaks and vapor release.[5]

  • Store the waste container in a designated satellite accumulation area that is away from general lab traffic and incompatible materials.[7]

Step 2: Labeling

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[8]

  • The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive").[7]

Step 3: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of large quantities of this chemical down the drain or in regular trash.[5]

II. In-Lab Neutralization and Disposal of Small Quantities

For very small quantities (e.g., a few milliliters or grams), chemical neutralization may be a viable option if permitted by your institution's safety protocols and local regulations. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol for Neutralization:

1. Preparation:

  • Work in a certified chemical fume hood.[3]

  • Ensure a spill kit and appropriate fire extinguisher are readily accessible.

  • Wear all required PPE, including chemical-resistant gloves, safety goggles, and a face shield.[3]

2. Dilution:

  • In a large beaker, add a significant volume of cold water.

  • Slowly and with constant stirring, add the small quantity of the amine waste to the water. This will help to dissipate any heat generated.

3. Neutralization:

  • While continuing to stir the diluted amine solution, slowly add a weak acid, such as citric acid or a dilute solution of hydrochloric acid (e.g., 1M).[9]

  • Monitor the pH of the solution using pH paper or a calibrated pH meter.[9]

  • Continue adding the acid dropwise until the pH is within the neutral range (typically between 6 and 9, as specified by local wastewater regulations).[5][10]

4. Final Disposal:

  • Once the pH is confirmed to be within the acceptable range and the solution is cool, it may be permissible to pour the neutralized solution down the drain with a large volume of running water.[10] Always confirm this with your local EHS and wastewater regulations.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have this compound Waste small_quantity Is the quantity small (e.g., < 5 mL)? start->small_quantity neutralization_allowed Is in-lab neutralization permitted by EHS? small_quantity->neutralization_allowed Yes large_quantity Large Quantity or Neutralization Not Allowed small_quantity->large_quantity No neutralize Perform neutralization protocol in fume hood neutralization_allowed->neutralize Yes neutralization_allowed->large_quantity No check_ph Check pH (target 6-9) neutralize->check_ph drain_disposal Dispose down drain with copious water (if permitted) check_ph->drain_disposal pH is neutral check_ph->large_quantity pH not neutral end End: Waste Properly Disposed drain_disposal->end contain_label Contain in a labeled, compatible hazardous waste container large_quantity->contain_label contact_ehs Contact EHS for professional disposal contain_label->contact_ehs contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine. The following procedures are based on general safety guidelines for handling solid, combustible amines and data from structurally related compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact chemical.

Hazard Assessment

Assumed Hazards:

  • May be corrosive or irritating to the skin, eyes, and respiratory tract.

  • Combustible solid; may ignite if exposed to a source of ignition.

  • Harmful if swallowed or inhaled.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact. Breakthrough time should be considered for prolonged handling.
Body Protection Flame-retardant lab coat or coveralls.To protect against skin exposure and in case of fire.
Respiratory Protection NIOSH-approved respirator with particulate filters (P95 or P100).Required when handling the solid outside of a fume hood or when dust may be generated.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

3.1. Engineering Controls:

  • All handling of the solid compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

3.2. Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

    • Use spark-proof tools for handling the solid.

    • Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.

  • Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents[1].

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood 1. Ensure Safety handle_weigh Weigh Compound prep_hood->handle_weigh 2. Begin Work handle_transfer Transfer to Vessel handle_weigh->handle_transfer 3. Proceed with Experiment cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon 4. Conclude Experiment cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste 5. Safe Disposal cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe 6. Final Steps

Caption: Workflow for handling this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

4.1. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and disposable labware, in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Amine waste should be kept separate from other chemical wastes to prevent hazardous reactions[2].

4.2. Disposal Procedure:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2].

  • Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

Spill Response Workflow

cluster_spill Chemical Spill Response spill_assess Assess Spill Size & Risk spill_evacuate Evacuate Area spill_assess->spill_evacuate If large or uncontrolled spill_ppe Don Appropriate PPE spill_assess->spill_ppe If small and manageable spill_report Report to EHS spill_evacuate->spill_report spill_contain Contain Spill with Inert Absorbent spill_ppe->spill_contain spill_collect Collect and Seal in Waste Container spill_contain->spill_collect spill_clean Clean Spill Area spill_collect->spill_clean spill_clean->spill_report

Caption: Decision workflow for a chemical spill.

This guide is intended to provide essential safety information. Always consult with your institution's safety office for specific guidance and protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methyl-1,4-diazepan-1-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.